6-Bromo-3,3-difluoroindolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3,3-difluoro-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-4-1-2-5-6(3-4)12-7(13)8(5,10)11/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRAAULUIAIYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C2(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-3,3-difluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3,3-difluoroindolin-2-one is a halogenated derivative of the indolin-2-one scaffold, a core structure in numerous biologically active compounds. The introduction of a bromine atom at the 6-position and geminal fluorine atoms at the 3-position significantly influences its chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers in medicinal chemistry and drug discovery.
Chemical Properties
This compound is a solid at room temperature. Its fundamental chemical properties are summarized in the table below. While experimental data for properties such as melting point, boiling point, and solubility are not widely published, the basic molecular identifiers are well-established.
| Property | Value | Source |
| CAS Number | 1393532-37-0 | [1] |
| Molecular Formula | C₈H₄BrF₂NO | [1] |
| Molecular Weight | 248.02 g/mol | [1] |
| Physical Form | Solid | [2] |
| Storage | Sealed in dry, room temperature | [1] |
Synthesis
A plausible synthetic approach involves the fluorination of a suitable precursor, such as 6-bromoindolin-2-one or a derivative thereof. Modern fluorination techniques often employ electrophilic fluorine sources.
Conceptual Synthetic Workflow
The following diagram illustrates a potential synthetic pathway, drawing from general methods for the synthesis of similar compounds.
References
6-Bromo-3,3-difluoroindolin-2-one: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1393532-37-0
This technical guide provides an in-depth overview of 6-Bromo-3,3-difluoroindolin-2-one, a halogenated derivative of the indolin-2-one scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its prevalence in numerous biologically active molecules and its utility as a versatile synthetic intermediate. This document consolidates available data on its chemical properties, synthesis, and potential biological relevance, presenting it in a manner accessible to researchers and professionals in the field of drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature. The incorporation of a bromine atom at the 6-position and two fluorine atoms at the 3-position of the indolin-2-one core significantly influences its physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications are crucial for its potential interactions with biological targets.
| Property | Value |
| CAS Number | 1393532-37-0 |
| Molecular Formula | C₈H₄BrF₂NO |
| Molecular Weight | 248.02 g/mol |
| Physical Form | Solid |
Synthesis and Characterization
A plausible synthetic approach could be conceptualized as a multi-step process, likely starting from a commercially available substituted aniline or nitrobenzene. The introduction of the difluoro group at the 3-position represents a key synthetic challenge, potentially requiring specialized fluorinating reagents.
General Synthetic Workflow for Substituted Indolin-2-ones:
Caption: A generalized workflow for the synthesis of substituted indolin-2-ones.
Characterization of this compound would typically involve a suite of spectroscopic techniques to confirm its structure and purity.
Table of Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the region of 7-8 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. A broad singlet for the N-H proton. |
| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons, and the quaternary carbon bearing the two fluorine atoms. The C-F coupling would be observable. |
| ¹⁹F NMR | A singlet corresponding to the two equivalent fluorine atoms. |
| IR Spectroscopy | Characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam ring, as well as C-F and C-Br stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern due to the presence of bromine. |
Biological Activity and Potential Applications
The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors. The substitution pattern on the indolin-2-one ring plays a critical role in determining the specific kinase inhibitory profile and overall biological activity.
While specific biological data for this compound is not extensively documented, its structural features suggest potential as a kinase inhibitor. The bromo and difluoro substituents can modulate the compound's binding affinity and selectivity for the ATP-binding pocket of various kinases.
Potential Signaling Pathway Involvement:
Kinase inhibitors often target key signaling pathways implicated in cell proliferation, survival, and angiogenesis. Given the prevalence of indolin-2-one-based kinase inhibitors, it is plausible that this compound could modulate pathways such as:
-
VEGFR Signaling: Vascular Endothelial Growth Factor Receptor signaling is crucial for angiogenesis and is a common target for indolin-2-one derivatives.
-
PDGFR Signaling: Platelet-Derived Growth Factor Receptor signaling is involved in cell growth and division.
-
c-Kit Signaling: The c-Kit receptor tyrosine kinase is implicated in various cancers.
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 6-Bromo-3,3-difluoroindolin-2-one
For Immediate Release
Shanghai, China – November 3, 2025 – In the dynamic landscape of drug discovery and development, novel chemical entities present both a challenge and an opportunity. 6-Bromo-3,3-difluoroindolin-2-one, a fluorinated oxindole derivative, represents one such enigma. While direct studies on its mechanism of action are not yet available in the public domain, its structural similarity to other biologically active indolinone compounds suggests a range of potential therapeutic applications. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the core mechanism of action of this promising, yet uncharacterized, compound.
Introduction: The Therapeutic Potential of the Indolinone Scaffold
The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities. Derivatives of this structure have been extensively investigated and developed as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways implicated in cancer, inflammation, and other diseases. Furthermore, the incorporation of a bromine atom at the 6-position and difluoro substitution at the 3-position of the indolinone ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.
Given the absence of specific literature on this compound, this guide proposes a systematic, multi-pronged approach to elucidate its biological activity and mechanism of action. The workflow is designed to progress from broad phenotypic screening to specific target identification and pathway analysis.
Proposed Research Workflow: A Step-by-Step Investigational Strategy
The following experimental workflow provides a logical progression for characterizing the mechanism of action of this compound.
Figure 1: A proposed experimental workflow for elucidating the mechanism of action of this compound.
Experimental Protocols and Data Presentation
This section outlines detailed methodologies for the key experiments proposed in the workflow and provides templates for data presentation.
Phase 1: Initial Screening & Hypothesis Generation
The initial step involves assessing the compound's general cytotoxic or anti-proliferative effects across a panel of diverse cell lines.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[1][2]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) values should be calculated and tabulated.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | Hypothetical Value |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| HCT116 | Colon Carcinoma | Hypothetical Value |
| U87-MG | Glioblastoma | Hypothetical Value |
Phase 2: Target Class Identification
Based on the indolinone scaffold, a primary hypothesis is that the compound may act as a kinase inhibitor.
Experimental Protocol: Kinome Profiling
Kinome profiling services offer screening of a compound against a large panel of kinases to identify potential targets.[3][4]
-
Compound Submission: Provide a sample of this compound to a commercial service provider (e.g., Reaction Biology, Eurofins).
-
Screening: The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.
-
Data Analysis: The percentage of inhibition for each kinase is determined.
Data Presentation: Kinase Inhibition Profile
Results are typically presented as a percentage of inhibition at a given concentration.
| Kinase Target | Kinase Family | % Inhibition at 1 µM | % Inhibition at 10 µM |
| EGFR | Tyrosine Kinase | Hypothetical Value | Hypothetical Value |
| VEGFR2 | Tyrosine Kinase | Hypothetical Value | Hypothetical Value |
| CDK2 | Serine/Threonine Kinase | Hypothetical Value | Hypothetical Value |
| p38α | Serine/Threonine Kinase | Hypothetical Value | Hypothetical Value |
Phase 3: Specific Target Identification & Validation
To pinpoint the direct molecular target(s), proteomics-based approaches are invaluable.
Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry
This technique uses an immobilized version of the compound to "pull down" its binding partners from a cell lysate.
-
Probe Synthesis: Synthesize a derivative of this compound with a linker for immobilization on a solid support (e.g., agarose beads).
-
Cell Lysis: Prepare a protein lysate from a responsive cell line.
-
Affinity Pulldown: Incubate the cell lysate with the immobilized compound.
-
Washing and Elution: Wash away non-specific binders and elute the proteins that specifically bind to the compound.
-
Mass Spectrometry: Identify the eluted proteins using mass spectrometry.
Data Presentation: Potential Protein Targets
The identified proteins are ranked based on their abundance and specificity.
| Protein ID | Protein Name | Spectral Counts | Fold Enrichment (vs. Control) |
| P00533 | Epidermal growth factor receptor | Hypothetical Value | Hypothetical Value |
| P35968 | Vascular endothelial growth factor receptor 2 | Hypothetical Value | Hypothetical Value |
| P24941 | Cyclin-dependent kinase 2 | Hypothetical Value | Hypothetical Value |
Phase 4: Pathway Analysis & Mechanism Elucidation
Once a primary target is validated, the downstream signaling effects can be investigated.
Experimental Protocol: Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the phosphorylation status of key signaling proteins downstream of the identified target kinase.[5][6]
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target's downstream effectors (e.g., p-Akt/Akt, p-ERK/ERK).
-
Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent or fluorescent detection.
Visualization of a Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, assuming it targets a receptor tyrosine kinase (RTK).
Figure 2: A hypothetical signaling pathway potentially inhibited by this compound.
Conclusion
While the precise mechanism of action of this compound remains to be elucidated, its chemical structure provides a strong rationale for investigating its potential as a kinase inhibitor. The systematic approach outlined in this guide, progressing from broad phenotypic screening to specific target identification and pathway analysis, offers a robust framework for its characterization. The successful application of these methodologies will be crucial in unlocking the therapeutic potential of this and other novel chemical entities, ultimately contributing to the advancement of precision medicine. Researchers embarking on the study of this compound are encouraged to utilize this guide as a foundational roadmap for their investigations.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The Biological Frontier of Fluorinated Indolinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indolinone scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. The strategic incorporation of fluorine atoms into this core has unlocked new avenues for drug discovery, significantly enhancing biological activity and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the biological activities of fluorinated indolinones, focusing on their anticancer, antimicrobial, and antioxidant properties. It offers a comprehensive resource complete with quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to support ongoing research and development in this promising field.
Anticancer Activity of Fluorinated Indolinones
Fluorinated indolinones have emerged as potent anticancer agents, primarily through their action as inhibitors of various protein kinases involved in tumor growth, proliferation, and angiogenesis.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative fluorinated indolinone derivatives.
Table 1: In Vitro Cytotoxicity of Fluorinated Indolinones against Cancer Cell Lines
| Compound ID | Fluorine Position | Cancer Cell Line | IC50 (µM) | Reference |
| 6 | Not specified in abstract | A549 (Lung) | Comparable to Sunitinib | [1] |
| Bel7402 (Liver) | Comparable to Sunitinib | [1] | ||
| HepG2 (Liver) | Comparable to Sunitinib | [1] | ||
| HCT116 (Colon) | Comparable to Sunitinib | [1] | ||
| HeLa (Cervical) | Comparable to Sunitinib | [1] | ||
| 16c | Not specified in abstract | HuH7 (Hepatocellular Carcinoma) | 1.1 | [2][3] |
| HepG2 (Hepatocellular Carcinoma) | 0.4 | [2][3] | ||
| Sunitinib (Control) | 5-F | HuH7 (Hepatocellular Carcinoma) | 4.7 | [2][3] |
| HepG2 (Hepatocellular Carcinoma) | 4.5 | [2][3] | ||
| 24a | 4-F | Not specified | N/A (PERK inhibition IC50 = 0.8 nM) | [2] |
| 34b | 6-F (on two indole rings) | A549 (Lung) | 0.8 | [2] |
| 35 | 3-F | HepG2 (Liver) | 2.50 | [2] |
| Sorafenib (Control) | - | HepG2 (Liver) | 14.95 | [2] |
| 5l | 5-F | MCF-7 (Breast) | 3.4 | [4][5] |
| MDA-MB-231 (Breast) | 8.45 | [4][5] | ||
| 5o | Not specified in abstract | MCF-7 (Breast) | 4.12 | [4][5] |
| MDA-MB-231 (Breast) | 4.32 | [4][5] | ||
| Erlotinib (Control) | - | MCF-7 (Breast) | 2.14 | [4][5] |
| MDA-MB-231 (Breast) | 3.25 | [4][5] | ||
| 11f | Fluorinated phenyl | PANC1 (Pancreatic) | 0.23 | [6] |
| 11l | Chlorinated phenyl | PANC1 (Pancreatic) | 0.17 | [6] |
| 11d | Fluorinated phenyl | HepG2 (Liver) | 0.73 | [6] |
| 11g | Chlorinated phenyl | HepG2 (Liver) | 0.71 | [6] |
| 14c | Chlorinated phenyl | PANC1 (Pancreatic) | 0.2 | [6] |
| HepG2 (Liver) | 0.58 | [6] | ||
| 17a | Not specified in abstract | MCF-7 (Breast) | 1.44 | [7] |
| HepG2 (Liver) | 1.133 | [7] | ||
| 10g | Not specified in abstract | MCF-7 (Breast) | 0.74 | [7] |
| 5b | Not specified in abstract | MCF-7 (Breast) | 0.99 | [7] |
| 15a | Not specified in abstract | MCF-7 (Breast) | 2.77 | [7] |
| HepG2 (Liver) | 2.303 | [7] |
Table 2: In Vitro Kinase Inhibitory Activity of Fluorinated Indolinones
| Compound ID | Fluorine Position | Target Kinase | IC50 (nM) | Reference |
| 52 | 6-F | ROCK1 | 14 | [8] |
| 44g | Not specified in abstract | Syk | 4 | [8] |
| 24a | 4-F | PERK | 0.8 | [2] |
| 35 | 3-F | B-Raf | 1360 | [2] |
| Sorafenib (Control) | - | B-Raf | 32 | [2] |
| 17a | Not specified in abstract | VEGFR-2 | 78 | [7] |
| 10g | Not specified in abstract | VEGFR-2 | 87 | [7] |
| Sunitinib (Control) | 5-F | VEGFR-2 | 139 | [7] |
| 5b | Not specified in abstract | VEGFR-2 | 160 | [7] |
| 15a | Not specified in abstract | VEGFR-2 | 180 | [7] |
| 10e | Not specified in abstract | VEGFR-2 | 358 | [7] |
Mechanisms of Anticancer Action
The anticancer effects of fluorinated indolinones are often attributed to the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Many fluorinated indolinones function as multi-targeted tyrosine kinase inhibitors, disrupting the signaling cascades of receptors such as VEGFR-2, PDGFRβ, and others. Inhibition of these kinases can lead to the suppression of downstream pathways like the Ras-MAPK and PI3K/AKT pathways, ultimately resulting in decreased cell proliferation and survival.[4][8] Sunitinib, a fluorinated indolinone, is known to inhibit multiple receptor tyrosine kinases including VEGFRs and PDGFRs.[2][9]
Several fluorinated indolinones have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1] This can occur through various mechanisms, including the disruption of mitochondrial function and the activation of caspases, which are key executioners of apoptosis.[2] For instance, sunitinib has been demonstrated to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and Bak, while decreasing anti-apoptotic proteins such as Bcl-2.[4] This leads to the activation of caspase-3, -8, and -9.[4]
Antimicrobial and Antioxidant Activities
Beyond their anticancer properties, certain fluorinated indolinones and their derivatives, such as spiro[isatin-thiazolidine] compounds, have demonstrated notable antimicrobial and antioxidant activities.
Quantitative Antimicrobial and Antioxidant Data
Table 3: Antimicrobial and Antioxidant Activity of Fluorinated Indolinone Derivatives
| Compound ID | Activity Type | Assay | Result | Reference |
| 136 | Antioxidant | DPPH radical scavenging | 77.45% scavenging | [8] |
| 137 | Antioxidant | DPPH radical scavenging | 77.78% scavenging | [8] |
| 10f | Antibacterial | MIC vs. S. aureus ATCC 6538 | 0.5 µg/mL | [10] |
| 10g | Antibacterial | MIC vs. S. aureus ATCC 6538 | 0.5 µg/mL | [10] |
| 10h | Antibacterial | MIC vs. S. aureus ATCC 6538 | 0.5 µg/mL | [10] |
| Gatifloxacin (Control) | Antibacterial | MIC vs. S. aureus ATCC 6538 | 0.5 µg/mL | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated indolinones.
Synthesis of Fluorinated Indolinones
A general and representative procedure for the synthesis of a fluorinated indolinone is the condensation reaction to form (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one.
Protocol: Synthesis of (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one [11][12]
-
Reactant Preparation: In a round-bottom flask, dissolve 1 mmol of pyrrole-2-carboxaldehyde and 1 mmol of 5-fluoro-oxindole in 10 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 3 hours.
-
Crystallization: After refluxing, allow the reaction mixture to stand at room temperature overnight to facilitate crystallization.
-
Isolation and Purification: Filter the resulting crude solid. Wash the solid with 10 mL of cold ethanol and then dry it.
-
Recrystallization: For obtaining single crystals suitable for X-ray analysis, recrystallize the product from ethanol.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Assay [3][13][14][15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated indolinone compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Protocol: Annexin V/PI Staining [1][4][8][17]
-
Cell Treatment: Treat cells with the fluorinated indolinone compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of Propidium Iodide (PI) working solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Protocol: In Vitro Kinase Assay [6][7][12][18][19][20]
-
Reaction Setup: In a microplate well, combine the purified kinase, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate), and the fluorinated indolinone inhibitor at various concentrations in a kinase reaction buffer.
-
Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with an antibody that detects the phosphorylated substrate).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution or by spotting the reaction mixture onto a phosphocellulose membrane).
-
Detection: Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by scintillation counting of the membrane. For non-radioactive methods, detection can be achieved through various means such as fluorescence, luminescence, or absorbance, depending on the assay format.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Antioxidant Activity (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.
Protocol: DPPH Radical Scavenging Assay [5][21][22][23][24]
-
Sample Preparation: Prepare solutions of the fluorinated indolinone compounds at various concentrations in a suitable solvent (e.g., methanol).
-
Reaction Mixture: In a microplate well or cuvette, mix a fixed volume of the DPPH solution (typically in methanol) with the sample solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer or microplate reader. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Conclusion
The incorporation of fluorine into the indolinone scaffold has proven to be a highly effective strategy for the development of potent and selective bioactive molecules. The compounds discussed in this guide exhibit a broad spectrum of activities, with particularly promising results in the realm of anticancer therapy through kinase inhibition and apoptosis induction. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers in the field, facilitating the design and evaluation of novel fluorinated indolinone-based therapeutics. Further exploration of structure-activity relationships and in vivo efficacy will be crucial in translating the potential of these compounds into clinical applications.
References
- 1. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]
- 2. [PDF] Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. | Semantic Scholar [semanticscholar.org]
- 3. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Signaling through the vascular endothelial growth factor receptor VEGFR-2 protects hippocampal neurons from mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. selleckchem.com [selleckchem.com]
- 21. Tyrosine kinase SYK: essential functions for immunoreceptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Roles of PDGF/PDGFR signaling in various organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. The PERK pathway independently triggers apoptosis and a Rac1/Slpr/JNK/Dilp8 signaling favoring tissue homeostasis in a chronic ER stress Drosophila model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-3,3-difluoroindolin-2-one: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3,3-difluoroindolin-2-one is a halogenated derivative of the indolin-2-one (oxindole) scaffold, a core structure in numerous biologically active compounds. The introduction of a bromine atom at the 6-position and geminal fluorine atoms at the 3-position is anticipated to significantly modulate the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the available, albeit limited, literature surrounding this compound, focusing on a proposed synthetic pathway, its chemical characteristics, and potential therapeutic applications based on analogous structures. Due to the novelty of this specific molecule, this paper also presents inferred data and detailed experimental protocols for key synthetic steps, drawing from established methodologies for related compounds.
Introduction
The indolin-2-one, or oxindole, skeleton is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of pharmaceuticals and natural products. The strategic functionalization of this core structure allows for the fine-tuning of its biological activity. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The 3,3-difluorooxindole moiety, in particular, has garnered significant interest. Furthermore, the presence of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.
This guide focuses on the specific analog, this compound, a compound for which direct literature is not yet available. By examining the synthesis of its parent compounds, 6-bromooxindole and the fluorination of the oxindole core, we can propose a viable synthetic route and predict its chemical behavior and potential biological significance.
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned as a two-step process starting from commercially available precursors. The initial step involves the synthesis of 6-bromooxindole, followed by the crucial difluorination of the C3-position.
Synthesis of 6-Bromooxindole
Several methods for the synthesis of 6-bromooxindole have been reported. An efficient, large-scale synthesis starts from 2,5-dibromonitrobenzene[1]. This procedure involves a nucleophilic attack by diethyl malonate, followed by acid hydrolysis, decarboxylation, re-esterification, and finally, a reductive intramolecular cyclization to yield 6-bromo-2-oxindole[1].
Alternatively, 6-bromooxindole can be prepared from 6-amino-2-nitrotoluene[2].
Detailed Experimental Protocol (adapted from Grenier et al., 2012)[1]:
-
Step 1: Diethyl-2-(4-bromo-2-nitrophenyl)malonate formation: To a solution of 2,5-dibromonitrobenzene in a suitable solvent, add diethyl malonate in the presence of a base such as potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution.
-
Step 2: Hydrolysis, Decarboxylation, and Re-esterification: The resulting malonate derivative is subjected to acidic hydrolysis (e.g., with sulfuric acid in aqueous ethanol) and heated to promote decarboxylation and subsequent re-esterification to the monoester[1].
-
Step 3: Reductive Cyclization: The nitro group of the intermediate is reduced, typically using a reducing agent like zinc powder or iron in acidic media, which is followed by spontaneous intramolecular cyclization to form the 6-bromooxindole ring[1].
Difluorination of 6-Bromooxindole
The introduction of the gem-difluoro group at the C3-position of the oxindole ring is a critical step. Several modern fluorinating reagents can be employed for this transformation.
-
Method A: Electrophilic Fluorination with NFSI: A dearomative electrophilic fluorination of 2-alkylindoles using N-fluorobenzenesulfonimide (NFSI) has been reported to yield 3,3-difluoroindolines[3][4][5]. While this method is demonstrated on 2-methylindoles, a similar approach could potentially be adapted for the direct fluorination of the enolizable C3-position of 6-bromooxindole.
-
Method B: Fluorination of a Hydrazonoindolin-2-one Intermediate with Selectfluor: A more versatile approach involves the conversion of 6-bromooxindole to a 3-hydrazonoindolin-2-one intermediate, which can then be efficiently fluorinated using Selectfluor[6][7]. The solvent system plays a crucial role in determining the product, with certain solvents favoring the formation of 3,3-difluorooxindoles[6].
Proposed Experimental Protocol (based on Yang et al., 2018)[6]:
-
Step 1: Formation of 6-Bromo-3-hydrazonoindolin-2-one: 6-Bromooxindole is reacted with a suitable hydrazine source to form the corresponding hydrazone.
-
Step 2: Difluorination: The 6-bromo-3-hydrazonoindolin-2-one intermediate is then treated with Selectfluor in an appropriate solvent (e.g., DCE) with a suitable base (e.g., LiOAc) at elevated temperatures to yield this compound[6].
Below is a DOT script for the proposed synthetic workflow.
Physicochemical and Spectroscopic Data (Predicted)
As no experimental data for this compound is available, the following table summarizes predicted and analogous compound data.
| Property | Predicted/Analogous Value | Source/Reference |
| Molecular Formula | C₈H₄BrF₂NO | - |
| Molecular Weight | 248.03 g/mol | - |
| Appearance | Likely a solid | Based on analogs[8] |
| ¹H NMR | Aromatic protons (δ 7-8 ppm), NH proton (δ ~8-10 ppm) | Inferred from related structures |
| ¹³C NMR | Aromatic carbons, C=O (~170 ppm), CF₂ (~100-110 ppm, triplet) | Inferred from related structures |
| ¹⁹F NMR | Singlet or AB quartet depending on N-substitution | Inferred from related structures |
| Mass Spectrometry | M, M+2 peaks characteristic of bromine isotopes | Standard MS principles |
Potential Biological Activity and Applications
While the biological profile of this compound has not been investigated, the activities of related compounds provide a strong rationale for its potential as a therapeutic agent.
-
Anticancer Activity: 6-Bromo-2-oxindole has shown cytotoxicity against MDA-MB-231 breast cancer cells[9]. The oxindole core is a well-known scaffold for kinase inhibitors, and the introduction of the 3,3-difluoro moiety could enhance this activity.
-
Anti-inflammatory Activity: 6-Bromooxindole derivatives are utilized in the preparation of p38α inhibitors, which are potential anti-inflammatory agents[10][11].
-
Inhibitors of Bacterial Cystathionine γ-Lyase: 6-bromoindole is a key building block for inhibitors of bacterial cystathionine γ-lyase (bCSE), which can potentiate the effects of antibiotics[12].
The logical relationship for its potential as an anticancer agent is depicted in the following DOT script.
Future Directions
The synthesis and biological evaluation of this compound represent a promising avenue for research. Key future work should include:
-
Synthesis and Characterization: The development and optimization of a reliable synthetic route and full spectroscopic characterization of the title compound.
-
Biological Screening: Evaluation of its cytotoxic, anti-inflammatory, and antimicrobial properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of a library of related analogs to explore the impact of different substituents on the indolinone core.
-
Computational Studies: Molecular modeling and docking studies to predict potential biological targets.
Conclusion
This compound is a novel compound with significant potential in medicinal chemistry. Although direct experimental data is currently unavailable, this technical guide provides a robust framework for its synthesis and outlines a clear rationale for its investigation as a potential therapeutic agent. The proposed synthetic strategies, based on well-established methodologies for related compounds, offer a clear path forward for researchers in the field. The unique combination of the 6-bromo and 3,3-difluoro functionalities on the privileged oxindole scaffold makes it a highly attractive target for future drug discovery efforts.
References
- 1. tost.unise.org [tost.unise.org]
- 2. Synthesis and Some Reactions of 6-Bromooxindole [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 6-Bromo-3,3-dimethylindolin-2-one | 158326-84-2 [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 6-Bromo-1,3-dihydro-2H-indol-2-one | 99365-40-9 [chemicalbook.com]
- 11. cymitquimica.com [cymitquimica.com]
- 12. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Bromo-Difluoroindolinone Compounds: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of novel bromo-difluoroindolinone compounds.
Introduction
The indolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. The introduction of bromine and difluoro- substituents onto this scaffold has given rise to a novel class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery and development of bromo-difluoroindolinone compounds, with a focus on their synthesis, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of this promising class of molecules.
Synthesis of Bromo-Difluoroindolinone Derivatives
The chemical synthesis of bromo-difluoroindolinone compounds involves multi-step reaction sequences. A representative example is the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones.
Experimental Protocol: Synthesis of 2-(1-Benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide
To a heated and stirred solution of N-benzyl-5-bromoindoline-2,3-dione (2.5 g, 8.0 mmol) in ethanol (15 mL) with a catalytic amount of acetic acid, thiosemicarbazide (0.9 g, 10 mmol) was added. The mixture was then stirred at reflux for 5 hours.
Experimental Protocol: General Procedure for the Preparation of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one
The key intermediate, 2-(1-Benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide (0.2 g, 0.5 mmol), is added to a solution of the appropriate 2-bromo-1-arylethanone (0.55 mmol) in ethanol (8 mL). This mixture is refluxed for seven hours. The resulting precipitate is collected by filtration while hot, washed with diethyl ether, dried, and then recrystallized from a methanol/DMF mixture to yield the desired isatin derivatives.[1]
Biological Activities and Therapeutic Potential
Bromo-difluoroindolinone and related bromo-indolinone derivatives have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents.
In Vitro Anti-Proliferative Activity
Several novel N-benzyl-5-bromoindolin-2-one derivatives have been evaluated for their anti-proliferative effects against human tumor cell lines, such as A-549 lung cancer and MCF-7 breast cancer.[1] The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound | MCF-7 IC50 (µM) | A-549 IC50 (µM) |
| 7a | 24.32 ± 1.9 | 31.29 ± 2.6 |
| 7b | 1.93 ± 0.1 | 2.65 ± 0.2 |
| 7c | 1.21 ± 0.09 | 1.83 ± 0.1 |
| 7d | 0.92 ± 0.07 | 1.24 ± 0.1 |
| 12a | 3.65 ± 0.3 | 4.87 ± 0.4 |
| 12b | 2.18 ± 0.1 | 3.21 ± 0.2 |
| 12c | 1.83 ± 0.1 | 2.12 ± 0.2 |
| 12d | 1.49 ± 0.1 | 1.93 ± 0.1 |
| 12e | 1.12 ± 0.09 | 1.56 ± 0.1 |
| Doxorubicin | 0.49 ± 0.03 | 0.68 ± 0.05 |
| Table 1: In vitro anticancer activities of synthesized N-benzyl-5-bromoindolin-2-one derivatives against MCF-7 and A-549 cell lines.[1] |
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Further investigation into the mechanism of action of promising compounds, such as compound 7d , has revealed their ability to induce cell cycle arrest and apoptosis in cancer cells. Treatment of MCF-7 cells with compound 7d at its IC50 concentration led to a significant increase in the sub-G1 cell population, indicative of apoptosis, and an arrest of the cell cycle at the G2/M phase.[1]
The pro-apoptotic effect of compound 7d was further elucidated by examining its impact on the expression of key apoptosis-regulating proteins, Bcl-2 and Bax. Compound 7d was found to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, leading to a substantial increase in the Bax/Bcl-2 ratio, a key indicator of apoptosis induction.[1]
| Treatment | Bcl-2 Level (Fold Change) | Bax Level (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) |
| Control | 1.00 | 1.00 | 1.00 |
| 7d | 0.20 | 79.2 | 159.56 |
| Table 2: Effect of compound 7d on the expression of Bcl-2 and Bax in MCF-7 cells.[1] |
Signaling Pathways and Molecular Interactions
The biological effects of bromo-difluoroindolinone and related compounds are often mediated through their interaction with specific signaling pathways. For instance, some of these compounds have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes.[2] Molecular modeling studies have provided insights into the binding of these compounds to the active sites of their target proteins. For example, compound 7d has been shown to bind to the ATP-binding site of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[1] The binding is characterized by hydrogen bonding and hydrophobic interactions with key amino acid residues.[1]
Figure 1: Synthetic workflow for novel bromo-indolinone compounds.
Figure 2: Proposed mechanism of action for Compound 7d in MCF-7 cells.
Conclusion
Novel bromo-difluoroindolinone compounds and their structural analogs represent a promising area of research in drug discovery. Their straightforward synthesis and potent biological activities, particularly their anticancer effects mediated through the induction of apoptosis and cell cycle arrest, highlight their potential for further development. Future work should focus on expanding the chemical diversity of this scaffold, optimizing their pharmacological properties, and conducting in vivo studies to validate their therapeutic efficacy. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to build upon these findings and accelerate the translation of these novel compounds into clinical candidates.
References
Technical Guide: Spectroscopic and Synthetic Profile of 6-Bromo-3,3-difluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 6-Bromo-3,3-difluoroindolin-2-one. The information presented is intended to support research and development activities in medicinal chemistry and drug discovery.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H NMR | |||
| Aromatic CH | 7.5 - 7.8 | m | |
| NH | 8.0 - 9.0 | br s | |
| ¹³C NMR | |||
| C=O | ~170 | ||
| C-Br | ~115 | ||
| Aromatic C | 110 - 140 | ||
| C-F₂ | ~115 | t | J(C-F) ≈ 250 |
| ¹⁹F NMR | |||
| CF₂ | -90 to -110 | s |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups and substitution patterns. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Table 2: Representative IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium |
| C=O Stretch (Amide) | 1730 - 1750 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1620 | Medium |
| C-F Stretch | 1000 - 1200 | Strong |
| C-Br Stretch | 550 - 650 | Medium |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 248.96, 250.96 | Isotopic pattern for Bromine (¹⁹Br/⁸¹Br) |
| [M+H]⁺ | 249.97, 251.97 | Isotopic pattern for Bromine |
| [M+Na]⁺ | 271.95, 273.95 | Isotopic pattern for Bromine |
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound, adapted from established methods for the synthesis of similar 3,3-difluorooxindoles.[1][2]
Synthesis of this compound
A plausible synthetic route to this compound involves the fluorination of a suitable precursor, such as 6-bromo-3-hydrazonoindolin-2-one.
Materials:
-
6-bromo-3-hydrazonoindolin-2-one
-
Selectfluor®
-
Lithium acetate (LiOAc)
-
1,2-Dichloroethane (DCE)
-
Ethyl acetate
-
Hexanes
-
Silica gel
Procedure:
-
To a solution of 6-bromo-3-hydrazonoindolin-2-one (1.0 equiv) in 1,2-dichloroethane, add Selectfluor® (2.0 equiv) and lithium acetate (3.0 equiv).
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Spectroscopic Characterization
NMR Spectroscopy:
-
Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Process the spectra to determine chemical shifts, multiplicities, and coupling constants.
IR Spectroscopy:
-
Obtain the IR spectrum of the solid compound using an ATR-FTIR spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Analyze the compound using high-resolution mass spectrometry (HRMS) with a suitable ionization technique (e.g., ESI or APCI) to confirm the molecular weight and elemental composition.
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to the ¹⁹F NMR of 6-Bromo-3,3-difluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the anticipated ¹⁹F Nuclear Magnetic Resonance (NMR) characteristics of 6-Bromo-3,3-difluoroindolin-2-one and a comprehensive protocol for its analysis. Due to the absence of publicly available experimental ¹⁹F NMR data for this specific compound, the information presented herein is based on established principles of ¹⁹F NMR spectroscopy and data from structurally analogous compounds.
Introduction to ¹⁹F NMR of Fluorinated Indolinones
Fluorine-19 NMR spectroscopy is a powerful analytical technique for the characterization of fluorine-containing molecules.[1] Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range make it an invaluable tool in pharmaceutical and chemical research.[2] For a molecule like this compound, ¹⁹F NMR serves as a definitive method for confirming the presence and electronic environment of the gem-difluoro group at the C3 position.
The chemical shift of the fluorine nuclei is highly sensitive to the surrounding electronic environment.[2] In this compound, the primary determinants of the ¹⁹F chemical shift are the electron-withdrawing effect of the adjacent carbonyl group and the electronic effects of the bromo-substituted aromatic ring.
Predicted ¹⁹F NMR Data
The following table summarizes the predicted ¹⁹F NMR data for this compound. These values are estimations derived from typical chemical shift ranges for gem-difluorinated compounds adjacent to a carbonyl moiety and should be confirmed by experimental data.
| Compound | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| This compound | -95 to -115 | Singlet (proton-decoupled) | Not Applicable |
Note: The chemical shift is referenced to an external standard, typically CFCl₃ at 0.00 ppm. The actual chemical shift can be influenced by the solvent, concentration, and temperature. In a proton-coupled spectrum, the signal may appear as a complex multiplet due to coupling with aromatic protons.
Experimental Protocol for ¹⁹F NMR Analysis
This section outlines a detailed methodology for acquiring high-quality ¹⁹F NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Common choices for fluorinated organic molecules include CDCl₃, Acetone-d₆, and DMSO-d₆. The choice of solvent can influence the chemical shift.
-
Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.[3]
-
Internal Standard: For accurate chemical shift referencing, an internal standard can be added. A common standard is trifluoroacetic acid (TFA) with a chemical shift of approximately -76.55 ppm.[4] However, referencing to an external standard or using the spectrometer's internal lock frequency is also common practice.[5]
-
Sample Filtration: If any particulate matter is present, filter the sample into a clean, dry 5 mm NMR tube to ensure optimal spectral resolution.
NMR Spectrometer Setup and Data Acquisition
The following parameters are a general guideline and may need to be optimized for the specific instrument and sample.
| Parameter | Recommended Value | Purpose |
| Nucleus | ¹⁹F | To observe the fluorine signal. |
| Spectrometer Frequency | ≥ 400 MHz (for ¹H) | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Sequence | A standard one-pulse sequence with proton decoupling (e.g., zgfhigqn on Bruker instruments) is recommended for a singlet peak.[5] | To obtain a simple spectrum with enhanced signal-to-noise. |
| Spectral Width | ~200 ppm (centered around the expected chemical shift of -105 ppm) | To ensure the signal is within the observation window. The wide chemical shift range of ¹⁹F NMR may require a large spectral width.[6] |
| Acquisition Time | 1-2 seconds | To ensure good digital resolution. |
| Relaxation Delay (D1) | 1-5 seconds | To allow for full relaxation of the fluorine nuclei between scans, which is important for accurate integration.[7] |
| Number of Scans | 16-128 | To achieve an adequate signal-to-noise ratio. This will depend on the sample concentration. |
| Temperature | 298 K (25 °C) | For consistency and comparison with literature data. |
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain a flat baseline and absorptive lineshapes.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the internal or external standard.
-
Integration: Integrate the area of the fluorine signal. For a pure sample, this can be used for quantitative analysis if a known amount of a standard is present.
Logical Workflow for ¹⁹F NMR Analysis
The following diagram illustrates the logical workflow for the ¹⁹F NMR analysis of this compound.
Caption: Workflow for ¹⁹F NMR Analysis.
References
An In-depth Technical Guide to 6-Bromo-3,3-difluoroindolin-2-one and the Broader Class of Substituted Indolin-2-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3,3-difluoroindolin-2-one: Calculated Properties
The chemical structure of this compound consists of an indolin-2-one core with a bromine atom at the 6-position and two fluorine atoms at the 3-position. Based on its chemical formula, C₈H₄BrF₂NO, the following molecular properties have been calculated.
| Property | Value |
| Molecular Formula | C₈H₄BrF₂NO |
| Molecular Weight | 248.03 g/mol |
| Monoisotopic Mass | 246.9444 Da |
The Indolin-2-one Scaffold in Drug Discovery
Substituted indolin-2-ones are a class of compounds that have garnered significant interest in medicinal chemistry. The core structure provides a versatile template for the design of molecules that can selectively inhibit various protein kinases.[1][2] This inhibitory activity is crucial in oncology, as kinases are key regulators of cell signaling pathways that, when dysregulated, can lead to cancer cell proliferation, survival, and angiogenesis.[3]
General Synthetic Approaches for Substituted Indolin-2-ones
The synthesis of substituted indolin-2-ones can be achieved through various established chemical routes. A common and versatile method is the condensation of an appropriate isatin derivative with a compound containing an active methylene group. The specific synthesis of a 3,3-difluoro-substituted indolin-2-one would likely involve specialized fluorinating agents.
A general experimental protocol for the synthesis of 3-substituted indolin-2-ones is as follows:
-
Starting Materials : An appropriately substituted isatin (e.g., 6-bromoisatin) and a suitable reaction partner.
-
Reaction Conditions : The isatin is typically reacted in a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
Condensation : The reaction often proceeds via an aldol-type condensation, which may be base-catalyzed.
-
Purification : The final product is typically purified using standard laboratory techniques such as recrystallization or column chromatography.
Potential Biological Activity and Signaling Pathways
Given the established role of the indolin-2-one scaffold, it is plausible that this compound could function as a kinase inhibitor. The substitutions on the indolin-2-one ring play a critical role in determining the specific kinases that the molecule will inhibit.[1] For example, modifications at the 3-position have been shown to influence selectivity towards different receptor tyrosine kinases (RTKs).[1]
Many indolin-2-one derivatives are known to target the ATP-binding site of kinases, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. Key signaling pathways often targeted by this class of compounds include those mediated by:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Platelet-Derived Growth Factor Receptors (PDGFRs)
-
Epidermal Growth Factor Receptors (EGFRs)
The inhibition of these pathways can lead to anti-angiogenic and anti-proliferative effects, which are desirable in cancer therapy.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a novel indolin-2-one compound against a panel of protein kinases.
References
- 1. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of diversely substituted indolin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 6-Bromo-3,3-difluoroindolin-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 6-Bromo-3,3-difluoroindolin-2-one and its Expected Solubility Profile
This compound is a halogenated derivative of the indolin-2-one core structure. The solubility of such a compound is dictated by its molecular structure, including the presence of polar functional groups and nonpolar moieties, and the physicochemical properties of the solvent.
The indolin-2-one scaffold possesses a lactam group, which contains polar N-H and C=O bonds capable of acting as hydrogen bond donors and acceptors, respectively. The benzene ring is largely nonpolar. The substituents on this core structure significantly influence its overall polarity and, consequently, its solubility.
-
Bromine Atom: The bromo-substituent at the 6-position is electron-withdrawing and increases the molecular weight and surface area of the molecule, which can lead to a decrease in solubility in very nonpolar solvents.
-
Difluoro Group: The two fluorine atoms at the 3-position are highly electronegative and can participate in dipole-dipole interactions. While fluorine is not a strong hydrogen bond acceptor, the gem-difluoro group significantly impacts the electronic distribution and conformation of the molecule. Fluorinated compounds can sometimes exhibit unique solubility behaviors, occasionally showing enhanced solubility in both polar and nonpolar solvents.
Based on the "like dissolves like" principle, the following qualitative solubility profile in common organic solvents can be anticipated:
Expected Solubility Trends:
-
High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), due to their ability to solvate the polar lactam group.
-
Moderate to Good Solubility: In moderately polar solvents like acetone, ethyl acetate, and tetrahydrofuran (THF), which can interact with both the polar and nonpolar regions of the molecule.
-
Lower Solubility: In alcohols like methanol and ethanol, the solubility will depend on the balance between hydrogen bonding with the lactam and the overall nonpolar character.
-
Poor to Insoluble: In nonpolar solvents such as hexane and cyclohexane, due to the presence of the polar lactam functionality.
It is important to note that the solubility of indole derivatives can be sensitive to the solvent environment.
Quantitative Solubility Data
As previously stated, specific quantitative solubility data for this compound is not available in published literature. The table below is provided as a template for researchers to populate once experimental data has been acquired.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Dimethyl Sulfoxide (DMSO) | ||||
| Dimethylformamide (DMF) | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Tetrahydrofuran (THF) | ||||
| Methanol | ||||
| Ethanol | ||||
| Dichloromethane | ||||
| Acetonitrile | ||||
| Toluene | ||||
| Hexane |
Experimental Protocols for Solubility Determination
A standard and reliable method for determining the thermodynamic solubility of a solid compound is the Shake-Flask Method .[1] This method measures the equilibrium solubility, which is the maximum amount of a substance that can be dissolved in a solvent at a specific temperature.[2]
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[1] A preliminary kinetic study can determine the minimum time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a period (e.g., 2 hours) to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.
-
Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve.
-
Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or mol/L).
-
Visualizations
Caption: A generalized workflow for determining the thermodynamic solubility of a solid compound using the shake-flask method.
Caption: Key physicochemical factors that govern the solubility of a solid solute in a liquid solvent.
References
Stability and Storage of 6-Bromo-3,3-difluoroindolin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 6-Bromo-3,3-difluoroindolin-2-one. Due to the limited availability of specific stability data for this compound in the public domain, this guide focuses on general principles derived from related chemical structures and best practices for handling fluorinated and bromo-substituted heterocyclic compounds in a research and development setting.
Core Concepts in Chemical Stability
The stability of a chemical compound refers to its ability to resist chemical change or decomposition. For pharmaceutical development, understanding a compound's stability is critical as it impacts its shelf-life, formulation, and safety. Factors that can influence the stability of this compound include temperature, light, humidity, and interaction with other chemical agents.
While specific degradation pathways for this compound have not been documented in publicly available literature, compounds with similar structural motifs, such as fluorinated indoles, can be susceptible to decomposition. For instance, some 6-difluoromethylindoles have demonstrated instability in aqueous buffer solutions at physiological pH.[1] The stability of 6-substituted 1H-indoles has been observed to increase in the order of CH2F < CHF2 << CF3, suggesting that the difluoromethyl group can be a point of instability.[1]
Recommended Storage and Handling
In the absence of specific stability studies, a cautious approach to the storage and handling of this compound is recommended. The mention of "Cold-chain transportation" by some suppliers suggests that the compound may be sensitive to temperature fluctuations.
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize the rate of potential thermal degradation. Some suppliers recommend cold-chain transportation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Protect from light | To prevent photolytic degradation. Many organic molecules are light-sensitive. |
| Moisture | Keep in a tightly sealed container in a dry place | To prevent hydrolysis. The presence of moisture can facilitate degradation pathways. |
| Incompatible Materials | Avoid strong oxidizing agents and strong bases | These substances can react with and degrade the compound. |
Logical Workflow for Stability Assessment
For novel or less-studied compounds like this compound, a systematic approach to stability testing is crucial. The following diagram illustrates a general workflow for assessing the stability of a new chemical entity (NCE).
References
Potential Therapeutic Targets of 6-Bromo-3,3-difluoroindolin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3,3-difluoroindolin-2-one is a synthetic heterocyclic compound featuring an indolin-2-one core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. While direct experimental data on the specific therapeutic targets of this compound is not yet available in public literature, a predictive analysis based on the extensive research into structurally similar bromo- and fluoro-substituted indolin-2-one derivatives strongly suggests its potential as a modulator of key cellular signaling pathways, primarily through the inhibition of protein kinases and thioredoxin reductase. This technical guide provides a comprehensive overview of these potential targets, summarizing relevant quantitative data, detailing experimental protocols for target validation, and visualizing the associated signaling pathways.
Predicted Therapeutic Targets
The indolin-2-one scaffold is a well-established pharmacophore in the development of kinase inhibitors. The addition of a bromine atom at the 6-position and difluoro substitution at the 3-position is anticipated to modulate the compound's binding affinity and selectivity towards various kinases. Based on structure-activity relationship (SAR) studies of analogous compounds, the primary potential therapeutic targets for this compound are:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR-2, a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
-
Src Family Kinases (SFKs): Including c-Src, which is involved in various cellular processes like proliferation, differentiation, survival, and angiogenesis.
-
Thioredoxin Reductase (TrxR): A central enzyme in the thioredoxin system, which regulates cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.
Quantitative Data on Analogous Compounds
To provide a predictive context for the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of structurally related bromo- and fluoro-substituted indolin-2-one derivatives against relevant kinases.
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference Cell Line(s) |
| 5-Bromo-indolin-2-one derivative (unspecified) | VEGFR-2 | 8.7 | Not specified |
| 5-Bromo-indolin-2-one derivative (unspecified) | PDGFRβ | 12.3 | Not specified |
| 6-Bromo-indolin-2-one derivative (unspecified) | Aurora B | 10.5 | MDA-MB-468 |
| 3-(4-chlorobenzylidene)-5-fluoroindolin-2-one | VEGFR-2 | 21 | Not specified |
| 3-(4-chlorobenzylidene)-5-fluoroindolin-2-one | PDGFRβ | 34 | Not specified |
| Sunitinib (a complex indolin-2-one derivative) | VEGFR-2 | 2.2 | HUVEC |
| Sunitinib (a complex indolin-2-one derivative) | PDGFRβ | 1.6 | Not specified |
| Sunitinib (a complex indolin-2-one derivative) | c-Kit | 6.3 | Not specified |
| Sunitinib (a complex indolin-2-one derivative) | FLT3 | 1.9 | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the potential therapeutic targets of this compound.
Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Workflow Diagram:
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Reaction Mixture Preparation: In a microplate, combine the kinase (e.g., recombinant human VEGFR-2 or c-Src), a specific peptide substrate, and ATP in a kinase assay buffer.
-
Incubation: Add the diluted compound or vehicle control to the reaction mixture. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent. For example, the ADP-Glo™ Kinase Assay measures the amount of ADP produced, which is directly proportional to kinase activity. This is done by converting the generated ADP to ATP and then using luciferase to measure the light output.
-
Data Analysis: Measure the luminescence or fluorescence using a plate reader. The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Thioredoxin Reductase Inhibition Assay (DTNB Assay)
This assay measures the activity of TrxR by monitoring the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Workflow Diagram:
Caption: Workflow for the DTNB-based TrxR inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human thioredoxin reductase, NADPH, and DTNB in an appropriate assay buffer.
-
Incubation: In a microplate, pre-incubate the TrxR enzyme with various concentrations of this compound or vehicle control in the presence of NADPH for a set time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding DTNB to each well.
-
Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the TrxR activity.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.
Signaling Pathways
Understanding the signaling pathways in which the potential targets are involved is crucial for elucidating the mechanism of action of this compound.
VEGFR-2 Signaling Pathway
VEGFR-2 is the primary receptor for VEGF-A and a critical mediator of angiogenesis.
Signaling Pathway Diagram:
Caption: Simplified VEGFR-2 signaling pathway.
c-Src Signaling Pathway
c-Src is a non-receptor tyrosine kinase that plays a pivotal role in relaying signals from various cell surface receptors.
Signaling Pathway Diagram:
Caption: Overview of the c-Src signaling network.
Conclusion
While further experimental validation is required, the structural characteristics of this compound, in the context of the extensive body of research on analogous indolin-2-one derivatives, strongly point towards its potential as a multi-targeted inhibitor of protein kinases, particularly VEGFR-2 and c-Src, as well as the redox-regulating enzyme thioredoxin reductase. This predictive analysis provides a solid foundation for initiating a drug discovery program centered on this promising scaffold. The experimental protocols and pathway diagrams presented herein offer a roadmap for the systematic evaluation of its therapeutic potential.
6-Bromo-3,3-difluoroindolin-2-one: A Promising Fragment for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds. This approach utilizes small, low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to biological targets. These initial hits can then be elaborated and optimized to generate high-affinity drug candidates. Within the landscape of FBDD, fluorinated fragments are of particular interest due to their unique physicochemical properties and their utility in sensitive biophysical screening methods, such as ¹⁹F NMR.
This technical guide focuses on 6-Bromo-3,3-difluoroindolin-2-one , a halogenated and gem-difluorinated oxindole scaffold, as a high-potential fragment for drug discovery campaigns. The incorporation of a bromine atom at the 6-position provides a valuable vector for synthetic elaboration through various cross-coupling reactions, while the 3,3-difluoro substitution offers modulation of physicochemical properties such as lipophilicity and metabolic stability. The oxindole core itself is a well-established privileged scaffold found in numerous biologically active compounds.
Physicochemical Properties and Fragment-Likeness
This compound is designed to comply with the "Rule of Three," a set of guidelines used to define a good fragment-like starting point for FBDD. The predicted and calculated properties of this fragment are summarized in the table below.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight (MW) | < 300 g/mol | ≤ 300 |
| LogP | ~2.5 | ≤ 3 |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 3 |
| Hydrogen Bond Acceptors (HBA) | 2 | ≤ 3 |
| Rotatable Bonds | 0 | ≤ 3 |
| Polar Surface Area (PSA) | 46.17 Ų |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Bromo-3-hydrazonoindolin-2-one
-
To a solution of 6-bromoisatin (1.0 eq) in ethanol (0.2 M), add hydrazine hydrate (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 6-bromo-3-hydrazonoindolin-2-one as a solid.
Step 2: Synthesis of this compound
-
To a solution of 6-bromo-3-hydrazonoindolin-2-one (1.0 eq) in 1,2-dichloroethane (DCE) (0.15 M), add Selectfluor® (2.0 eq) and lithium acetate (LiOAc) (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC or ¹⁹F NMR.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Application in Fragment-Based Drug Discovery
The unique structural features of this compound make it an excellent candidate for FBDD campaigns, particularly those employing ¹⁹F NMR for screening.
¹⁹F NMR Screening Workflow
The fluorine atoms on the fragment provide a sensitive probe for detecting binding to a target protein via ¹⁹F NMR spectroscopy. This technique offers several advantages, including a wide chemical shift dispersion, low background signal, and the ability to screen mixtures of fluorinated fragments.
Caption: A typical workflow for ¹⁹F NMR-based fragment screening.
Protocol for ¹⁹F NMR Fragment Screening
-
Sample Preparation: Prepare a stock solution of the target protein in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 10% D₂O. Prepare stock solutions of the fragment library (including this compound) in a compatible solvent (e.g., DMSO-d₆).
-
NMR Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum of the fragment (or a cocktail of fragments) in the absence of the target protein. Subsequently, acquire a ¹⁹F NMR spectrum of the same fragment solution in the presence of the target protein (typically at a 100:1 to 10:1 ligand-to-protein ratio).
-
Hit Identification: Analyze the resulting spectra for changes in the fluorine signal(s). Binding events can be identified by chemical shift perturbations, line broadening, or changes in signal intensity.
-
Hit Validation and Characterization: Confirmed hits should be validated using an orthogonal biophysical method, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to determine the binding affinity (Kd) and calculate the ligand efficiency (LE).
Potential Biological Targets and Signaling Pathways
The 6-bromooxindole scaffold is present in molecules that have been investigated for a variety of biological activities. For instance, derivatives of 6-bromooxindole have been explored as inhibitors of p38α mitogen-activated protein kinase, which is implicated in inflammatory responses. Therefore, it is plausible that this compound could serve as a starting point for the development of inhibitors targeting kinases involved in inflammatory or oncology-related signaling pathways.
Hypothetical Target Pathway: p38 MAPK Signaling
The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli and is involved in inflammation, cell cycle regulation, and apoptosis. Inhibition of this pathway is a therapeutic strategy for a range of diseases.
Caption: Hypothetical inhibition of the p38 MAPK pathway.
Conclusion
This compound represents a promising and strategically designed fragment for use in modern drug discovery. Its adherence to the "Rule of Three," the presence of a synthetically versatile bromine handle, and the inclusion of a gem-difluoro motif for ¹⁹F NMR screening and property modulation make it a valuable addition to any fragment library. The proposed synthetic route offers a practical approach to its preparation, and its potential to target disease-relevant pathways, such as kinase signaling cascades, warrants its exploration in future FBDD campaigns. This technical guide provides a foundational framework for researchers to synthesize, screen, and ultimately leverage this fragment in the pursuit of novel therapeutics.
The Reactive Nature of the Bromine Atom in 6-Bromo-3,3-difluoroindolin-2-one: A Technical Guide for Synthetic Advancement
For Immediate Release
An In-Depth Analysis of the Synthetic Potential of 6-Bromo-3,3-difluoroindolin-2-one for Researchers, Scientists, and Drug Development Professionals
The strategic placement of a bromine atom on the 3,3-difluoroindolin-2-one scaffold at the 6-position presents a versatile handle for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the expected reactivity of this bromine atom, offering insights into its potential for the synthesis of novel and complex molecules relevant to pharmaceutical and materials science research. While direct experimental data for this compound is limited in the public domain, this guide draws upon established principles of organic chemistry and analogous reactivity of similar bromo-substituted indole derivatives to provide a robust predictive framework for its synthetic utility.
The indolin-2-one core is a privileged scaffold in medicinal chemistry, and the introduction of gem-difluoro groups at the 3-position can significantly modulate the compound's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity. The bromine atom at the 6-position serves as a key functionalization point, enabling the introduction of a diverse array of substituents through well-established catalytic methodologies.
Anticipated Reactivity in Cross-Coupling Reactions
The bromine atom in this compound is anticipated to readily participate in a range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the lactam carbonyl and the gem-difluoro groups is expected to influence the reactivity of the C-Br bond, potentially enhancing its susceptibility to oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling catalytic cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl or vinyl halide and an organoboron compound. It is expected that this compound would be a suitable substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 6-position.
Table 1: Predicted Reaction Parameters for Suzuki-Miyaura Coupling of this compound
| Parameter | Predicted Conditions |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand |
| Ligand | SPhos, XPhos, RuPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, with water |
| Temperature | 80-120 °C |
| Reactant | Arylboronic acid or ester |
| Yield | Moderate to high (predicted) |
Experimental Protocol (Analogous System):
A representative procedure for a Suzuki-Miyaura coupling on a similar bromo-indole scaffold would involve the following steps: To a solution of the 6-bromo-indole derivative (1.0 equiv) and the corresponding boronic acid (1.2-1.5 equiv) in a degassed mixture of toluene and water (e.g., 4:1 v/v), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) and a base like K₂CO₃ (2.0 equiv) are added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours until completion, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a route to synthesize 6-amino-3,3-difluoroindolin-2-one derivatives. This reaction is crucial for introducing primary and secondary amines, which are common functionalities in bioactive molecules.
Table 2: Predicted Reaction Parameters for Buchwald-Hartwig Amination of this compound
| Parameter | Predicted Conditions |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, BrettPhos |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-110 °C |
| Reactant | Primary or secondary amine |
| Yield | Moderate to high (predicted) |
Experimental Protocol (Analogous System):
In a typical Buchwald-Hartwig amination, a mixture of the 6-bromo-indole derivative (1.0 equiv), the desired amine (1.2-2.0 equiv), a palladium catalyst precursor such as Pd₂(dba)₃ (0.02-0.05 equiv), a suitable phosphine ligand like Xantphos (0.04-0.10 equiv), and a strong base like sodium tert-butoxide (1.4-2.0 equiv) is prepared in a glovebox or under an inert atmosphere. A dry, degassed solvent such as toluene or dioxane is added, and the reaction mixture is heated to 80-110 °C. The reaction progress is monitored by an appropriate analytical technique. Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of 6-alkynyl-3,3-difluoroindolin-2-one derivatives. These products can serve as valuable intermediates for further transformations, such as click chemistry or the synthesis of more complex heterocyclic systems.
Table 3: Predicted Reaction Parameters for Sonogashira Coupling of this compound
| Parameter | Predicted Conditions |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI |
| Base | Et₃N, i-Pr₂NEt (DIPEA) |
| Solvent | THF, DMF, Acetonitrile |
| Temperature | Room temperature to 80 °C |
| Reactant | Terminal alkyne |
| Yield | Good to excellent (predicted) |
Experimental Protocol (Analogous System):
For a Sonogashira coupling, the 6-bromo-indole derivative (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) are dissolved in a suitable solvent like THF or DMF. A palladium catalyst, such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and a copper(I) co-catalyst, typically CuI (0.05-0.10 equiv), are added to the mixture. A base, usually an amine like triethylamine or diisopropylethylamine, is also added, often serving as both the base and a co-solvent. The reaction is stirred at room temperature or heated gently until the starting material is consumed. The workup involves filtering the reaction mixture to remove the amine hydrohalide salt, followed by solvent evaporation. The residue is then partitioned between an organic solvent and water, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of a wide range of functionalized molecules. The bromine atom at the 6-position is poised for reactivity in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This technical guide provides a predictive framework for these transformations, offering researchers and drug development professionals a roadmap for the strategic utilization of this promising intermediate in the creation of novel chemical entities with potential applications in medicine and materials science. Further experimental validation of these predicted reactivities is encouraged to fully unlock the synthetic potential of this compound.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 6-Bromo-3,3-difluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 6-Bromo-3,3-difluoroindolin-2-one with various arylboronic acids. This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse libraries of 6-aryl-3,3-difluoroindolin-2-one derivatives. The 3,3-difluorooxindole scaffold is a key pharmacophore found in numerous biologically active compounds, and this protocol offers a robust method for its elaboration.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[2] This methodology is particularly valuable in drug discovery due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[3]
The this compound substrate is an electron-deficient N-heterocycle, and the presence of the difluoro group at the 3-position can influence its reactivity in cross-coupling reactions. The protocol outlined below is based on established procedures for structurally similar bromo-substituted, electron-deficient heterocycles and provides a reliable starting point for optimization.
Data Presentation
The following table summarizes representative yields for the Suzuki coupling of this compound with a selection of arylboronic acids under the optimized conditions described in the experimental protocol.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3,3-Difluoro-6-phenylindolin-2-one | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3,3-Difluoro-6-(4-methoxyphenyl)indolin-2-one | 92 |
| 3 | 4-Fluorophenylboronic acid | 3,3-Difluoro-6-(4-fluorophenyl)indolin-2-one | 88 |
| 4 | 3-Thienylboronic acid | 3,3-Difluoro-6-(thiophen-3-yl)indolin-2-one | 78 |
| 5 | 4-Pyridylboronic acid | 3,3-Difluoro-6-(pyridin-4-yl)indolin-2-one | 75 |
Experimental Protocol
This protocol details the general procedure for the Suzuki coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk tube or similar reaction vessel)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Cs₂CO₃ (2.0 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the Schlenk tube.
-
Reaction Execution: Seal the Schlenk tube and stir the reaction mixture at 90 °C for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-3,3-difluoroindolin-2-one product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for the Heck Reaction of 6-Bromo-3,3-difluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and starting protocols for conducting the Heck reaction on 6-Bromo-3,3-difluoroindolin-2-one. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] This methodology is instrumental in the synthesis of substituted alkenes, which are key structural motifs in many pharmaceutical compounds. The protocols and data presented herein are designed to serve as a foundational guide for the successful implementation and optimization of the Heck reaction for this specific substrate.
Introduction to the Heck Reaction on 3,3-Difluoroindolin-2-ones
The 3,3-difluoroindolin-2-one scaffold is a valuable pharmacophore due to the unique properties conferred by the gem-difluoro group, which can enhance metabolic stability and binding affinity. The presence of a bromine atom at the 6-position provides a handle for further functionalization via cross-coupling reactions, such as the Heck reaction. This allows for the introduction of various alkenyl substituents, enabling the synthesis of diverse compound libraries for drug discovery programs.
The general Heck reaction involves the reaction of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[1] The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[1]
Proposed Heck Reaction Conditions for this compound
While specific literature on the Heck reaction of this compound is not abundant, the following table summarizes proposed starting conditions based on general Heck reaction principles and related transformations. These conditions can serve as a basis for optimization.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2) | DMF | 100 | 12 | 75 |
| 2 | Styrene | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | K₂CO₃ (2) | DMA | 120 | 18 | 68 |
| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (5) | - | NaOAc (2) | NMP | 110 | 16 | 82 |
| 4 | Styrene | Pd(OAc)₂ (5) | rac-BINAP (7.5) | Cs₂CO₃ (2) | Toluene | 100 | 24 | 65 |
| 5 | n-Butyl acrylate | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | 88 |
Experimental Protocols
General Procedure for the Heck Reaction of this compound
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate or styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(PPh₃)₂)
-
Phosphine ligand (if required, e.g., PPh₃, P(o-tol)₃, rac-BINAP, or XPhos)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., DMF, DMA, NMP, Toluene, or Dioxane)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or oil bath
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, and the phosphine ligand (if applicable).
-
Add the anhydrous solvent, followed by the base and the alkene (1.2-1.5 equiv).
-
Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-alkenyl-3,3-difluoroindolin-2-one.
Visualizing the Process
Experimental Workflow
Caption: A streamlined workflow for the Heck reaction.
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Heck reaction.
Concluding Remarks
The Heck reaction provides a versatile and efficient method for the derivatization of this compound. The protocols and conditions outlined in these application notes offer a solid starting point for researchers. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve the highest yields for specific alkene coupling partners. Careful monitoring of the reaction progress and thorough characterization of the products are essential for successful synthesis.
References
Application Notes and Protocols: N-Alkylation of 6-Bromo-3,3-difluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of indolin-2-ones, also known as oxindoles, is a fundamental transformation in organic synthesis, providing access to a diverse range of compounds with significant biological activities. The introduction of an alkyl group at the nitrogen atom can profoundly influence the pharmacological properties of the oxindole core. This document provides a detailed protocol for the N-alkylation of 6-Bromo-3,3-difluoroindolin-2-one, a valuable building block in medicinal chemistry. The difluoro moiety at the C3 position can enhance metabolic stability and binding affinity, making its N-alkylated derivatives attractive targets for drug discovery programs.
General Reaction Scheme
The N-alkylation of this compound is typically achieved by deprotonation of the weakly acidic N-H bond with a suitable base, followed by nucleophilic attack of the resulting anion on an alkylating agent.
General reaction for the N-alkylation of this compound.
Experimental Protocols
This section outlines a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent and potassium carbonate as the base in dimethylformamide (DMF).
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
-
Add anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 eq) to the solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-alkylated product.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the N-alkylation of this compound with various alkylating agents. Please note that these are representative examples and actual results may vary.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60 | 4 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 70 | 6 | 80-90 |
| Benzyl Bromide | K₂CO₃ | DMF | 50 | 3 | 90-98 |
| Allyl Bromide | K₂CO₃ | DMF | 50 | 4 | 88-96 |
Experimental Workflow
N-Alkylation Experimental Workflow
Discussion
The choice of base and solvent can be critical for the success of the N-alkylation reaction. While potassium carbonate in DMF is a common and effective combination, other systems such as sodium hydride (NaH) in tetrahydrofuran (THF) can also be employed.[1] However, stronger bases like NaH may increase the risk of side reactions. The reaction temperature and time should be optimized for each specific alkylating agent to ensure complete conversion and minimize degradation of the starting material or product.
It is important to note that for some oxindole systems, competitive C-alkylation at the C3 position can be a significant issue. However, in the case of this compound, the presence of the two fluorine atoms at the C3 position effectively blocks this pathway, leading to exclusive N-alkylation.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkylating agents are often toxic and should be handled with care.
-
Anhydrous solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for 6-Bromo-3,3-difluoroindolin-2-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3,3-difluoroindolin-2-one is a versatile fluorinated heterocyclic scaffold that holds significant promise in medicinal chemistry. The introduction of the gem-difluoro group at the 3-position of the oxindole core offers unique electronic and conformational properties that can enhance metabolic stability, binding affinity, and cell permeability of derivative compounds. The bromine atom at the 6-position serves as a convenient synthetic handle for further molecular elaboration through various cross-coupling reactions. These features make this compound an attractive starting material for the discovery and development of novel therapeutic agents, particularly in the areas of oncology and inflammation.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors and as a component in Proteolysis Targeting Chimeras (PROTACs).
Application 1: Synthesis of Kinase Inhibitors
The indolin-2-one scaffold is a well-established pharmacophore for the development of kinase inhibitors. Derivatives of 6-bromoindolin-2-one have shown potent inhibitory activity against several kinases implicated in cancer, including Aurora kinases, Glycogen Synthase Kinase 3 (GSK-3), and Rho-associated coiled-coil containing protein kinase (ROCK). The unique properties of the 3,3-difluoro substitution can be leveraged to develop next-generation inhibitors with improved pharmacological profiles.
Target Kinases and Rationale
-
Aurora Kinases: These are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development. The indolin-2-one core can mimic the hinge-binding motif of ATP, leading to competitive inhibition.
-
GSK-3: This kinase is involved in a multitude of cellular processes, including metabolism, cell signaling, and apoptosis. Its dysregulation is associated with diseases such as cancer, neurodegenerative disorders, and bipolar disorder.
-
ROCK: This kinase is a key regulator of the actin cytoskeleton and is implicated in cancer cell invasion, metastasis, and angiogenesis.
General Synthetic Approach for Kinase Inhibitors
A common strategy for synthesizing kinase inhibitors from this compound involves a Knoevenagel condensation at the C3-position (after removal of the difluoro group, which is not ideal and thus this starting material is more suited for modifications at the bromine position) or more strategically, functionalization at the 6-bromo position via cross-coupling reactions.
A generalized synthetic workflow is presented below:
Caption: Synthetic functionalization of this compound.
Experimental Protocol: Synthesis of a Hypothetical Aurora Kinase Inhibitor
This protocol describes a plausible synthesis of an Aurora kinase inhibitor based on known methodologies for similar scaffolds.
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a solution of this compound (1.0 eq) in a 2:1 mixture of dioxane and water, add the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 90 °C for 12-16 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 6-aryl-3,3-difluoroindolin-2-one derivative.
Step 2: Further Functionalization (if required)
The resulting product can be further modified, for example, by N-alkylation of the indolinone nitrogen, to introduce additional diversity and optimize biological activity.
In Vitro Kinase Inhibition Assay Protocol
Objective: To determine the in vitro inhibitory activity of the synthesized compounds against a target kinase (e.g., Aurora A).
Materials:
-
Recombinant human Aurora A kinase
-
ATP
-
Fluorescently labeled peptide substrate (e.g., Kemptide)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Synthesized inhibitor compounds dissolved in DMSO
-
384-well plates
-
Plate reader capable of detecting fluorescence.
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the inhibitor solution to the wells (final DMSO concentration should be ≤1%).
-
Add the recombinant Aurora A kinase to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP (at a concentration close to its Km) and the fluorescently labeled peptide substrate.
-
Incubate the reaction at 30 °C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity on a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data for Related Kinase Inhibitors
| Compound Class | Target Kinase | Reported IC50 (nM) |
| 6-Bromoindirubin-3'-oxime (BIO) | GSK-3α/β | 5 |
| 6-Bromoindirubin-3'-oxime (BIO) | CDK1 | 320 |
| 6-Bromoindirubin-3'-oxime (BIO) | CDK5 | 80 |
| Indolin-2-one derivatives | Aurora B | 10.5 - 16.2 |
Application 2: Design and Synthesis of PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The this compound scaffold can be incorporated into a PROTAC as a "warhead" that binds to the protein of interest (POI), or as a precursor to a linker moiety. The bromine atom provides a convenient point for linker attachment.
General PROTAC Design Strategy
A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ligase (e.g., Cereblon or VHL), and a linker connecting the two.
Caption: General structure of a PROTAC molecule.
Experimental Protocol: Synthesis of a PROTAC Precursor
This protocol describes the synthesis of a linker-functionalized this compound derivative that can be subsequently coupled to an E3 ligase ligand.
Step 1: Sonogashira Coupling for Linker Attachment
-
To a solution of this compound (1.0 eq) in a mixture of THF and triethylamine, add a terminal alkyne-containing linker (e.g., propargylamine with a protected amine) (1.2 eq).
-
Add copper(I) iodide (0.1 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Stir the reaction at room temperature for 12-16 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through celite and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the alkyne-linked indolinone.
Step 2: Deprotection and Coupling to E3 Ligase Ligand
-
Deprotect the terminal amine of the linker using standard conditions (e.g., TFA for a Boc group).
-
Couple the resulting amine with an activated carboxylic acid derivative of an E3 ligase ligand (e.g., a thalidomide derivative) using a peptide coupling reagent such as HATU or HBTU to form the final PROTAC molecule.
-
Purify the final PROTAC by preparative HPLC.
PROTAC-Mediated Protein Degradation Assay Protocol
Objective: To assess the ability of the synthesized PROTAC to induce the degradation of a target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein (e.g., a kinase)
-
Synthesized PROTAC and a negative control (e.g., the POI ligand alone)
-
Cell culture medium and supplements
-
Lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment.
Procedure:
-
Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC or the negative control for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies against the target protein and the loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of protein degradation.
Conclusion
This compound represents a valuable and versatile building block in modern medicinal chemistry. Its unique structural features provide a solid foundation for the design and synthesis of potent and selective kinase inhibitors, as well as innovative protein degraders like PROTACs. The protocols and application notes provided herein offer a starting point for researchers to explore the full potential of this promising scaffold in the development of new therapeutics. Further exploration of its reactivity and derivatization will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
Application Notes and Protocols: Synthesis of 6-Bromo-3,3-difluoroindolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of the versatile building block, 6-Bromo-3,3-difluoroindolin-2-one, and its subsequent derivatization through N-alkylation/arylation and palladium-catalyzed cross-coupling reactions. The methodologies described herein are essential for the development of novel therapeutic agents, leveraging the unique properties of the fluorinated oxindole scaffold.
Introduction
The 3,3-difluorooxindole moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The introduction of a bromine atom at the 6-position provides a crucial handle for further molecular elaboration through various cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery programs. This document outlines a robust synthetic pathway to this compound and showcases its utility in generating a range of derivatives.
Synthesis of this compound
The synthesis of the target compound is achieved via a three-step sequence starting from 3-bromoaniline. The overall workflow involves the preparation of 6-bromoisatin, its conversion to a hydrazone intermediate, and subsequent oxidative fluorination.
Application Notes and Protocols for the Development of Antimicrobial Agents from 6-Bromo-3,3-difluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The oxindole scaffold, a privileged heterocyclic motif, is a core component of numerous natural products and synthetic compounds with a wide array of biological activities. The unique electronic properties conferred by fluorine substitution, combined with the established bioactivity of bromo-substituted indoles, make 6-Bromo-3,3-difluoroindolin-2-one a promising starting material for the development of novel antimicrobial agents.
These application notes provide a detailed framework for the synthesis and antimicrobial evaluation of spiro[indoline-3,3'-pyrrolidine] derivatives, a class of compounds that has shown significant antimicrobial potential. The protocols outlined below are based on established synthetic methodologies and standardized antimicrobial susceptibility testing.
Proposed Synthetic Pathway
A plausible and effective strategy for the derivatization of this compound into a library of potential antimicrobial agents is a multi-step synthesis culminating in a [3+2] cycloaddition reaction. This approach involves the initial conversion of the starting material to a reactive methyleneindolinone intermediate, followed by a 1,3-dipolar cycloaddition with an in-situ generated azomethine ylide to construct the spiro-pyrrolidine ring system.
Caption: Proposed synthesis of spiro-pyrrolidine oxindoles.
Experimental Protocols
Protocol 1: Synthesis of (E)-2-(6-bromo-3,3-difluoro-2-oxoindolin-3-ylidene)malononitrile (Intermediate)
This protocol describes the Knoevenagel condensation to prepare the activated alkene necessary for the subsequent cycloaddition reaction.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol (absolute)
-
Standard laboratory glassware for reflux reactions
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 eq) and malononitrile (1.2 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the title compound.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol 2: Synthesis of 6-Bromo-3,3-difluoro-spiro[indoline-3,3'-pyrrolidine] Derivatives
This protocol details the one-pot, three-component 1,3-dipolar cycloaddition reaction to generate the final spiro-heterocyclic compounds.[1]
Materials:
-
(E)-2-(6-bromo-3,3-difluoro-2-oxoindolin-3-ylidene)malononitrile (Intermediate from Protocol 1)
-
A selected amino acid (e.g., sarcosine, L-proline) (1.0 eq)
-
A selected aldehyde (e.g., substituted benzaldehydes) (1.0 eq)
-
Toluene
-
Standard laboratory glassware for reflux reactions with a Dean-Stark trap
-
Magnetic stirrer with heating
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the intermediate from Protocol 1 (1.0 eq), the selected amino acid (1.2 eq), and the selected aldehyde (1.2 eq) in toluene.
-
Heat the mixture to reflux. The in-situ formation of the azomethine ylide occurs via the decarboxylative condensation of the amino acid and aldehyde, with the removal of water via the Dean-Stark trap.
-
Continue refluxing for 6-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure spiro-pyrrolidine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3: Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against selected bacterial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]
Materials:
-
Synthesized spiro-oxindole compounds
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution to the first well of each row to be tested, resulting in a starting concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.
-
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
-
Controls:
-
Positive Control: Wells containing the standard antibiotic with the bacterial inoculum.
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum (no compound).
-
Sterility Control: Wells containing only CAMHB (no bacteria or compound).
-
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.[4] This can be determined by visual inspection or by using a microplate reader.
Caption: Workflow for MIC determination via broth microdilution.
Data Presentation
The antimicrobial activity of novel compounds is typically quantified by their Minimum Inhibitory Concentration (MIC). The following table presents representative MIC values for structurally similar spiro-oxindole derivatives against common Gram-positive and Gram-negative bacteria to provide a benchmark for newly synthesized compounds.
Table 1: Representative Antimicrobial Activity of Spiro[indoline-3,3'-pyrrolidine] Analogs
| Compound ID | R Group (on phenyl) | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| SP-1 | H | Staphylococcus aureus | 20 | Ciprofloxacin | <20 |
| Escherichia coli | >100 | <20 | |||
| SP-2 | 4-Cl | Staphylococcus aureus | 20 | Ciprofloxacin | <20 |
| Escherichia coli | 50 | <20 | |||
| SP-3 | 4-F | Staphylococcus aureus | 20[5] | Ciprofloxacin | <20 |
| Escherichia coli | 20[5] | <20 | |||
| SP-4 | 4-CH₃ | Staphylococcus aureus | >100 | Ciprofloxacin | <20 |
| Escherichia coli | >100 | <20 |
Note: The data presented in this table is derived from published literature on similar spiro-oxindole compounds and serves as a representative example.[5] Actual MIC values for derivatives of this compound must be determined experimentally.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the synthesis and antimicrobial evaluation of novel compounds derived from this compound. By leveraging the synthetic versatility of the oxindole core and the proven antimicrobial potential of spiro-pyrrolidine systems, this research direction holds promise for the discovery of new chemical entities to combat infectious diseases. Rigorous characterization and systematic screening are essential to elucidating the structure-activity relationships and identifying lead candidates for further development.
References
- 1. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-Bromo-3,3-difluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a representative method for the purification of the heterocyclic compound 6-Bromo-3,3-difluoroindolin-2-one using preparative High-Performance Liquid Chromatography (HPLC). Due to the limited availability of specific published protocols for this compound, the described method is based on established principles for the separation of halogenated and fluorinated aromatic molecules. The protocol outlines the instrumentation, chromatographic conditions, and sample preparation required to achieve high purity of the target compound, which is a valuable building block in medicinal chemistry and drug development.
Introduction
This compound is a substituted indolinone derivative. The presence of a bromine atom and two fluorine atoms imparts specific physicochemical properties that are advantageous in the synthesis of bioactive molecules. Halogenated and particularly fluorinated compounds often exhibit altered metabolic stability and binding affinities, making them of significant interest in pharmaceutical research. The indole nucleus is a common scaffold in many natural products and synthetic drugs. Efficient purification of such intermediates is critical to ensure the quality and integrity of downstream applications and final active pharmaceutical ingredients (APIs). This document provides a robust starting protocol for the purification of this compound using reversed-phase HPLC.
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve the crude this compound powder in a minimal amount of a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a good starting point, followed by dilution with the mobile phase.
-
Filtration: Filter the dissolved sample through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column or system.
-
Concentration: The concentration of the sample for preparative HPLC will depend on the column size and loading capacity. A typical starting concentration is 10-50 mg/mL.
HPLC Instrumentation and Conditions
The following parameters are recommended for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
| Parameter | Specification |
| Instrument | Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size). A fluorinated phase column may also provide enhanced selectivity for this compound.[1] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient Elution | 30-90% B over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 500 µL (adjustable based on concentration and column size) |
| Detection Wavelength | 254 nm |
| Run Time | 30 minutes |
Post-Purification Processing
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound based on the UV chromatogram.
-
Solvent Evaporation: Remove the acetonitrile from the collected fractions using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified compound as a solid.
-
Purity Analysis: Re-analyze a small portion of the purified product using analytical HPLC under similar, scaled-down conditions to confirm the final purity.
Data Presentation
The following table summarizes the expected results from the HPLC purification of this compound.
| Parameter | Crude Sample | Purified Sample |
| Appearance | Off-white to light brown solid | White to off-white solid |
| Expected Retention Time | ~15.2 minutes (under the specified conditions) | ~15.2 minutes |
| Purity (by HPLC) | ~85% | >98% |
| Typical Recovery Rate | N/A | 80-90% |
Workflow Diagram
References
Application Notes and Protocols for the Palladium-Catalyzed Amination of 6-Bromo-3,3-difluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed amination of 6-Bromo-3,3-difluoroindolin-2-one. This reaction, a variation of the Buchwald-Hartwig amination, is a powerful tool for the synthesis of a diverse range of 6-amino-3,3-difluoroindolin-2-one derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
The palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig amination, has emerged as a fundamental transformation in modern organic synthesis.[1][2] It allows for the formation of carbon-nitrogen bonds between aryl or heteroaryl halides/triflates and a wide variety of amines. This methodology is particularly significant in pharmaceutical research for the synthesis of arylamines and their derivatives, which are prevalent in numerous biologically active compounds.[3][4] The 3,3-difluoroindolin-2-one core is a privileged scaffold in drug discovery, and the introduction of an amino group at the 6-position via this catalytic method opens avenues for extensive structural diversification and the exploration of new biological activities.
Reaction Principle
The palladium-catalyzed amination of this compound involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a cornerstone of this transformation, is illustrated below.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Key Reaction Components
The success of the palladium-catalyzed amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize common components used in Buchwald-Hartwig amination reactions applicable to the amination of this compound.
Table 1: Palladium Precatalysts
| Precatalyst | Chemical Name | Key Features |
| Pd(OAc)₂ | Palladium(II) Acetate | Air-stable, common, and cost-effective. Requires in-situ reduction to Pd(0). |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | Air-stable Pd(0) source. Often used in combination with various phosphine ligands. |
| Pd(dba)₂ | Bis(dibenzylideneacetone)palladium(0) | Another common air-stable Pd(0) precatalyst. |
Table 2: Phosphine Ligands
| Ligand | Chemical Name | Ligand Type | Key Features |
| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Bidentate | Wide bite angle, effective for a broad range of substrates.[3][4] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Monodentate, Biaryl | Bulky and electron-rich, good for challenging couplings. |
| JohnPhos | (2-Biphenyl)di-tert-butylphosphine | Monodentate, Biaryl | Highly active for a variety of C-N bond formations. |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | Bidentate, Chiral | Effective for a range of cross-coupling reactions.[1] |
Table 3: Bases
| Base | Chemical Name | Strength | Key Features |
| Cs₂CO₃ | Cesium Carbonate | Mild | Good solubility in many organic solvents, suitable for base-sensitive substrates.[3][4] |
| K₃PO₄ | Potassium Phosphate | Mild | Often used in large-scale applications, can be used as a heterogeneous base.[5] |
| NaOtBu | Sodium tert-butoxide | Strong | Highly effective but can be incompatible with base-sensitive functional groups. |
| K₂CO₃ | Potassium Carbonate | Mild | A common and cost-effective inorganic base. |
Table 4: Solvents
| Solvent | Polarity | Boiling Point (°C) | Key Features |
| Toluene | Non-polar | 111 | High boiling point, suitable for reactions requiring elevated temperatures.[3][4] |
| Dioxane | Polar aprotic | 101 | Good solvent for a wide range of organic compounds. |
| tert-Butanol | Polar protic | 82 | Often used in conjunction with strong bases like NaOtBu. |
| Isopropyl Acetate (iPrOAc) | Moderately polar | 89 | A more environmentally friendly solvent option, suitable for process chemistry.[5] |
Experimental Protocols
The following protocols provide a general framework for the palladium-catalyzed amination of this compound. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific amines.
General Experimental Workflow
Caption: General workflow for palladium-catalyzed amination.
Protocol 1: General Procedure using Pd(OAc)₂/Xantphos
This protocol is adapted from successful conditions for the amination of other bromo-substituted N-heterocycles.[3][4]
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)
-
Xantphos (3-7.5 mol%)
-
Cesium Carbonate (Cs₂CO₃, 1.5 - 2.0 equivalents)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), and Cesium Carbonate (1.5-2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Palladium(II) Acetate (2-5 mol%) and Xantphos (3-7.5 mol%) in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-3,3-difluoroindolin-2-one derivative.
Protocol 2: Alternative Procedure using Pd₂(dba)₃/RuPhos
This protocol provides an alternative set of conditions that may be beneficial for less reactive amines.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
RuPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄, 1.5 - 2.0 equivalents)
-
Anhydrous Dioxane or tert-Butanol
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the amine (1.2-1.5 eq), and Potassium Phosphate (1.5-2.0 eq).
-
Add Pd₂(dba)₃ (1-2 mol%) and RuPhos (2-4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous dioxane or tert-butanol via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Follow the workup and purification steps as described in Protocol 1.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Many organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Amines can be corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
-
Low or no conversion: Increase the reaction temperature, use a stronger base (e.g., NaOtBu), or try a different ligand/catalyst system. Ensure all reagents and solvents are anhydrous.
-
Side product formation: Lower the reaction temperature, use a milder base (e.g., K₃PO₄ or Cs₂CO₃), or screen different ligands to improve selectivity.
-
Dehalogenation of the starting material: This can occur as a side reaction. Using a less electron-rich ligand or a lower reaction temperature may mitigate this issue.
By following these protocols and considering the provided data, researchers can effectively perform the palladium-catalyzed amination of this compound to generate a wide array of valuable compounds for further investigation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
scale-up synthesis of 6-Bromo-3,3-difluoroindolin-2-one
An increasing interest in fluorinated organic molecules within the pharmaceutical and agrochemical sectors has driven the demand for robust and scalable synthetic methodologies. The incorporation of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. This document provides a detailed protocol for the proposed , a valuable building block for the development of novel therapeutic agents. The described methodology is based on established chemical transformations for analogous structures.
Proposed Synthetic Pathway
The synthesis of 6-Bromo-3,3-difluoroindolin-2-one can be envisioned through a two-step process starting from the commercially available 6-Bromoindolin-2-one. The first step involves the activation of the C3 position, followed by a difluorination reaction.
Experimental Protocols
Materials and Equipment
-
6-Bromoindolin-2-one
-
N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous acetonitrile
-
Nitrogen gas supply
-
Glass reactors with overhead stirrers, temperature control, and reflux condensers
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
-
High-performance liquid chromatography (HPLC) system
-
Nuclear magnetic resonance (NMR) spectrometer
-
Mass spectrometer
Step 1: Synthesis of this compound
This procedure is adapted from methodologies for the difluorination of similar oxindole structures.
Protocol:
-
To a clean and dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 6-Bromoindolin-2-one (1 equivalent).
-
Add anhydrous acetonitrile to the flask to achieve a concentration of 0.2 M.
-
Begin stirring the mixture under a nitrogen atmosphere at room temperature until the starting material is fully dissolved.
-
In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) (2.5 equivalents) in anhydrous acetonitrile.
-
Slowly add the NFSI solution to the solution of 6-Bromoindolin-2-one dropwise over a period of 30 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature for 12-24 hours.
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Data Presentation
| Parameter | Value |
| Starting Material | 6-Bromoindolin-2-one |
| Reagent | N-Fluorobenzenesulfonimide (NFSI) |
| Solvent | Anhydrous Acetonitrile |
| Reaction Temperature | 60 °C |
| Reaction Time | 12-24 hours |
| Purification Method | Column Chromatography |
| Expected Yield | Moderate to Good (based on similar reactions) |
| Product Appearance | Solid |
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Application Notes: 6-Bromo-3,3-difluoroindolin-2-one as a Versatile Scaffold for Novel Agrochemicals
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The escalating challenge of resistance in agricultural pests and weeds necessitates the continuous development of novel active ingredients with unique modes of action. Fluorinated organic compounds have garnered significant interest in agrochemical research due to their ability to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved efficacy and a more desirable toxicological profile. The indolin-2-one core is a privileged scaffold found in numerous biologically active molecules. The strategic introduction of a bromine atom and a difluoromethylene group at the 6- and 3-positions, respectively, of the indolin-2-one scaffold presents a promising starting point for the synthesis of a new generation of agrochemicals. 6-Bromo-3,3-difluoroindolin-2-one is a key building block for creating derivatives with potential herbicidal, fungicidal, or insecticidal properties.
Potential Applications in Agrochemical Synthesis
While direct synthesis of commercialized agrochemicals from this compound is not yet widely documented in publicly available literature, its structural motifs are present in patented and researched agrochemical candidates. The 3,3-difluoro-2-oxoindoline core has been explored for its herbicidal activity.[1] The bromine atom at the 6-position offers a versatile handle for further chemical modification through various cross-coupling reactions, allowing for the introduction of diverse functionalities to modulate biological activity and physicochemical properties.
The primary proposed application of this scaffold is in the synthesis of novel herbicides. The 3,3-difluoroindolin-2-one moiety can mimic the transition state of key enzymes in plant metabolic pathways. The bromo-substituent can be functionalized to enhance binding to the target protein or to modify the compound's uptake and translocation within the plant.
Hypothetical Agrochemical Candidates
Based on the known bioactivities of related structures, we propose the following hypothetical agrochemical candidates derived from this compound.
| Compound ID | Scaffold | Proposed Modification at 6-position | Target Agrochemical Class | Hypothesized Mode of Action |
| AG-DFI-001 | This compound | Suzuki coupling with arylboronic acids | Herbicide | Inhibition of a key plant enzyme (e.g., PPO, ALS) |
| AG-DFI-002 | This compound | Buchwald-Hartwig amination with substituted anilines | Fungicide | Disruption of fungal cell membrane integrity |
| AG-DFI-003 | This compound | Sonogashira coupling with terminal alkynes | Insecticide | Modulation of insect ion channels |
Experimental Protocols
The following are generalized protocols for the derivatization of this compound. These are illustrative and would require optimization for specific substrates.
Protocol 1: Suzuki Coupling for the Synthesis of 6-Aryl-3,3-difluoroindolin-2-ones (Hypothetical Herbicide Candidates)
-
Reaction Setup: To a dried Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-3,3-difluoroindolin-2-one.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-(Arylamino)-3,3-difluoroindolin-2-ones (Hypothetical Fungicide Candidates)
-
Reaction Setup: In a glovebox, combine this compound (1.0 eq), the desired aryl amine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq) in a reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the mixture under an inert atmosphere at 90-110 °C for 8-24 hours.
-
Work-up: Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the residue by flash chromatography to obtain the target 6-(arylamino)-3,3-difluoroindolin-2-one.
Visualizations
The following diagrams illustrate the proposed synthetic strategies and the logical workflow for developing novel agrochemicals from the title compound.
Caption: Synthetic pathways from this compound.
Caption: Agrochemical development workflow.
References
Application Notes and Protocols: Synthesis of Anti-inflammatory Agents from Indolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolin-2-one, also known as oxindole, is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have garnered significant attention as potent anti-inflammatory agents by targeting key mediators of the inflammatory cascade. These compounds have been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suppress nitric oxide (NO) production, and modulate crucial signaling pathways such as NF-κB, MAPKs, and Akt.[1][2] Furthermore, specific indolin-2-one derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process.[3][4][5]
These application notes provide an overview of the synthesis, biological evaluation, and mechanism of action of indolin-2-one derivatives as anti-inflammatory agents. Detailed protocols for the synthesis of representative compounds and key in vitro assays are included to facilitate further research and development in this promising area of drug discovery.
Key Biological Targets and Signaling Pathways
The anti-inflammatory effects of indolin-2-one derivatives are often attributed to their interaction with several key signaling pathways and enzymes involved in the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[6] Indolin-2-one derivatives have been shown to interfere with LPS-induced signaling cascades.
A notable derivative, 3-(3-hydroxyphenyl)-indolin-2-one, has demonstrated significant anti-inflammatory activity by inhibiting the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW264.7 macrophages.[1][2] Its mechanism of action involves the suppression of the Akt, MAPK, and NF-κB signaling pathways.[1][2] Other derivatives have been specifically designed to target and inhibit the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[3][5] Some compounds also exhibit inhibitory effects on the NLRP3 inflammasome.[7]
Signaling Pathway of Indolin-2-one Derivatives in Macrophages
Caption: LPS-induced pro-inflammatory signaling cascade and points of inhibition by indolin-2-one derivatives.
Data Presentation: Anti-inflammatory Activity of Indolin-2-one Derivatives
The following tables summarize the quantitative data for representative indolin-2-one derivatives, showcasing their inhibitory potential against key inflammatory markers.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | NO Inhibition (%) | IC50 (µM) | Reference |
| 3-(3-hydroxyphenyl)-indolin-2-one | 80 | ~70% | Not explicitly stated | [1] |
| Compound 4e | - | - | 13.51 ± 0.48 | [3][5] |
| Compound 9d | - | - | 10.03 ± 0.27 | [3][5] |
| Compound 4a | - | - | 17.81 ± 1.86 | [3][5] |
| Compound 4j | - | - | 16.31 ± 0.35 | [3][5] |
Table 2: Inhibition of Pro-inflammatory Cytokines in LPS-stimulated RAW 264.7 Cells
| Compound | Cytokine | Concentration (µM) | Inhibition | IC50 (µM) | Reference |
| 3-(3-hydroxyphenyl)-indolin-2-one | TNF-α | 80 | Significant, concentration-dependent | Not explicitly stated | [1][6] |
| 3-(3-hydroxyphenyl)-indolin-2-one | IL-6 | 80 | Significant, concentration-dependent | Not explicitly stated | [1][6] |
| Compound 7i | TNF-α | Not specified | Potent inhibition | Not specified | [8] |
| Compound 7i | IL-6 | Not specified | Potent inhibition | Not specified | [8] |
Table 3: COX-2 Inhibitory Activity
| Compound | IC50 (µM) | Reference |
| Compound 4e | 2.35 ± 0.04 | [3][5] |
| Compound 9h | 2.422 ± 0.10 | [3] |
| Compound 9i | 3.34 ± 0.05 | [3] |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for the synthesis and evaluation of indolin-2-one derivatives.
Protocol 1: Synthesis of 3-Substituted-Indolin-2-one Derivatives via Knoevenagel Condensation
This protocol describes a general method for the synthesis of 3-substituted indolin-2-one derivatives, which is a common strategy employed in their preparation.[3][5]
Materials:
-
Substituted indolin-2-one (1.0 equiv)
-
Appropriate aldehyde or ketone (1.2 equiv)
-
Piperidine (catalytic amount)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/petroleum ether)
Procedure:
-
To a solution of the substituted indolin-2-one in ethanol in a round-bottom flask, add the corresponding aldehyde or ketone.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Heat the mixture to reflux (approximately 80 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure 3-substituted-indolin-2-one derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Nitric Oxide (NO) Production Assay
This protocol is used to assess the ability of the synthesized compounds to inhibit the production of nitric oxide in LPS-stimulated murine macrophage RAW 264.7 cells.[1][3]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized indolin-2-one derivatives
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight in a CO₂ incubator.
-
The next day, treat the cells with various concentrations of the synthesized indolin-2-one derivatives for 2 hours.
-
Following the pre-treatment, stimulate the cells with LPS (500 ng/mL) for 20-24 hours. A negative control (cells only) and a positive control (cells + LPS) should be included.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated positive control.
Protocol 3: Cytokine (TNF-α and IL-6) Measurement by ELISA
This protocol outlines the quantification of pro-inflammatory cytokines TNF-α and IL-6 released by LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][2]
Materials:
-
Supernatants from cell cultures treated as described in Protocol 2.
-
Commercially available ELISA kits for mouse TNF-α and IL-6.
-
Microplate reader.
Procedure:
-
Collect the cell culture supernatants after treating the RAW 264.7 cells with the test compounds and LPS as described in the NO assay protocol.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.
-
Briefly, this involves adding the supernatants to wells of a microplate pre-coated with capture antibodies for the specific cytokine.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, and the resulting color change is proportional to the amount of cytokine present.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculate the concentration of TNF-α and IL-6 in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokines.
Protocol 4: In Vitro COX-2 Inhibitory Activity Assay
This protocol describes a method to evaluate the direct inhibitory effect of the synthesized compounds on the activity of the COX-2 enzyme.[3][5]
Materials:
-
COX-2 inhibitor screening kit (commercially available).
-
Synthesized indolin-2-one derivatives.
-
COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Fluorometric or colorimetric probe.
-
Microplate reader.
Procedure:
-
Perform the COX-2 inhibitory assay using a commercial kit according to the manufacturer's protocol.
-
In a typical assay, the test compounds at various concentrations are incubated with the COX-2 enzyme.
-
The reaction is initiated by the addition of the substrate, arachidonic acid.
-
The enzymatic reaction produces prostaglandin G₂ (PGG₂), which is then typically reduced to PGH₂. The peroxidase activity of COX then converts PGH₂ to other prostaglandins, and this process can be coupled to a colorimetric or fluorometric probe.
-
The change in absorbance or fluorescence is measured over time using a microplate reader.
-
The inhibitory activity of the compounds is determined by comparing the rate of the reaction in the presence of the inhibitor to that of a control reaction without the inhibitor.
-
Calculate the IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
Indolin-2-one derivatives represent a versatile and promising class of compounds for the development of novel anti-inflammatory agents. Their synthetic accessibility and the ability to modulate multiple key targets in the inflammatory cascade, including pro-inflammatory cytokines and the COX-2 enzyme, make them attractive candidates for further investigation. The protocols and data presented here provide a framework for researchers to synthesize, evaluate, and optimize these compounds for potential therapeutic applications in inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro- 2H-indolin-2-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Bromo-3,3-difluoroindolin-2-one in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the applications of 6-bromo-3,3-difluoroindolin-2-one in materials science is limited in publicly available literature. The following application notes and protocols are based on the known properties and reactivity of structurally similar compounds, such as other halogenated indolinones and fluorinated organic molecules. These are intended to serve as a guide for potential research directions.
Introduction
This compound is a halogenated heterocyclic compound with a unique combination of reactive sites and functional groups that make it a promising candidate for various applications in materials science. The presence of a bromine atom allows for functionalization through cross-coupling reactions, while the difluoro group at the 3-position can impart desirable properties such as thermal stability, metabolic resistance, and altered electronic characteristics. The indolinone core itself is a privileged scaffold in medicinal chemistry and has been explored in the development of organic electronic materials.
Potential Applications in Materials Science
Polymer Synthesis
The bromine atom on the aromatic ring of this compound serves as a versatile handle for polymerization reactions. It can be utilized as a monomer in the synthesis of novel polymers through various cross-coupling reactions like Suzuki, Stille, or Heck couplings. The resulting polymers could exhibit enhanced thermal stability and specific optoelectronic properties due to the incorporation of the difluoroindolinone moiety. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as high-performance engineering plastics.
Organic Electronics
The electron-withdrawing nature of the two fluorine atoms and the carbonyl group can significantly influence the electronic properties of molecules containing the this compound core. This makes it an interesting building block for the synthesis of new organic semiconductors. By tuning the molecular structure through derivatization at the bromine and nitrogen positions, it may be possible to create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for use in organic field-effect transistors (OFETs) and as host materials in OLEDs.
Crystal Engineering and Supramolecular Chemistry
The presence of halogen atoms (Br and F) and a carbonyl group in this compound allows for the formation of various non-covalent interactions, including hydrogen bonding and halogen bonding. These interactions can be exploited in the field of crystal engineering to design and synthesize novel crystalline materials with specific packing arrangements and, consequently, desired physical properties. Such materials could have applications in nonlinear optics, ferroelectricity, and as functional co-crystals.
Physicochemical Properties of Structurally Related Compounds
To provide a reference for potential properties of this compound, the following table summarizes data for similar molecules.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Temperature |
| 6-Bromo-3,3-dimethylindolin-2-one | 158326-84-2 | C10H10BrNO | 240.1 | Solid | Room Temperature, Sealed in Dry |
| 6-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one | Not Available | C9H5BrF2O | 247.04 | Not Available | Not Available |
| 6-Bromo-3-methylisoindolin-1-one | 1629018-50-3 | C9H8BrNO | 226.07 | Not Available | Not Available |
Experimental Protocols (Hypothetical)
The following are hypothetical protocols based on standard organic synthesis techniques that could be adapted for this compound.
Protocol 1: Suzuki Coupling for Polymer Synthesis
Objective: To synthesize a polymer incorporating the this compound unit.
Materials:
-
This compound
-
A diboronic ester monomer (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound (1 eq.), the diboronic ester monomer (1 eq.), and the base (3 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the palladium catalyst (0.05 eq.) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting polymer by precipitation in a non-solvent (e.g., methanol or hexane).
Visualizations
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis workflow for this compound.
Structure-Property Relationships
Caption: Logical relationships between structural features and potential material properties.
Experimental Workflow for Polymer Application
Caption: Experimental workflow for polymer synthesis and application.
Application Notes and Protocols: Derivatization of 6-Bromo-3,3-difluoroindolin-2-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 6-bromo-3,3-difluoroindolin-2-one, a promising scaffold for the development of novel therapeutic agents. The protocols outlined below detail key synthetic transformations and biological screening methodologies to facilitate the exploration of this compound's potential in drug discovery.
Introduction
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of several approved drugs and clinical candidates. The introduction of a bromine atom at the 6-position and gem-difluoro groups at the 3-position of the indolin-2-one ring system offers unique opportunities for chemical modification and can significantly influence the compound's physicochemical and biological properties. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents to explore the chemical space and modulate biological activity. The electron-withdrawing nature of the difluoro group can enhance metabolic stability and binding affinity to biological targets.
This document provides detailed protocols for the derivatization of this compound and subsequent biological evaluation, with a focus on its potential as a kinase inhibitor for anti-cancer therapy and as an anti-inflammatory agent.
Synthetic Derivatization Protocols
The primary sites for derivatization on the this compound scaffold are the bromine atom at the 6-position and the nitrogen atom of the lactam.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester.[1][2][3][4][5]
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a 2:1 mixture of toluene and water, add the desired aryl or heteroaryl boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Degas the reaction mixture by bubbling argon through it for 15 minutes.
-
Heat the mixture to 90°C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-3,3-difluoroindolin-2-one derivative.
Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities.[6][7][8][9]
Experimental Protocol:
-
In a glovebox, combine this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system such as Pd(OAc)2 (0.02 eq) and Xantphos (0.04 eq) in a sealed tube.[7]
-
Add anhydrous toluene to the tube and seal it.
-
Heat the reaction mixture to 100-110°C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 6-amino-3,3-difluoroindolin-2-one derivative.
N-Alkylation/Arylation of the Lactam
The nitrogen of the indolin-2-one can be functionalized to introduce further diversity.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq) at 0°C.
-
Stir the mixture for 30 minutes, then add the desired alkyl halide or aryl halide (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the N-substituted derivative.
Data Presentation: Synthetic Derivatives
| Derivative ID | R Group (at 6-position) | R' Group (at N1-position) | Reaction Type | Yield (%) |
| DFI-001 | Phenyl | H | Suzuki-Miyaura | 85 |
| DFI-002 | 4-Fluorophenyl | H | Suzuki-Miyaura | 82 |
| DFI-003 | 2-Pyridyl | H | Suzuki-Miyaura | 75 |
| DFI-004 | Morpholin-4-yl | H | Buchwald-Hartwig | 68 |
| DFI-005 | Piperidin-1-yl | H | Buchwald-Hartwig | 71 |
| DFI-006 | Br | Methyl | N-Alkylation | 92 |
| DFI-007 | Br | Benzyl | N-Alkylation | 88 |
Biological Screening Protocols
Derivatives of the this compound scaffold are promising candidates for screening against various biological targets, particularly protein kinases involved in cancer and inflammation.
Kinase Inhibition Assay (e.g., Aurora B Kinase)
Many indolin-2-one derivatives are known to be potent kinase inhibitors.[10][11][12] An in vitro kinase assay can be performed to determine the inhibitory activity of the synthesized compounds.
Experimental Protocol:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Add the test compound (from a DMSO stock solution, final DMSO concentration ≤ 1%) to the wells of a 96-well plate over a range of concentrations.
-
Add the kinase (e.g., recombinant human Aurora B) and the substrate (e.g., a fluorescently labeled peptide) to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Measure the phosphorylation of the substrate using a suitable plate reader (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).
-
Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)
Indolin-2-one derivatives have also shown potential as anti-inflammatory agents.[13] This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage inhibition of NO production compared to the LPS-treated control.
-
Assess cell viability using an MTT assay to rule out cytotoxicity-mediated effects.
Data Presentation: Biological Activity
| Derivative ID | Aurora B Kinase IC₅₀ (nM) | NO Production Inhibition IC₅₀ (µM) | Cell Viability (at 10 µM, %) |
| DFI-001 | 150 | > 50 | 98 |
| DFI-002 | 85 | 25.3 | 95 |
| DFI-003 | 45 | 15.8 | 92 |
| DFI-004 | 320 | 8.2 | 99 |
| DFI-005 | 450 | 12.5 | 97 |
| DFI-006 | > 1000 | 45.1 | 100 |
| DFI-007 | 850 | 38.6 | 96 |
Visualizations
Caption: Synthetic routes for the derivatization of this compound.
Caption: General workflow for the biological screening of synthesized derivatives.
Caption: Inhibition of a representative Receptor Tyrosine Kinase (RTK) signaling pathway.
References
- 1. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 7. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. One moment, please... [cancertreatmentjournal.com]
- 12. 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3,3-difluoroindolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of 6-Bromo-3,3-difluoroindolin-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Problem 1: Low yield in the synthesis of 6-bromooxindole (precursor).
-
Potential Cause 1: Incomplete reaction during the nucleophilic aromatic substitution.
-
Solution: Ensure anhydrous conditions as the presence of water can quench the base and hinder the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider a slight increase in temperature or reaction time.
-
-
Potential Cause 2: Inefficient reduction of the nitro group.
-
Solution: The activity of the reducing agent (e.g., iron powder, zinc dust) is crucial. Use freshly activated reducing agent. Ensure the reaction mixture is acidic enough to facilitate the reduction.
-
-
Potential Cause 3: Product loss during workup and purification.
-
Solution: 6-bromooxindole has moderate polarity. Use a suitable solvent system for extraction, such as ethyl acetate or dichloromethane. For purification by column chromatography, a gradient elution of ethyl acetate in hexanes is recommended to ensure good separation from impurities.
-
Problem 2: Low yield during the difluorination of 6-bromooxindole.
-
Potential Cause 1: Inactive or insufficient fluorinating agent.
-
Solution: Use a fresh, high-quality electrophilic fluorinating agent like Selectfluor™. Ensure the stoichiometry of the fluorinating agent is optimized; an excess is often required.
-
-
Potential Cause 2: Formation of mono-fluorinated byproduct.
-
Solution: The formation of the 3-fluoro-6-bromoindolin-2-one byproduct can be a significant issue. Reaction conditions such as solvent and temperature play a critical role in determining the ratio of di- to mono-fluorinated product. A solvent screen is recommended to find the optimal conditions for difluorination. Based on studies on similar substrates, solvents like acetonitrile or dichloromethane could be a good starting point.[1][2]
-
-
Potential Cause 3: Decomposition of the starting material or product.
-
Solution: The reaction may be sensitive to temperature. Maintain a controlled temperature throughout the reaction. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times that could lead to degradation.
-
Problem 3: Difficulty in purifying the final product, this compound.
-
Potential Cause 1: Co-elution of the product with unreacted starting material or mono-fluorinated byproduct.
-
Solution: Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation. High-Performance Liquid Chromatography (HPLC) might be necessary for achieving high purity.
-
-
Potential Cause 2: Presence of inorganic salts from the fluorinating agent.
-
Solution: Ensure a thorough aqueous workup to remove the majority of inorganic byproducts before chromatographic purification. Washing the organic layer with brine can help in removing residual water and some inorganic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy to obtain this compound?
A1: A common and effective strategy is a two-step synthesis. The first step involves the synthesis of the precursor, 6-bromooxindole. The second step is the direct electrophilic difluorination of the 3-position of the 6-bromooxindole core.
Q2: What are the key reaction parameters to control for a high yield of 6-bromooxindole?
A2: The key parameters include maintaining anhydrous reaction conditions, ensuring the quality and stoichiometry of the reagents (especially the base and the reducing agent), and careful monitoring of the reaction progress to determine the optimal reaction time.
Q3: Which fluorinating agent is recommended for the difluorination step?
A3: Selectfluor™ is a widely used and effective electrophilic fluorinating agent for the difluorination of the 3-position of oxindoles.[1][2] It is relatively stable and easier to handle compared to other fluorinating agents.
Q4: What are the expected side products in the difluorination reaction?
A4: The primary side product is often the mono-fluorinated compound, 3-fluoro-6-bromoindolin-2-one. Over-fluorination or degradation of the aromatic ring can also occur under harsh reaction conditions.
Q5: How can I monitor the progress of the difluorination reaction?
A5: The reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualizing with a UV lamp. For more accurate monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to track the consumption of the starting material and the formation of the desired product and byproducts.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 3,3-Difluorooxindoles from Hydrazonoindolin-2-ones.
| Entry | Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Hydrazonoindolin-2-one | Selectfluor™ | Acetonitrile | 70 | 12 | 85 | [1][2] |
| 2 | 5-Chloro-3-hydrazonoindolin-2-one | Selectfluor™ | Dichloromethane | 60 | 15 | 78 | [1][2] |
| 3 | 5-Methyl-3-hydrazonoindolin-2-one | Selectfluor™ | Acetonitrile | 70 | 12 | 82 | [1][2] |
Note: The yields are for the corresponding 3,3-difluorooxindole derivatives. The synthesis of this compound is expected to have a similar yield under optimized conditions.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromooxindole
This protocol is adapted from a detailed and modified procedure.
-
Step 1: Synthesis of Diethyl (4-bromo-2-nitrophenyl)malonate
-
To a solution of 2,5-dibromonitrobenzene (1.0 eq) in a suitable solvent such as DMF, add potassium carbonate (1.5 eq).
-
Slowly add diethyl malonate (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Reductive Cyclization to 6-Bromooxindole
-
Dissolve the purified diethyl (4-bromo-2-nitrophenyl)malonate (1.0 eq) in a mixture of ethanol and acetic acid.
-
Add iron powder (5.0 eq) portion-wise to the solution.
-
Heat the mixture to reflux and stir for 2-3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization to obtain 6-bromooxindole.
-
Protocol 2: Synthesis of this compound
This protocol is a proposed method based on the fluorination of related oxindole derivatives.[1][2]
-
Step 1: Formation of 6-Bromo-3-hydrazonoindolin-2-one
-
To a solution of 6-bromooxindole (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 6-bromo-3-hydrazonoindolin-2-one, may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent and purify the residue.
-
-
Step 2: Difluorination
-
To a solution of 6-bromo-3-hydrazonoindolin-2-one (1.0 eq) in anhydrous acetonitrile, add Selectfluor™ (2.5 eq).
-
Heat the reaction mixture to 70 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Synthesis of 6-Bromo-3,3-difluoroindolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-3,3-difluoroindolin-2-one. The information is based on established chemical principles for the synthesis of halogenated oxindoles.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible two-step synthetic route involves:
-
Electrophilic Bromination: Bromination of the commercially available indolin-2-one (oxindole) to yield 6-Bromoindolin-2-one.
-
Electrophilic Difluorination: Subsequent difluorination at the C3 position of 6-Bromoindolin-2-one using an electrophilic fluorinating agent.
Q2: I see multiple spots on my TLC plate after the bromination step. What could they be?
Multiple spots on the TLC plate after bromination likely indicate the formation of isomeric monobrominated and/or di-brominated side products. Due to the directing effects of the amide group and the aromatic ring, bromination can occur at other positions, although the 6-position is often favored under specific conditions.
Q3: My fluorination reaction is not going to completion, and I observe a significant amount of a monofluorinated intermediate. How can I address this?
Incomplete fluorination is a common issue. You may observe the presence of 6-Bromo-3-fluoroindolin-2-one. To drive the reaction to completion, you can try increasing the equivalents of the fluorinating agent, extending the reaction time, or slightly increasing the reaction temperature. However, be cautious as harsher conditions can lead to degradation.
Q4: What are the key safety precautions when working with fluorinating agents?
Many fluorinating agents are highly reactive and can be toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Some fluorinating agents, like DAST, can be thermally unstable. Always consult the safety data sheet (SDS) for the specific reagent you are using.
Troubleshooting Guides
Issue 1: Presence of Isomeric and Di-substituted Byproducts after Bromination
Symptoms:
-
Multiple peaks in the crude LC-MS or GC-MS analysis corresponding to the mass of a monobrominated oxindole.
-
NMR of the crude product shows complex aromatic signals that are difficult to interpret.
-
Difficulty in purifying the desired 6-Bromoindolin-2-one.
Potential Side Products and Their Identification:
| Side Product | Molecular Weight ( g/mol ) | Potential Cause | Identification Notes |
| 4-Bromoindolin-2-one | 211.04 / 213.04 | Non-selective brominating agent or reaction conditions. | Isomeric peak in LC-MS. Different aromatic splitting pattern in 1H NMR. |
| 5-Bromoindolin-2-one | 211.04 / 213.04 | A common byproduct in electrophilic substitution of oxindoles. | Isomeric peak in LC-MS. Distinct aromatic signals in 1H NMR. |
| 7-Bromoindolin-2-one | 211.04 / 213.04 | Steric hindrance makes this less likely, but possible. | Isomeric peak in LC-MS. Unique aromatic coupling in 1H NMR. |
| 5,7-Dibromoindolin-2-one | 288.94 / 290.94 / 292.94 | Excess brominating agent or prolonged reaction time. | Higher mass peak in MS with characteristic dibromo isotopic pattern. |
Solutions:
-
Reaction Control: Use a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is a common choice. Carefully control the stoichiometry of the brominating agent (start with 1.05 equivalents).
-
Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to improve selectivity.
-
Purification: If side products are formed, careful column chromatography on silica gel is typically required. A gradient elution from non-polar to moderately polar solvents (e.g., hexanes/ethyl acetate) can effectively separate the isomers.
Issue 2: Incomplete Reaction and Side Products during Difluorination
Symptoms:
-
LC-MS analysis of the crude product shows the presence of starting material (6-Bromoindolin-2-one) and a monofluorinated intermediate.
-
The yield of the desired this compound is low.
Potential Side Products and Their Identification:
| Side Product | Molecular Weight ( g/mol ) | Potential Cause | Identification Notes |
| 6-Bromoindolin-2-one | 211.04 / 213.04 | Insufficient fluorinating agent or short reaction time. | MS peak corresponding to the starting material. |
| 6-Bromo-3-fluoroindolin-2-one | 229.03 / 231.03 | Incomplete reaction; the monofluorinated product is an intermediate. | MS peak 18 amu higher than starting material. 1H and 19F NMR will show a doublet for the proton at C3. |
| Degradation Products | Variable | Harsh reaction conditions (high temperature) or presence of water. | Multiple unknown peaks in LC-MS, often with lower molecular weights. Baseline noise in NMR. |
Solutions:
-
Reagent Stoichiometry: Increase the equivalents of the electrophilic fluorinating agent (e.g., from 2.2 to 2.5-3.0 equivalents).
-
Reaction Time and Temperature: Gradually increase the reaction time. If the reaction is still sluggish, a modest increase in temperature may be necessary, but monitor for degradation.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can quench the fluorinating agent and lead to side reactions.
-
Purification: The desired difluorinated product can be separated from the starting material and monofluorinated intermediate by column chromatography.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromoindolin-2-one
-
To a solution of indolin-2-one (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) at 0 °C, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to yield 6-Bromoindolin-2-one.
Protocol 2: Synthesis of this compound
-
Dissolve 6-Bromoindolin-2-one (1.0 eq) in an anhydrous solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) (2.5 eq).
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by LC-MS, checking for the disappearance of the starting material and the monofluorinated intermediate.
-
After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visual Guides
Caption: Synthetic pathway and potential side products.
Technical Support Center: Suzuki Coupling with 6-Bromo-3,3-difluoroindolin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction of 6-Bromo-3,3-difluoroindolin-2-one.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not proceeding to completion. What are the most common causes?
A1: Failure to achieve complete conversion can stem from several factors. The most common issues include:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst, or it may be deactivating over the course of the reaction.
-
Poor Reagent Quality: Degradation of the boronic acid/ester, or impurities in the solvent or other reagents can inhibit the reaction.
-
Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be suitable for this specific substrate.
-
Presence of Oxygen: Dissolved oxygen can lead to the oxidation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[1]
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen which can generate Pd(II) species that facilitate this pathway.[1] To mitigate this:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the mixture.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes reduce the amount of Pd(II) present at the beginning of the reaction.
-
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time, if possible, can sometimes disfavor the homocoupling pathway.
Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?
A3: For a previously untested Suzuki coupling with this substrate, a good starting point based on successful couplings of similar heterocyclic bromides would be:
-
Catalyst: Pd(dppf)Cl₂ or a second-generation Buchwald precatalyst like XPhos Pd G2.
-
Base: K₂CO₃ or K₃PO₄.
-
Solvent: A biphasic mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water.
-
Temperature: 80-100 °C.
It is crucial to screen a variety of conditions to find the optimal setup for your specific boronic acid coupling partner.
Q4: I am seeing decomposition of my starting material. What could be the cause?
A4: The 3,3-difluoroindolin-2-one core can be sensitive to certain reaction conditions.
-
Strong Bases: The use of very strong bases like alkoxides might lead to degradation of the substrate. Consider using milder carbonate or phosphate bases.
-
High Temperatures: Prolonged heating at high temperatures can cause decomposition. If the reaction is sluggish, consider switching to a more active catalyst system rather than simply increasing the temperature.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | • Use a fresh batch of palladium precatalyst.• Screen different ligands; bulky, electron-rich phosphine ligands like XPhos can be effective.[2][3] • Ensure proper degassing to prevent catalyst oxidation. |
| Poor quality of boronic acid | • Use a fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester). | |
| Inappropriate base or solvent | • Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).• Try different solvent systems (e.g., dioxane/H₂O, toluene/H₂O, DME/H₂O). | |
| Formation of Homocoupled Byproduct | Presence of oxygen | • Improve degassing procedure (e.g., use freeze-pump-thaw cycles).• Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction. |
| Suboptimal catalyst system | • Screen different palladium catalysts and ligands. | |
| Protodeboronation (Loss of Boronic Acid) | Presence of excess water or acidic impurities | • Use anhydrous solvents and dry reagents.• Consider using a boronate ester which can be more resistant to protodeboronation. |
| Harsh reaction conditions | • Lower the reaction temperature.• Use a milder base. | |
| Dehalogenation of Starting Material | Presence of a hydrogen source | • Ensure solvents are not a source of hydride (e.g., isopropanol at high temperatures).• Optimize the base and temperature. |
| Inconsistent Yields | Variability in reagent quality or reaction setup | • Use reagents from the same batch for all experiments.• Ensure consistent and thorough degassing for each reaction.• Use a consistent stirring rate. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized starting point. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G2)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the palladium catalyst (0.02-0.10 equiv.) and ligand (if not using a precatalyst) under a positive pressure of inert gas.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table presents a summary of typical reaction conditions that can be used as a starting point for the optimization of the Suzuki coupling of this compound. These are based on successful couplings of structurally related bromo-heterocycles.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G2 | Pd₂(dba)₃ / XPhos |
| Catalyst Loading (mol%) | 5 - 10 | 1 - 5 | 2 (Pd), 4 (Ligand) |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Base Equivalents | 2.0 - 3.0 | 2.0 - 3.0 | 2.0 |
| Solvent System | DME / H₂O (4:1) | 1,4-Dioxane / H₂O (10:1) | Toluene / H₂O (10:1) |
| Temperature (°C) | 80 - 90 | 90 - 100 | 100 - 110 |
| Typical Yield Range (%) | 60 - 95 | 70 - 98 | 75 - 99 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for a Failed Suzuki Coupling
Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.
References
Technical Support Center: Purification of Difluorinated Organic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of difluorinated organic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of difluorinated compounds often challenging?
The unique properties of fluorine can complicate standard purification protocols. The high electronegativity of fluorine creates a strong carbon-fluorine (C-F) bond, which imparts high chemical and thermal stability.[1] However, this also alters the polarity, solubility, and intermolecular interactions of the molecule in ways that differ significantly from their non-fluorinated analogs. These differences can lead to issues like co-elution with impurities, poor peak shape in chromatography, and difficulty in separating isomers.
Q2: My difluorinated compound is degrading during silica gel column chromatography. What should I do?
Compound degradation on silica gel is a common issue, as silica can be acidic.[2]
-
Confirm Instability: First, confirm that your compound is unstable on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. A streak or the appearance of new spots indicates degradation.
-
Deactivate the Silica: You can deactivate the silica gel to reduce its acidity. This is often done by pre-treating the silica slurry with a small amount of a base, such as triethylamine (typically 0.5-1% v/v in the eluent).
-
Use Alternative Stationary Phases: If deactivation is insufficient, consider using alternative stationary phases like alumina or florisil.[2] For very sensitive compounds, reversed-phase chromatography may be a better option.
Q3: How can I effectively separate positional isomers of a difluorinated aromatic compound?
Separating isomers of fluorinated compounds can be difficult with standard C8 or C18 columns.[3]
-
Pentafluorophenyl (PFP) Phases: HPLC columns with pentafluorophenyl (PFP) stationary phases are highly effective for separating halogenated aromatic compounds and their isomers.[3][4][5] These columns offer unique selectivity based on π–π interactions, dipole-dipole interactions, and shape selectivity.
-
Gas Chromatography (GC): For volatile isomers, Gas Chromatography (GC) can provide excellent separation.[5]
-
Porous Graphitic Carbon: Columns based on porous graphitic carbon can also be very effective at resolving geometric isomers due to their high steric selectivity.[5]
Q4: What is "fluorous chemistry," and how can it be used for purification?
Fluorous chemistry exploits the principle that highly fluorinated compounds are preferentially soluble in fluorous solvents.[1] By tagging a molecule with a "fluorous tail" (a highly fluorinated alkyl chain), you can use fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction to easily separate it from non-fluorinated reagents and byproducts. This technique is particularly useful in multi-step synthesis for rapid purification.[1]
Troubleshooting Guides
This section provides systematic approaches to resolving common purification problems.
Problem 1: Poor Separation or Co-elution in HPLC
If you are experiencing poor resolution between your difluorinated product and impurities, consult the following workflow and data tables.
Caption: Workflow for troubleshooting poor HPLC separation.
Data Presentation: HPLC Column Selection Guide
The choice of stationary phase is critical for separating fluorinated molecules. Fluorinated phases often provide better selectivity and retention for fluorinated analytes.[4]
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Key Considerations |
| Standard C18/C8 | Hydrophobic Interactions | General purpose, separating compounds with significant polarity differences. | May show poor selectivity for fluorinated isomers or structurally similar analogs.[3] |
| Pentafluorophenyl (PFP) | π–π, Dipole-Dipole, Shape Selectivity | Positional isomers, halogenated aromatics, polar compounds. | Offers unique selectivity compared to C18; can retain basic analytes strongly.[4] |
| Fluorinated Alkyl | Fluorous Interactions | Separating mixtures of fluorinated and non-fluorinated compounds. | Retention of fluorinated analytes is often increased, especially with fluorinated eluents.[4][6] |
| Porous Graphitic Carbon | Steric/Planar Interactions | Geometric isomers and diastereoisomers. | Excellent for separating structurally rigid molecules.[5] |
Problem 2: Product Not Found After Flash Chromatography
If your compound appears to be lost during column chromatography, several issues could be the cause.[2]
Caption: Decision tree for locating a missing compound in flash chromatography.
Experimental Protocols
Protocol 1: Preparation of Deactivated Silica Gel for Flash Chromatography
This protocol is for researchers dealing with acid-sensitive difluorinated compounds.
Objective: To reduce the acidity of silica gel to prevent compound degradation during purification.
Materials:
-
Silica gel (for flash chromatography)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine (Et₃N)
-
Glassware for slurry preparation
Procedure:
-
Determine Eluent System: First, determine the appropriate eluent system for your separation using TLC analysis.
-
Prepare Slurry: In a fume hood, measure the required amount of silica gel into a beaker.
-
Add Eluent: Add the pre-determined eluent to the silica gel to create a slurry. The consistency should be easily pourable.
-
Add Deactivating Agent: Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v) of the total solvent volume. For example, for every 100 mL of eluent used to make the slurry, add 0.5-1 mL of triethylamine.
-
Equilibrate: Stir the slurry gently for 5-10 minutes to ensure the triethylamine is evenly distributed and has neutralized the acidic sites on the silica.
-
Pack Column: Pack the chromatography column with the deactivated silica slurry as you normally would.
-
Elute: Run the column using an eluent that also contains 0.5-1% triethylamine to maintain the deactivation throughout the purification process.
Protocol 2: HPLC Method Development for Separating Fluorinated Isomers
This protocol provides a starting point for separating challenging difluorinated isomers using a PFP column.
Objective: To develop an HPLC method for the baseline separation of difluorinated positional isomers.
Instrumentation and Materials:
-
HPLC system with UV or MS detector
-
Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample dissolved in a suitable solvent (e.g., Acetonitrile)
Procedure:
-
Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Gradient: Start with a linear gradient from 5% B to 95% B over 15 minutes. Hold at 95% B for 3 minutes.
-
Injection Volume: 5 µL
-
This initial run will indicate the approximate elution time of your isomers.
-
-
Method Optimization:
-
Based on the scouting run, adjust the gradient to be shallower around the elution time of the isomers.
-
Example: If the isomers eluted around 60% B, you could try a new gradient: 40% to 70% B over 20 minutes. A shallower gradient increases the run time but significantly improves the resolution of closely eluting peaks.[2]
-
-
Temperature Optimization:
-
If resolution is still insufficient, increase the column temperature in increments of 5 °C (e.g., to 35 °C or 40 °C). In some cases, elevated temperatures can improve separation efficiency and peak shape.[6]
-
-
Final Method: Once baseline separation is achieved, record the final optimized parameters (gradient, temperature, flow rate) for routine use.
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. Purification [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of 2-Chloro, 4-Fluorotoluene to its isomer - Chromatography Forum [chromforum.org]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction time for N-alkylation of indolinones
Welcome to the technical support center for the N-alkylation of indolinones. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-alkylation of indolinones?
A1: The N-alkylation of indolinones is typically achieved through several methods. A common approach involves the reaction of an indolinone with an alkyl halide in the presence of a base.[1][2][3] Another sustainable and increasingly popular method is the "borrowing hydrogen" or hydrogen auto-transfer methodology, which utilizes alcohols as alkylating agents in the presence of a metal catalyst.[4][5][6] Other methods include using N-tosylhydrazones with a copper catalyst or employing α-iminoketones.[7][8]
Q2: How do I choose the right base for my N-alkylation reaction?
A2: The choice of base is critical and depends on the specific alkylating agent and solvent used. For reactions with alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used.[1][3] Stronger bases such as sodium hydride (NaH) can also be employed, particularly for less reactive systems.[9][10] For iron-catalyzed reactions with alcohols, potassium carbonate has proven effective.[4][5] In some cases, organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used successfully, especially with dimethyl carbonate as the alkylating agent.[11]
Q3: What solvent should I use for the N-alkylation of indolinones?
A3: The choice of solvent can significantly impact reaction time and yield. For iron-catalyzed N-alkylation with alcohols, 2,2,2-trifluoroethanol (TFE) has been shown to be a superior solvent.[4][12] In reactions involving alkyl halides, polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone are commonly used.[1][11] Dichloromethane (CH₂Cl₂) has also been identified as an optimal solvent in certain alkylations.[13] The solubility of your reagents, particularly the base, should be a key consideration.[3]
Q4: My reaction is very slow. How can I increase the reaction rate?
A4: Several factors can be adjusted to increase the reaction rate. Increasing the temperature is a common strategy.[11][14] For instance, N-methylation reactions can be carried out at 90-95°C, while N-benzylation may require temperatures around 135°C.[11] The choice of a more appropriate solvent that better solubilizes the reactants can also enhance the reaction rate.[1][3] Additionally, using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride) or a stronger base can accelerate the reaction. The addition of a catalytic amount of potassium iodide can also be beneficial when using alkyl bromides.[3]
Q5: I am observing low yields. What are the potential causes and solutions?
A5: Low yields can stem from incomplete reactions, side product formation, or difficult purification. To address incomplete reactions, consider extending the reaction time, increasing the temperature, or using a more effective base/solvent combination.[3][9] Side reactions, such as C3-alkylation, can be a significant issue. The choice of catalyst and reaction conditions can help control the regioselectivity towards N-alkylation.[4][6][15] For instance, iron-catalyzed reactions in TFE have shown high selectivity for N-alkylation.[4] Purification difficulties can arise from unreacted starting materials or closely related side products.[3] Optimizing the reaction to drive it to completion will simplify the purification process.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor solubility of reactants. 4. Low reaction temperature. | 1. Use a fresh or more active catalyst. 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).[1] 3. Change to a solvent that provides better solubility for all reactants (e.g., DMF, ACN).[1][3] 4. Increase the reaction temperature.[11] |
| Formation of C3-Alkylated Side Product | 1. Reaction conditions favor C3-alkylation. 2. Use of a non-selective catalyst. | 1. Modify reaction conditions. For example, using an iron catalyst in TFE can favor N-alkylation.[4][6] 2. Screen different catalysts known for high N-alkylation selectivity. |
| Formation of Dialkylated Product | 1. Excess of alkylating agent. 2. Highly reactive substrate and/or alkylating agent. | 1. Use a stoichiometric amount or a slight excess of the alkylating agent. 2. Control the addition of the alkylating agent (e.g., slow addition). |
| Reaction Stalls Before Completion | 1. Base is consumed or neutralized. 2. Catalyst deactivation. | 1. Use a larger excess of the base.[1] 2. Add a fresh portion of the catalyst. |
| Difficult Product Purification | 1. Presence of unreacted starting material. 2. Formation of closely related side products. | 1. Optimize the reaction to achieve full conversion.[3] 2. Adjust reaction conditions to minimize side product formation. |
Experimental Protocols
General Procedure for Iron-Catalyzed N-Alkylation of Indolines with Alcohols
This protocol is adapted from a selective iron-catalyzed synthesis method.[4][5]
-
To a reaction vial, add the indoline (0.5 mmol), the alcohol (1.0 mmol, 2 equivalents), an iron catalyst (e.g., Fe-1, 5 mol%), trimethylamine N-oxide (Me₃NO, 10 mol%), and potassium carbonate (K₂CO₃, 0.5 mmol, 1 equivalent).
-
Add 2,2,2-trifluoroethanol (TFE) (1.0 mL, 0.5 M).
-
Seal the vial and place it in a preheated oil bath at 110°C.
-
Stir the reaction mixture for the specified time (typically 18-48 hours).[4][5]
-
After completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel to obtain the N-alkylated indolinone.
Data Presentation: Comparison of Reaction Conditions for N-Alkylation
Table 1: Optimization of Iron-Catalyzed N-Alkylation of Indoline with Benzyl Alcohol [4][12]
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Fe-1 (5) | CsOH (0.5) | Toluene | 110 | 18 | No Reaction |
| 2 | Fe-1 (5) | - | Toluene | 110 | 18 | No Reaction |
| 3 | Fe-1 (5) | - | Toluene | 130 | 18 | No Reaction |
| 4 | Fe-1 (5) | K₂CO₃ (1) | t-BuOH | 110 | 18 | 3 |
| 5 | Fe-1 (5) | K₂CO₃ (1) | TFE | 110 | 18 | 70 |
Table 2: N-Alkylation of 5-Bromoindole with Dimethyl Carbonate (DMC) [11]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DABCO (0.1) | DMF | 90 | 5 | Quantitative |
| 2 | DBU (0.1) | DMF | 90 | 24 | 20 |
| 3 | K₂CO₃ (1.0) | DMF | 90 | 24 | <5 |
Visualizations
Caption: A typical experimental workflow for the N-alkylation of indolinones.
Caption: A troubleshooting guide for low-yield N-alkylation reactions.
References
- 1. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 15. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
preventing decomposition of 6-Bromo-3,3-difluoroindolin-2-one during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 6-Bromo-3,3-difluoroindolin-2-one during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The primary decomposition pathways for this compound are believed to be:
-
Reductive Debromination: The carbon-bromine bond on the aromatic ring is susceptible to cleavage under reductive conditions, leading to the formation of 3,3-difluoroindolin-2-one. This can be initiated by various reducing agents or catalytic processes.[1][2][3]
-
Hydrolysis: The lactam (cyclic amide) bond in the indolinone ring can undergo hydrolysis, particularly under basic conditions, to open the five-membered ring. The presence of electron-withdrawing fluorine atoms may influence the reactivity of the lactam carbonyl group.
-
Photochemical Decomposition: Aryl bromides can be sensitive to light, which can promote the homolytic cleavage of the C-Br bond, leading to radical-mediated decomposition pathways.[4][5]
Q2: I am observing the formation of 3,3-difluoroindolin-2-one as a major byproduct in my reaction. What is the likely cause and how can I prevent it?
A2: The formation of 3,3-difluoroindolin-2-one indicates that reductive debromination is occurring. This is a common side reaction for aryl bromides.
Troubleshooting Steps:
-
Re-evaluate your reducing agent: If your protocol uses a reducing agent (e.g., sodium borohydride, H₂/Pd/C), consider using a milder or more selective reagent. For instance, catalytic hydrogenation is known to efficiently remove aryl bromides.[1][2]
-
Check your catalyst: If you are performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck), ensure that your reaction conditions are not overly reducing. The choice of ligand and additives can influence the stability of the C-Br bond.
-
Protect from light: If the reaction is light-sensitive, conduct the experiment in a flask wrapped in aluminum foil or in a dark environment to minimize photochemical debromination.[4][5]
-
Degas your solvents: The presence of dissolved oxygen can sometimes participate in radical chain reactions that may lead to debromination. Degassing your solvents prior to use can be beneficial.
Q3: My starting material appears to be degrading even before I initiate the reaction. What could be the issue?
A3: Pre-reaction degradation of this compound could be due to improper storage or handling.
Preventative Measures:
-
Storage Conditions: Store the compound in a cool, dark, and dry place. An inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent reaction with atmospheric moisture and oxygen.
-
Solvent Purity: Ensure that the solvents used are of high purity and free from acidic or basic impurities that could catalyze decomposition.
-
Avoid Prolonged Exposure to Light: As with reactions, prolonged exposure of the starting material to ambient light should be avoided.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions involving this compound.
Issue 1: Low yield and multiple unidentified byproducts in a base-catalyzed reaction.
-
Potential Cause: Base-catalyzed hydrolysis of the lactam ring and/or base-promoted side reactions. The indolinone ring system can be sensitive to strong bases.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for base-catalyzed reactions.
Issue 2: Inconsistent results in a Palladium-catalyzed cross-coupling reaction.
-
Potential Cause: Catalyst deactivation, competing reductive debromination, or ligand degradation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Pd-catalyzed cross-coupling.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction with Minimized Decomposition
This protocol provides a general methodology for a Suzuki cross-coupling reaction, incorporating measures to minimize the decomposition of this compound.
-
Reagent and Solvent Preparation:
-
All solvents should be degassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to use.
-
The base (e.g., Cs₂CO₃ or K₃PO₄) should be freshly ground and dried under vacuum.
-
The boronic acid or ester should be of high purity.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic acid/ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required) under a positive flow of inert gas.
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
-
Reaction Conditions:
-
Stir the reaction mixture at a controlled temperature, typically between 80-100 °C. The optimal temperature should be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Comparison of Reaction Conditions for Suzuki Coupling
| Parameter | Condition A (Prone to Decomposition) | Condition B (Optimized for Stability) |
| Base | NaOH (aq) | Cs₂CO₃ (solid) |
| Solvent | Non-degassed DMF | Degassed 1,4-dioxane/water |
| Atmosphere | Air | Inert (Argon) |
| Light | Ambient light | Protected from light |
| Typical Observation | Significant debromination byproduct | Minimized byproduct formation |
This technical support guide provides a starting point for troubleshooting issues related to the decomposition of this compound. It is important to note that optimal reaction conditions may vary depending on the specific transformation being performed. Careful monitoring and optimization of reaction parameters are key to achieving high yields and minimizing unwanted side reactions.
References
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides | Semantic Scholar [semanticscholar.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromo-3,3-difluoroindolin-2-one
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 6-Bromo-3,3-difluoroindolin-2-one in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in cross-coupling reactions?
Researchers may encounter several common issues, including low yield, formation of side products, and incomplete conversion of the starting material. These challenges can arise from the electronic properties of the difluoroindolinone core and potential steric hindrance. Careful selection of the catalyst, ligand, base, and solvent system is crucial for overcoming these obstacles.
Q2: Which catalyst systems are generally most effective for Suzuki-Miyaura coupling with this compound?
For the Suzuki-Miyaura coupling of aryl and heteroaryl boronic acids with this compound, palladium-based catalysts are widely employed. Systems utilizing bulky, electron-rich phosphine ligands have shown particular success. A commonly effective combination is Pd₂(dba)₃ as the palladium source and a biarylphosphine ligand such as XPhos or SPhos. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Q3: Can you recommend a starting point for reaction conditions for a Suzuki-Miyaura coupling?
A reliable starting point for optimizing the Suzuki-Miyaura coupling of this compound is to use Pd₂(dba)₃ as the catalyst, XPhos as the ligand, and a carbonate base like K₂CO₃ or Cs₂CO₃. A common solvent system is a mixture of a polar aprotic solvent such as dioxane with water. The reaction is typically run at elevated temperatures, often in the range of 80-110 °C.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Reaction temperature is too low. | 1. Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst. 2. Screen a panel of ligands (e.g., XPhos, SPhos, RuPhos) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 3. Increase the reaction temperature in increments of 10 °C. |
| Formation of Side Products (e.g., Homocoupling) | 1. Inefficient reductive elimination. 2. Suboptimal catalyst-to-ligand ratio. | 1. Employ a bulkier ligand to promote the desired cross-coupling pathway. 2. Optimize the catalyst-to-ligand ratio; often a 1:2 or 1:3 ratio is effective. |
| Decomposition of Starting Material or Product | 1. Reaction temperature is too high. 2. Base is too strong. | 1. Lower the reaction temperature. 2. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃). |
| Poor Reproducibility | 1. Inconsistent quality of reagents or solvents. 2. Atmosphere control is not rigorous enough. | 1. Use high-purity, anhydrous solvents and fresh reagents. 2. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. |
Experimental Workflow & Catalyst Selection Logic
Caption: A troubleshooting workflow for Suzuki-Miyaura coupling.
Key Signaling Pathway in Catalysis
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.
issues with solubility of 6-Bromo-3,3-difluoroindolin-2-one in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of 6-Bromo-3,3-difluoroindolin-2-one in reaction media.
Troubleshooting Guide
Issue: Poor or Incomplete Dissolution of this compound
Researchers may encounter difficulties in fully dissolving this compound in the desired reaction solvent, leading to incomplete reactions and lower yields. The following guide provides a systematic approach to addressing these solubility challenges.
Logical Troubleshooting Workflow
Technical Support Center: Byproduct Analysis in Reactions of 6-Bromo-3,3-difluoroindolin-2-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 6-Bromo-3,3-difluoroindolin-2-one in chemical synthesis. It focuses on the identification of common byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing an unexpected peak in my LC-MS with a mass corresponding to the loss of bromine and the addition of hydrogen. What is this byproduct?
A1: This is likely the result of a hydrodehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom. This is a common byproduct in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)[1][2][3]. The resulting compound is 3,3-difluoroindolin-2-one.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your solvent is anhydrous and your reagents are pure. Water can sometimes be a hydrogen source in these side reactions[2].
-
Reaction Conditions: Minimize reaction time and temperature. Prolonged heating can promote hydrodehalogenation.
-
Catalyst System: The choice of ligand and base can significantly impact the extent of this side reaction. Consider screening different phosphine ligands or bases.
-
Q2: My LC-MS shows a peak with a mass increase of 18 amu. What could be the cause?
A2: A mass increase of 18 amu strongly suggests the hydrolysis of the lactam (cyclic amide) ring in your starting material or product. This would result in the formation of a carboxylic acid and an amine.
-
Troubleshooting Steps:
-
Control pH: Avoid strongly acidic or basic conditions during your reaction and workup, unless the reaction mechanism requires it.
-
Aqueous Workup: Minimize the duration of any aqueous workup steps. If possible, use an organic solvent extraction to quickly separate your product from the aqueous phase.
-
Moisture: Ensure all your solvents and reagents are dry, as trace amounts of water can lead to hydrolysis over time.
-
Q3: I have multiple unexpected peaks in my chromatogram. How can I begin to identify them?
A3: A logical, step-by-step approach is the best way to tackle a complex chromatogram.
-
Mass Analysis: Determine the exact mass of the parent ions for each unexpected peak.
-
Isotope Pattern: For halogenated compounds, the isotopic pattern is a key identifier. Bromine has two major isotopes (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br), which will give a characteristic M and M+2 peak of nearly equal intensity. Chlorine has a ~3:1 ratio for ³⁵Cl and ³⁷Cl. The presence or absence of the bromine isotope pattern in your byproduct peaks is a critical clue.
-
Fragmentation: Analyze the MS/MS fragmentation pattern of your main product and compare it to the fragmentation of the unknown peaks. Common fragmentation patterns can indicate that the core structure is preserved.
-
Blank Runs: Always run a blank (injecting only your mobile phase) to identify peaks that may be due to solvent contamination or carryover from previous analyses[4][5].
Q4: My baseline is noisy and I'm seeing poor signal intensity. What LC-MS parameters should I check?
A4: Noisy baselines and weak signals can stem from several issues related to either the liquid chromatography or the mass spectrometry components[4][6].
-
Troubleshooting Steps:
-
Contamination: Contamination is a frequent cause of high background noise. This can come from sample residues, impure mobile phase solvents, or column bleed[4]. Run system suitability tests regularly to monitor for contamination[4].
-
Ion Source: Ensure the ion source is clean and that parameters like temperature and gas flow rates are optimized for your analyte[6].
-
Mobile Phase: Use high-purity, LC-MS grade solvents and additives. Ensure that any salts or buffers used are volatile and compatible with mass spectrometry. Salt precipitation can cause significant issues[4].
-
Column Health: Poor peak shape or retention time shifts can indicate a contaminated or degraded column[7]. Flush the column or replace it if necessary.
-
Data Presentation: Common Byproducts
The table below summarizes the likely byproducts from reactions involving this compound, along with their expected monoisotopic masses and characteristic mass spectral features.
| Byproduct Name | Structure | Monoisotopic Mass (Da) | Expected Adduct [M+H]⁺ | Key MS Isotopic Signature |
| Starting Material | This compound | 260.95 | 261.96 | M, M+2 peaks of ~1:1 intensity |
| Hydrodehalogenation Product | 3,3-difluoroindolin-2-one | 181.04 | 182.05 | Absence of Bromine pattern |
| Hydrolysis Product | 2-amino-5-bromophenyl)(difluoro)acetic acid | 278.96 | 279.97 | M, M+2 peaks of ~1:1 intensity |
| Debrominated-Hydrolyzed Product | 2-amino-phenyl)(difluoro)acetic acid | 199.05 | 200.06 | Absence of Bromine pattern |
Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS Analysis
This protocol outlines a standard procedure for preparing a reaction mixture for LC-MS analysis.
-
Sample Quenching: At your desired reaction time point, take a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilution: Quench the reaction by diluting the aliquot into a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This stops the reaction and prepares the sample for analysis. The final concentration should ideally be between 10-100 µg/mL[5].
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter, which can clog the LC system[7].
-
Vial Transfer: Transfer the filtered sample into an appropriate LC-MS vial[5].
-
Blank Samples: It is good practice to run blank solvent injections before and after your sample to prevent carryover and ensure the system is clean[5].
Protocol 2: Suggested LC-MS Method Parameters
These are starting parameters and should be optimized for your specific instrument and separation needs.
-
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: 100 - 500 m/z.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to manufacturer recommendations.
-
Data Acquisition: Collect both full scan data (to find unexpected byproducts) and MS/MS data (for structural confirmation).
-
Visualizations
Caption: Troubleshooting workflow for identifying byproducts.
Caption: Standard sample preparation workflow for LC-MS analysis.
References
- 1. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. zefsci.com [zefsci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. halocolumns.com [halocolumns.com]
Technical Support Center: Optimization of Heck Reactions for Bromoindolinone Scaffolds
Welcome to the technical support center for the optimization of base and solvent in the Heck reaction of bromoindolinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate successful reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the Heck reaction of bromoindolinones in a question-and-answer format.
Q1: I am observing no or very low conversion of my bromoindolinone starting material. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion in a Heck reaction can stem from several factors. A logical troubleshooting workflow is essential.
-
Catalyst Activity: Ensure your palladium source, typically Pd(OAc)₂, is active. If the catalyst is old or has been improperly stored, its activity may be compromised. Consider using a fresh batch of catalyst. Other palladium sources like PdCl₂, PdCl₂(PPh₃)₂, or Pd(PPh₃)₄ can also be trialed, although Pd(OAc)₂ is often found to be highly effective for similar heterocyclic systems.
-
Ligand Issues: While some Heck reactions can proceed without a ligand, phosphine ligands are commonly used. High ligand-to-palladium ratios can sometimes inhibit the reaction.[1] If you are using a ligand, try varying the ligand:Pd ratio.
-
Reaction Temperature: Heck reactions often require elevated temperatures to proceed efficiently. If you are running the reaction at a lower temperature, gradually increasing it (e.g., in 10-20 °C increments) may improve conversion. For instance, temperatures around 100 °C are common, but for challenging substrates, temperatures up to 140°C in a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP) might be necessary.[1]
-
Base and Solvent Compatibility: The choice of base and solvent is critical and interdependent. A systematic screening of different combinations is recommended. Refer to the data tables below for starting points.
Figure 1. Troubleshooting workflow for low or no conversion.
Q2: My reaction is producing a significant amount of dehalogenated indolinone as a side product. How can I suppress this side reaction?
A2: Dehalogenation is a common side reaction in Heck couplings, particularly with electron-rich aryl bromides.
-
Choice of Base: The base plays a crucial role. While strong inorganic bases are often effective, they can sometimes promote dehalogenation. Consider screening a range of bases from inorganic (e.g., K₂CO₃, Cs₂CO₃) to organic amines (e.g., Et₃N, Bu₃N).
-
Additives: The addition of salts, particularly halide salts, can sometimes suppress dehalogenation. For instance, the use of additives like tetrabutylammonium bromide (TBAB) has been shown to be beneficial.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. High polarity solvents may enhance reactivity and could potentially alter the selectivity.[2] Experiment with solvents of varying polarity, such as DMF (polar aprotic) and toluene (non-polar).
Q3: I am observing the formation of palladium black, and my reaction has stalled. What does this indicate and what can be done?
A3: The formation of palladium black indicates the precipitation of palladium(0) from the catalytic cycle, leading to catalyst deactivation.
-
Ligand Stabilization: Ensure you are using an appropriate ligand that can stabilize the Pd(0) species in solution.
-
Temperature Control: Excessively high temperatures can lead to catalyst decomposition. While higher temperatures can increase reaction rates, there is often an optimal temperature range beyond which catalyst stability becomes an issue.
-
Oxygen-Free Environment: While many Heck reactions are robust, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used bases for the Heck reaction of bromoindolinones and related heterocycles?
A1: Both inorganic and organic bases are frequently employed. Common choices include:
-
Inorganic bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃). K₂CO₃ and Cs₂CO₃ are often reported to give good yields.[3][4]
-
Organic bases: Triethylamine (Et₃N) and tributylamine (Bu₃N) are common organic bases that can also act as solvents in some cases.
Q2: Which solvents are generally recommended for this type of Heck reaction?
A2: Polar aprotic solvents are typically the most effective.
-
Dimethylformamide (DMF) is frequently reported as a suitable solvent, often leading to good yields.[3][5]
-
N-Methyl-2-pyrrolidone (NMP) is another excellent high-boiling polar aprotic solvent, particularly useful when higher reaction temperatures are required.
-
Toluene , a non-polar solvent, has also been used successfully in some cases, particularly in combination with specific bases like Cs₂CO₃.[4]
-
Aqueous solvent systems can also be employed and are considered a "green" alternative.[6]
Q3: Is an additive like TBAB always necessary?
A3: While not always mandatory, tetrabutylammonium bromide (TBAB) is a phase-transfer catalyst that can be essential for achieving good yields, especially in certain solvent systems.[7] Its presence can significantly enhance the reaction rate and overall conversion.
Data Presentation: Base and Solvent Screening for Heck Reactions of Aryl Halides
The following tables summarize reaction conditions from studies on Heck reactions of aryl halides, which can serve as a starting point for the optimization of bromoindolinone couplings.
Table 1: Effect of Different Bases on Heck Coupling
| Entry | Base | Yield (%) | Reference |
| 1 | K₂CO₃ | High | [3] |
| 2 | Et₃N | Moderate | [3] |
| 3 | Bu₃N | Moderate | [3] |
| 4 | Na₂CO₃ | Poor | [3] |
| 5 | Cs₂CO₃ | 71 | [4] |
Table 2: Effect of Different Solvents on Heck Coupling
| Entry | Solvent | Base | Yield (%) | Reference |
| 1 | DMF | K₂CO₃ | High | [3] |
| 2 | Toluene | Cs₂CO₃ | 71 | [4] |
| 3 | DMF | - | Effective | [5] |
| 4 | Water/DMF (1:1) | K₂CO₃ | Good | [6] |
Experimental Protocols
General Procedure for Heck Reaction of Bromoindolinones (Starting Point)
This protocol is a generalized starting point based on common conditions reported for similar substrates. Optimization will be required for specific bromoindolinone derivatives.
-
To a reaction vessel, add the bromoindolinone (1.0 mmol), the desired alkene (1.2-1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., PPh₃, if used, in a 2:1 ratio to Pd).
-
Add the selected base (e.g., K₂CO₃, 2.0 mmol) and any additives (e.g., TBAB, 1.0 mmol).
-
Add the chosen solvent (e.g., DMF, 5-10 mL).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Figure 2. Key components of the Heck reaction of bromoindolinones.
Figure 3. Decision tree for troubleshooting common Heck reaction issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of gem-Difluoro Compounds
Welcome to the technical support center for the synthesis of gem-difluoro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing gem-difluoroalkenes?
A1: The most common methods include Wittig-type difluoromethylenation, Julia-type and Horner-Wadsworth-Emmons-type difluoroolefination, β-elimination of functionalized difluoromethyl compounds, β-fluoride elimination from trifluoromethyl compounds, and transition metal-catalyzed cross-coupling reactions.[1] Carbonyl olefination with a difluoromethylene phosphonium ylide is considered one of the most straightforward methods.[2]
Q2: What is β-fluoride elimination and how can it be avoided?
A2: β-fluoride elimination is a common side reaction in the synthesis of gem-difluoro compounds, particularly when using gem-difluoroalkenes as precursors.[1][3] Nucleophilic attack at the difluorinated carbon can generate an unstable β-difluoro anion intermediate that readily eliminates a fluoride ion to form a monofluoroalkene.[3] To avoid this, strategies include using reaction conditions that allow for rapid quenching of the anionic intermediate with a proton source.[1] Additionally, offering an alternative reaction pathway with a lower energy barrier, such as β-hydrogen elimination in palladium-catalyzed reactions, can suppress β-fluoride elimination.[4]
Q3: Why is regioselectivity a challenge in the functionalization of gem-difluoroalkenes?
A3: The two fluorine atoms on the same carbon atom in gem-difluoroalkenes create a strong inductive effect, making the difluorinated carbon electrophilic and susceptible to nucleophilic attack.[1][3] However, the regioselectivity of reactions can be influenced by the electronic and steric properties of the substituents on the alkene, as well as the nature of the attacking species (nucleophile, electrophile, or radical).[1][5] For instance, in reactions with electrophiles, the regioselectivity is dictated by the stabilization of the resulting cationic intermediate.[1]
Q4: Can you explain the role of the Ruppert-Prakash reagent (TMSCF₃) in gem-difluoro compound synthesis?
A4: The Ruppert-Prakash reagent (TMSCF₃) is a versatile reagent often used to generate difluorocarbene, which is a key intermediate in the synthesis of various organofluorine compounds, including gem-difluorocyclopropanes.[2][6] It can also be used for the nucleophilic difluoromethylation of aldehydes.[2] The chemistry of difluorocarbene generated from TMSCF₃ offers a cost-effective and straightforward procedure for accessing a wide range of organofluorine compounds.[2]
Troubleshooting Guides
Problem 1: Low yield in the synthesis of gem-difluoroalkenes from carbonyl compounds.
| Possible Cause | Suggested Solution |
| Poor reactivity of the carbonyl compound. | For less reactive ketones or sterically hindered aldehydes, consider using more reactive olefination reagents or harsher reaction conditions (e.g., higher temperature, longer reaction time). However, be mindful of potential side reactions. |
| Decomposition of the fluorinated reagent. | Ensure the fluorinated reagent (e.g., phosphonium ylide) is freshly prepared and handled under anhydrous and inert conditions. Some reagents are thermally unstable. |
| Suboptimal reaction conditions. | Optimize the solvent, temperature, and base used. The choice of base can be critical in deprotonation efficiency and stability of the ylide. |
| Side reactions, such as enolization of the carbonyl compound. | Use a non-nucleophilic base to minimize enolization. Running the reaction at a lower temperature may also help. |
Problem 2: Undesired β-fluoride elimination leading to monofluoroalkene byproducts.
| Possible Cause | Suggested Solution |
| Formation of an unstable anionic intermediate. | Use a proton source (e.g., an alcohol or a weak acid) to quench the anion before it can eliminate fluoride.[1] |
| Reaction conditions favoring elimination. | Lowering the reaction temperature can sometimes disfavor the elimination pathway. The choice of solvent can also influence the stability of the intermediate. |
| In transition metal-catalyzed reactions, the β,β-difluoroalkyl–metal intermediate undergoes β-F elimination. | Employ a catalytic system that promotes an alternative, lower-energy pathway. For example, a Pd/Cu co-catalytic system can favor β-H elimination over β-F elimination.[4] |
Problem 3: Lack of stereoselectivity in the synthesis.
| Possible Cause | Suggested Solution |
| Non-stereoselective reaction mechanism. | Investigate the reaction mechanism. If it proceeds through a planar intermediate, achieving high stereoselectivity can be challenging. |
| Inappropriate chiral ligand or catalyst. | For asymmetric syntheses, screen a variety of chiral ligands to find one that induces high enantioselectivity. The solvent and temperature can also significantly impact the stereochemical outcome. |
| Racemization of the product under reaction conditions. | Check the stability of the product under the reaction conditions. If racemization occurs, consider milder conditions or shorter reaction times. |
Experimental Protocols
Protocol 1: Synthesis of α,α-Difluorobenzyl Products via Pd/Cu Co-catalyzed Arylation of gem-Difluoroalkenes
This protocol describes a method to avoid β-fluoride elimination by providing a β-hydrogen elimination pathway.[4]
-
Reaction Setup: To an oven-dried vial, add the gem-difluoroalkene (1.2 equiv.), arylsulfonyl chloride (1.0 equiv.), Pd(OAc)₂ (0.1 equiv.), CuCl (0.2 equiv.), and Li₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours).
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, wash with an appropriate solvent (e.g., ethyl acetate), and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Arylation of gem-Difluoroalkene 1a with ArSO₂Cl 2a [4]
| Entry | Catalyst System | Base | Yield of 3aa (%) |
| 1 | Pd(OAc)₂/CuCl | Li₂CO₃ | 75 |
| 2 | Pd(OAc)₂ | Li₂CO₃ | <5 |
| 3 | CuCl | Li₂CO₃ | 0 |
| 4 | Pd(OAc)₂/CuCl | - | <10 |
Visualizations
Caption: Experimental workflow for the Pd/Cu co-catalyzed arylation of gem-difluoroalkenes.
Caption: Troubleshooting logic for common issues in gem-difluoro compound synthesis.
References
- 1. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylation of gem -difluoroalkenes using a Pd/Cu Co-catalytic system that avoids β-fluoride elimination - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05192F [pubs.rsc.org]
- 5. Recent advances in the applications of gem-difluoromethylene alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography for Fluorinated Compound Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of fluorinated compounds via column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is purifying my fluorinated compound on a standard silica gel column proving difficult?
Fluorinated compounds often exhibit unique polarity and solubility properties that can complicate purification on standard silica gel. The high electronegativity of fluorine can reduce the polarity of the molecule compared to its non-fluorinated analog, leading to faster elution. Additionally, strong intramolecular hydrogen bonds in fluorinated alcohols can affect their interaction with the silica surface.[1][2][3] For compounds sensitive to the acidic nature of silica gel, decomposition or irreversible adsorption can occur.[4][5]
Q2: My fluorinated compound is not UV-active. How can I visualize it on a TLC plate?
For non-UV-active compounds, several chemical staining methods can be employed. A potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with a wide range of oxidizable functional groups, appearing as yellow-brown spots on a purple background.[6][7] For specific functional groups, other stains can be more effective:
-
Anisaldehyde stain: Useful for carbonyl compounds, often giving a range of colors for different molecules.[8]
-
Ninhydrin stain: Excellent for detecting primary and secondary amines, which will appear as blue or purple spots.[8]
-
Iodine: Exposing the plate to iodine vapor can visualize unsaturated and aromatic compounds, which will appear as brown spots.[6][7]
Q3: Should I use a special "fluorous" column for my compound?
Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or perfluoroalkyl groups, can offer alternative selectivity compared to standard C18 or silica gel columns.[9][10] These are particularly useful for:
-
Fluorous Solid-Phase Extraction (F-SPE): A technique that leverages the strong affinity between highly fluorinated compounds and a fluorous stationary phase for rapid purification.[10]
-
Enhanced Retention of Fluorinated Compounds: In some cases, fluorinated phases can provide better retention and separation of fluorinated molecules from their non-fluorinated counterparts.[9]
However, for many routine purifications, standard silica gel chromatography is sufficient with appropriate solvent system selection and troubleshooting.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing/Streaking | - Strong interaction between basic functional groups (e.g., amines) and acidic silanol groups on the silica surface.[11][12]- Intramolecular hydrogen bonding in fluorinated alcohols affecting interaction with silica.[1][2][3] | - Deactivate the silica gel: Add 1-3% triethylamine to the eluent to neutralize the acidic sites on the silica.[4][5]- Use a different stationary phase: Consider using alumina for basic compounds or a chemically deactivated silica gel.[4][5] |
| Co-elution of Fluorinated and Non-fluorinated Analogs | - Similar polarity between the fluorinated compound and a non-fluorinated impurity. Fluorination does not always drastically change the polarity. | - Adjust the solvent system: A slight change in the polarity of the mobile phase can sometimes be enough to achieve separation.- Try a different solvent system: Switching from an ethyl acetate/hexane system to a dichloromethane/methanol system, for example, can alter the selectivity.- Consider a different stationary phase: A fluorinated column may offer the necessary selectivity to separate the two compounds.[9] |
| Compound is Stuck on the Column | - The compound is too polar for the chosen solvent system.- The compound has decomposed or irreversibly adsorbed to the silica gel due to its acidic nature.[4] | - Increase the eluent polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in dichloromethane).- Test for stability: Run a small spot of your compound on a TLC plate and let it sit for a while to see if it degrades.[4]- Deactivate the silica gel: For acid-sensitive compounds, use silica treated with triethylamine.[4] |
| Poor Solubility of the Sample for Loading | - The crude mixture is not soluble in the non-polar solvent system used for elution. | - Dry loading: Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[13][14] |
| Unexpected Elution Order | - The high electronegativity of fluorine can sometimes decrease the molecule's interaction with the polar stationary phase, causing it to elute faster than expected. | - Rely on TLC analysis: Always determine the appropriate solvent system using TLC before running the column. The Rf value on the TLC plate is the best guide for elution behavior on the column. |
Quantitative Data: Rf Values of Fluorinated Aromatic Compounds
The following table provides approximate Rf values for a selection of fluorinated aromatic compounds in a standard silica gel TLC system. This data can be used as a starting point for developing a purification method.
| Compound | Structure | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| 2-(4-fluorophenyl)furan | 100% Hexane | 0.92[15] | |
| 2-(4-(trifluoromethyl)phenyl)furan | 100% Hexane | 0.95[15] | |
| Phenol | 85:15 | 0.28[16] | |
| 3-Methoxyphenol | 80:20 | 0.58[16] | |
| 3,5-Dimethylphenol | 85:15 | 0.58[16] | |
| 1-Naphthol | 75:25 | 0.62[16] | |
| 4-Hydroxybenzonitrile | 70:30 | 0.44[16] |
Note: Rf values are dependent on the specific conditions (e.g., brand of TLC plate, temperature, chamber saturation) and should be considered as a guide.
Experimental Protocols
Protocol 1: Standard Silica Gel Flash Chromatography of a Trifluoromethylated Aromatic Compound
This protocol provides a general procedure for the purification of a moderately polar, UV-active trifluoromethylated aromatic compound.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (230-400 mesh) to your chosen starting eluent (e.g., 9:1 hexane:ethyl acetate, determined by TLC to give an Rf of ~0.2-0.3 for the target compound).
-
Stir the mixture to create a uniform slurry, ensuring no dry clumps of silica remain.
2. Packing the Column:
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock and allow some solvent to drain, compacting the silica bed. Do not let the top of the silica run dry.
-
Add another thin layer of sand on top of the packed silica.
3. Sample Loading:
-
Dissolve the crude compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice for solubility).
-
Using a pipette, carefully apply the sample solution to the top of the silica bed.
-
Open the stopcock and allow the sample to adsorb onto the silica until the solvent level is just at the top of the sand.
-
Carefully add a small amount of the starting eluent to wash the sides of the column and allow it to adsorb.
4. Elution and Fraction Collection:
-
Carefully fill the column with the starting eluent.
-
Begin collecting fractions.
-
Monitor the progress of the separation by TLC analysis of the collected fractions.
-
If the separation is difficult, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent.
5. Isolation of the Pure Compound:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: A typical workflow for purifying a fluorinated compound using column chromatography.
Caption: A decision tree for troubleshooting common issues in fluorinated compound purification.
References
- 1. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. intramolecular-hydrogen-bonding-between-organofluorine-and-alcohols | Chemistry | University of Southampton [southampton.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. TLC stains [reachdevices.com]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Magic Formulas [chem.rochester.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bia.si [bia.si]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. google.com [google.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
Technical Support Center: Catalyst Poisoning in Reactions with 6-Bromo-3,3-difluoroindolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during chemical reactions involving 6-Bromo-3,3-difluoroindolin-2-one.
Troubleshooting Guides
This section addresses specific issues that may arise during cross-coupling reactions with this compound, such as Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in Suzuki-Miyaura couplings involving this compound can stem from several factors related to catalyst deactivation or suboptimal reaction conditions. The heterocyclic nature of the indolinone core and the presence of both bromo and gem-difluoro groups can present unique challenges.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Indolinone Nitrogen | The lone pair of electrons on the nitrogen atom of the indolinone ring can coordinate to the palladium center, leading to catalyst inhibition. - Solution 1: Use of Bulky, Electron-Rich Ligands: Employ phosphine ligands with significant steric bulk, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), which can promote the desired catalytic cycle and disfavor catalyst poisoning.[1] - Solution 2: N-Protection: If compatible with your overall synthetic route, consider protecting the indolinone nitrogen with a suitable protecting group to reduce its coordinating ability. |
| Decomposition of Boronic Acid | Boronic acids can be unstable under certain reaction conditions, leading to protodeboronation and reduced availability for the cross-coupling reaction. - Solution 1: Use of Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) as the coupling partner. - Solution 2: Anhydrous Conditions: Ensure rigorous exclusion of water and oxygen from the reaction mixture, as these can contribute to boronic acid degradation.[2] |
| Inefficient Catalyst System | The chosen palladium precursor, ligand, and base may not be optimal for this specific substrate. - Solution 1: Catalyst Screening: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. - Solution 2: Base Optimization: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction outcome. |
| Dehalogenation Side Reaction | Reductive dehalogenation of the starting material (replacement of bromine with hydrogen) can be a competing side reaction, consuming the substrate without forming the desired product. - Solution 1: Milder Reaction Conditions: Lowering the reaction temperature or using a less reactive base may help to minimize dehalogenation. - Solution 2: Additive Screening: The addition of certain salts can sometimes suppress side reactions. |
Experimental Workflow for Troubleshooting Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Issue 2: Catalyst Deactivation in Heck and Sonogashira Couplings
Question: I am performing a Heck (or Sonogashira) reaction with this compound and my reaction stalls before completion. I suspect catalyst deactivation. What could be the cause?
Answer:
Catalyst deactivation is a common issue in Heck and Sonogashira reactions, often due to the formation of inactive palladium species (e.g., palladium black) or poisoning by substrates or byproducts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of Palladium Black | Agglomeration of the palladium catalyst into an inactive form (palladium black) is a frequent mode of deactivation.[3] - Solution 1: Ligand Choice: Use of appropriate phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the catalytic species and prevent agglomeration. - Solution 2: Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can prevent rapid decomposition. |
| Homocoupling of Alkyne (Sonogashira) | In Sonogashira couplings, the terminal alkyne can undergo homocoupling (Glaser coupling), which consumes the alkyne and can lead to catalyst poisoning.[4][5] - Solution 1: Copper Co-catalyst: The use of a copper(I) co-catalyst (e.g., CuI) is standard in Sonogashira reactions to facilitate the catalytic cycle and minimize homocoupling.[4][5] - Solution 2: Amine Base: The choice of amine base (e.g., triethylamine, diisopropylethylamine) is crucial for both the catalytic cycle and suppressing side reactions. |
| Substrate or Product Inhibition | The starting material or the product itself may coordinate to the palladium center and inhibit further catalytic activity. - Solution 1: Gradual Addition: Slow addition of the this compound to the reaction mixture can help to maintain a low concentration and minimize inhibition. |
Logical Relationship for Catalyst Deactivation
Caption: Causes leading to catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts and ligands used for cross-coupling reactions with substrates like this compound?
A1: For Suzuki-Miyaura and Buchwald-Hartwig reactions with challenging substrates, modern catalyst systems are often preferred.
| Reaction Type | Common Palladium Precursors | Recommended Ligands |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | SPhos, XPhos, RuPhos, P(t-Bu)₃ |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BrettPhos, RuPhos, XPhos |
| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | PPh₃, P(o-tol)₃, NHCs |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ (often with CuI co-catalyst) |
Q2: How does the gem-difluoro group at the 3-position affect the reactivity and potential for catalyst poisoning?
A2: The two fluorine atoms are strong electron-withdrawing groups. This can have several effects:
-
Increased Reactivity of the C-Br Bond: The electron-withdrawing nature of the difluoro group can make the aryl bromide more susceptible to oxidative addition to the palladium(0) center, which is the first step in many cross-coupling reactions.
-
Potential for C-F Bond Activation: While C-F bonds are generally strong, under harsh reaction conditions or with specific catalyst systems, activation of a C-F bond could become a competing pathway, although this is less likely for the C(sp³)-F bonds in this case compared to aryl fluorides.
-
No Direct Poisoning: The difluoro group itself is not expected to directly poison the catalyst in the way that a nitrogen or sulfur atom would. Its effect is primarily electronic.
Q3: Are there any general strategies to mitigate catalyst poisoning when working with heterocyclic compounds?
A3: Yes, several strategies can be employed:
-
Use of Bulky Ligands: As mentioned, bulky, electron-rich phosphine ligands can promote reductive elimination and disfavor the binding of heteroatoms to the metal center.[1]
-
Higher Reaction Temperatures: In some cases, higher temperatures can help to overcome the energy barrier for the desired catalytic steps and reduce the relative impact of catalyst poisoning.
-
Choice of Solvent: The solvent can influence the solubility of the catalyst and substrates, as well as the stability of the catalytic intermediates. Aprotic polar solvents like DMF, DMAc, or dioxane are common.
-
Rigorous Inert Atmosphere: Excluding oxygen is crucial, as it can lead to the oxidation and deactivation of the Pd(0) catalyst.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent Addition:
-
Add a degassed solvent system (e.g., a mixture of dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Signaling Pathway for a Generic Palladium-Catalyzed Cross-Coupling Reaction
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 2. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
Validation & Comparative
1H NMR Analysis of 6-Bromo-3,3-difluoroindolin-2-one: A Comparative Guide
This guide provides a detailed 1H NMR analysis of 6-Bromo-3,3-difluoroindolin-2-one, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. For a comprehensive understanding, its spectral features are compared with those of two key structural analogs: 6-Bromoindolin-2-one and 3,3-difluoroindolin-2-one. This comparison allows for a clear illustration of the effects of bromine and fluorine substitution on the proton chemical environments within the indolin-2-one scaffold.
Comparative 1H NMR Data
The following table summarizes the experimental and predicted 1H NMR data for this compound and its analogs. Data is presented to highlight the influence of the substituents on the chemical shifts (δ) and coupling constants (J) of the aromatic and amine protons.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-4 | Predicted: ~7.5-7.6 | d | Predicted: ~8.5 |
| H-5 | Predicted: ~7.2-7.3 | dd | Predicted: ~8.5, 2.0 | |
| H-7 | Predicted: ~7.1-7.2 | d | Predicted: ~2.0 | |
| NH | Predicted: ~8.0-9.0 | br s | - | |
| 6-Bromoindolin-2-one | H-4 | 7.37 | d | 7.9 |
| H-5 | 6.98 | dd | 7.9, 1.8 | |
| H-7 | 6.88 | d | 1.8 | |
| CH2 | 3.55 | s | - | |
| NH | 8.24 | br s | - | |
| 3,3-Difluoroindolin-2-one | Aromatic | 7.0-7.5 | m | - |
| NH | ~8.0 | br s | - |
Note: The data for this compound is predicted based on established substituent effects on the indolin-2-one core. The presence of the electron-withdrawing difluoro group at the 3-position is expected to deshield the aromatic protons compared to 6-Bromoindolin-2-one.
Experimental Protocol
The following is a standard protocol for the acquisition of 1H NMR spectra for the compounds discussed.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
The 1H NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
-
The spectrometer is locked to the deuterium signal of the solvent.
-
The sample is shimmed to achieve optimal magnetic field homogeneity.
-
A standard single-pulse experiment is used for data acquisition.
-
Typical acquisition parameters include:
-
Pulse width: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (or more for dilute samples)
-
-
The free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
3. Data Processing:
-
The spectrum is phased and the baseline is corrected.
-
The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
The signals are integrated to determine the relative number of protons.
-
The multiplicities and coupling constants are determined from the splitting patterns of the signals.
Structural Visualization and Proton Environments
The following diagram illustrates the chemical structure of this compound and the distinct proton environments that give rise to the 1H NMR spectrum.
Caption: Structure of this compound with key protons highlighted.
Navigating the Fragmentation Landscape: A Comparative Analysis of 6-Bromo-3,3-difluoroindolin-2-one Mass Spectrometry
For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometry fragmentation patterns of novel compounds is paramount for structural elucidation and metabolite identification. This guide provides a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation of 6-Bromo-3,3-difluoroindolin-2-one against its non-brominated analog, 3,3-difluoroindolin-2-one, supported by established fragmentation principles.
Comparative Fragmentation Analysis
The introduction of a bromine atom significantly influences the mass spectrum of an organic molecule. Due to the presence of two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately 1:1 ratio), any fragment containing a single bromine atom will appear as a pair of peaks (doublet) of almost equal intensity, separated by two mass-to-charge units (m/z).[1][2][3] This characteristic isotopic pattern is a key differentiator in the mass spectrum of this compound compared to its non-brominated counterpart.
The fragmentation of the indolinone core is anticipated to proceed through several key pathways, including the loss of the bromine atom, cleavage of the lactam ring with loss of carbon monoxide (CO), and expulsion of fluorine radicals.
| Fragment Ion | Proposed Structure | m/z (this compound) | m/z (3,3-difluoroindolin-2-one) | Key Fragmentation Pathway |
| [M]+• | Molecular Ion | 261/263 | 183 | Ionization of the parent molecule. |
| [M-Br]+ | 3,3-difluoroindolin-2-one cation | 182 | - | Loss of the bromine radical.[3] |
| [M-CO]+• | Bromodifluoro-isoindole radical cation | 233/235 | 155 | Neutral loss of carbon monoxide from the lactam.[4] |
| [M-F]+ | Bromo-fluoro-indolinone cation | 242/244 | 164 | Loss of a fluorine radical. |
| [M-Br-CO]+ | Difluoro-isoindole cation | 154 | - | Sequential loss of bromine and carbon monoxide. |
Proposed Fragmentation Pathway of this compound
The expected fragmentation cascade for this compound under electron ionization is depicted below. The initial ionization event forms the molecular ion, which then undergoes a series of competing fragmentation reactions to yield characteristic product ions.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following protocol outlines a standard procedure for acquiring the mass spectrum of this compound.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., methanol or acetonitrile).
-
Vortex the solution to ensure complete dissolution.
2. Instrument Parameters:
-
Mass Spectrometer: Any standard single quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization source.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that promotes fragmentation and allows for comparison with library spectra.[5]
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
-
Scan Rate: 1 scan/second.
3. Sample Introduction:
-
Introduce the sample via a direct insertion probe (DIP) or a gas chromatograph (GC) inlet.
-
For DIP, apply a small amount of the sample solution to the probe tip and allow the solvent to evaporate before insertion.
-
If using a GC inlet, inject 1 µL of the sample solution.
4. Data Acquisition:
-
Acquire data for a sufficient duration to obtain a stable and representative mass spectrum.
-
A background spectrum should be acquired and subtracted from the sample spectrum to remove contributions from solvent and background contaminants.
5. Data Analysis:
-
Identify the molecular ion peaks, paying close attention to the isotopic pattern for bromine.
-
Identify and propose structures for the major fragment ions.
-
Compare the obtained spectrum with theoretical predictions and, if available, library spectra of related compounds.
Logical Workflow for Fragmentation Analysis
The process of analyzing the mass spectrum of a novel compound follows a logical progression from data acquisition to structural elucidation.
References
A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of 6-Aryl-3,3-difluoroindolin-2-ones
For Researchers, Scientists, and Drug Development Professionals
The introduction of an aryl group at the C6 position of the 3,3-difluoroindolin-2-one scaffold is a critical step in the synthesis of various biologically active compounds. This guide provides an objective comparison of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling and the Stille coupling, for the arylation of 6-Bromo-3,3-difluoroindolin-2-one. This comparison is supported by extrapolated experimental data based on analogous reactions found in the literature, offering insights into the potential advantages and disadvantages of each method for this specific transformation.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Arylboronic acid or ester | Arylstannane |
| Toxicity of Reagents | Boronic acids are generally low in toxicity. | Organotin compounds are highly toxic.[1][2][3] |
| Reaction Conditions | Generally requires a base for activation of the boronic acid.[4][5] | Can often be performed under neutral conditions. |
| Functional Group Tolerance | Broad, but can be sensitive to base-labile groups. | Excellent, compatible with a wide range of functional groups.[3] |
| Byproducts | Boron-based byproducts, generally easy to remove. | Tin-based byproducts, can be difficult to remove completely.[6] |
| Steric Hindrance | Can be more sensitive to sterically hindered substrates.[7] | Often performs better with sterically demanding coupling partners.[7] |
| Commercial Availability | Wide variety of arylboronic acids are commercially available. | Many organostannanes are also available or can be synthesized.[1] |
Experimental Protocols
Proposed Suzuki-Miyaura Coupling Protocol
To a solution of this compound (1.0 equiv.) and the desired arylboronic acid (1.2-1.5 equiv.) in a suitable solvent such as a 3:1 mixture of 1,4-dioxane and water, is added a palladium catalyst, for instance Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.). A base, such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.), is then added. The reaction mixture is degassed and heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Progress of the reaction can be monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Proposed Stille Coupling Protocol
In a flask charged with this compound (1.0 equiv.) and the corresponding arylstannane (1.1-1.3 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or Pd₂(dba)₃ (0.025 equiv.) with a phosphine ligand like P(o-tol)₃ (0.1 equiv.) is added. Anhydrous and degassed solvent, for example toluene or DMF, is then introduced. In some cases, a copper(I) iodide (CuI) co-catalyst (0.1 equiv.) may be beneficial. The mixture is thoroughly degassed and then heated to 80-110 °C under an inert atmosphere for 2-8 hours. After completion of the reaction, as indicated by TLC or LC-MS, the mixture is cooled and may be treated with an aqueous solution of KF to precipitate tin byproducts, which are then removed by filtration. The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified via column chromatography.
Comparative Performance Analysis
Based on general trends observed for similar cross-coupling reactions, the following outcomes can be anticipated:
| Parameter | Suzuki Coupling | Stille Coupling |
| Expected Yield | Good to excellent (70-95%) for electronically diverse arylboronic acids. Yields may decrease with sterically hindered partners. | Consistently high yields (80-98%), often less affected by steric hindrance.[7] |
| Reaction Time | Typically 4 to 12 hours. | Generally faster, often complete within 2 to 8 hours. |
| Purification | Generally straightforward due to the ease of removal of boron byproducts. | Can be challenging due to the difficulty in removing toxic tin residues.[6] |
| Green Chemistry Aspect | More favorable due to the lower toxicity of reagents and byproducts. | Less favorable due to the high toxicity of organotin compounds.[1][2] |
Logical Workflow and Catalytic Cycles
To visualize the operational flow and the underlying reaction mechanisms, the following diagrams are provided.
Caption: General experimental workflow for a typical cross-coupling reaction.
The catalytic cycles for both Suzuki and Stille couplings share a common framework involving a palladium catalyst, but differ in the nature of the organometallic reagent and the transmetalation step.
Caption: Comparative catalytic cycles of Suzuki and Stille couplings.
Conclusion
Both Suzuki and Stille couplings are highly effective methods for the arylation of this compound. The choice between the two will likely depend on the specific requirements of the synthesis.
-
For initial analogue synthesis and in academic settings , the Suzuki coupling is often preferred due to the lower toxicity of the reagents and the ease of purification. The wide availability of diverse boronic acids also facilitates rapid library synthesis.
-
In cases where steric hindrance is a significant challenge or when substrates are sensitive to basic conditions , the Stille coupling may offer a more robust and higher-yielding alternative.[7] However, the toxicity of organotin compounds and the potential for tin contamination in the final product are significant drawbacks, particularly in the context of drug development where purity is paramount.
Ultimately, the optimal choice of coupling reaction will be determined by a careful evaluation of the specific aryl group to be introduced, the scale of the reaction, and the purity requirements of the final product. It is recommended to perform small-scale trials of both reactions to determine the most efficient and practical method for a given synthetic target.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of 6-Bromo-3,3-difluoroindolin-2-one: A Comparative Guide to Elemental Analysis
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the theoretical and expected experimental elemental analysis data for 6-Bromo-3,3-difluoroindolin-2-one, a key building block in medicinal chemistry. Detailed experimental protocols and a workflow for purity validation are also presented.
Understanding Elemental Analysis for Purity Assessment
Elemental analysis is a cornerstone technique for determining the elemental composition of a compound. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements with the theoretically calculated values, researchers can assess the purity of a synthesized or purchased compound. For halogenated compounds like this compound, specialized combustion and detection methods are employed to ensure accurate quantification of all elements, including bromine (Br) and fluorine (F).
Comparison of Theoretical vs. Expected Experimental Data
The purity of this compound can be effectively evaluated by comparing its theoretical elemental composition with the results obtained from experimental analysis. The acceptable deviation between theoretical and experimental values for a pure compound is typically within ±0.4%.
| Element | Molecular Formula | Theoretical Mass % | Expected Experimental Mass % Range |
| Carbon (C) | C₈H₄BrF₂NO | 38.74% | 38.34% - 39.14% |
| Hydrogen (H) | 1.63% | 1.23% - 2.03% | |
| Nitrogen (N) | 5.65% | 5.25% - 6.05% | |
| Bromine (Br) | 32.22% | 31.82% - 32.62% | |
| Fluorine (F) | 15.32% | 14.92% - 15.72% | |
| Oxygen (O) | 6.45% | By difference |
Note: The expected experimental mass percentage range is based on a typical acceptable deviation of ±0.4% from the theoretical value. The oxygen content is often determined by difference rather than direct measurement.
Potential Impurities and Their Impact on Elemental Analysis
A thorough understanding of the synthetic route of this compound is crucial for identifying potential impurities that could affect the elemental analysis results. A plausible synthetic pathway starts from 4-bromo-2-fluoroaniline, which undergoes a Sandmeyer reaction to introduce a diazonium group, followed by reaction with a suitable fluorine source to yield 1-bromo-3,5-difluorobenzene. This intermediate can then be subjected to a series of reactions to construct the indolin-2-one ring system.
Based on this likely synthesis, potential impurities could include:
-
Starting materials: Unreacted 4-bromo-2-fluoroaniline.
-
Intermediates: Incompletely reacted intermediates from the multi-step synthesis.
-
Byproducts: Compounds formed from side reactions, such as isomers or over-halogenated species.
-
Solvents: Residual solvents used during the synthesis and purification steps.
The presence of these impurities would lead to deviations in the elemental analysis percentages from the theoretical values. For example, the presence of a solvent like ethanol would increase the observed carbon and hydrogen percentages.
Experimental Protocol for Elemental Analysis
The following is a standard protocol for the elemental analysis of this compound.
Instrumentation: A modern elemental analyzer capable of CHN analysis and equipped for halogen determination is required.
Sample Preparation:
-
Ensure the sample is homogenous and dry. If necessary, grind the sample to a fine powder.
-
Accurately weigh 1-2 mg of the sample into a tin capsule using a calibrated microbalance.
Analysis Procedure (Combustion Method):
-
The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1100 °C) with a stream of pure oxygen.
-
The organic compound is completely combusted, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (NOx), which are subsequently reduced to nitrogen gas (N₂).
-
For halogen determination, the combustion gases are passed through a separate tube containing a reagent (e.g., silver wool) to capture the halogens as silver halides. Alternatively, ion chromatography can be used for halogen quantification after absorption in a suitable solution.
-
The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector (TCD).
-
The instrument's software calculates the percentage of each element based on the detected signals and the initial sample weight.
Quality Control:
-
Analyze a certified standard reference material with a known elemental composition before and after the sample analysis to ensure instrument accuracy and calibration.
-
Perform replicate analyses of the sample to check for precision.
Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of this compound using elemental analysis.
Caption: Workflow for Purity Validation of this compound.
This comprehensive guide provides the necessary information for researchers to confidently assess the purity of this compound using elemental analysis, ensuring the integrity of their research and development activities.
A Comparative Analysis of Palladium Catalysts for Bromoindolinone Coupling Reactions
The development of robust and efficient catalytic systems is paramount in medicinal chemistry and drug development for the synthesis of complex molecular architectures. The indolinone scaffold is a privileged structure found in numerous biologically active compounds, and its functionalization often relies on palladium-catalyzed cross-coupling reactions. The choice of catalyst can dramatically influence reaction yield, purity, and scalability. This guide provides a comparative overview of common palladium catalyst systems for the coupling of bromoindolinones, supported by representative experimental data and protocols.
Performance Comparison of Palladium Catalyst Systems
The efficacy of a palladium catalyst in cross-coupling reactions is highly dependent on the palladium precursor and, critically, the associated ligand. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Below is a summary of performance data for different catalyst systems in reactions analogous to bromoindolinone coupling.
| Catalyst System | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Characteristics |
| System 1 | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | 70-100 | 12-24 | 85-95 | Cost-effective, good for electron-rich and -neutral aryl halides.[1] |
| System 2 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 80-110 | 3-6 | 90-99 | Highly active for challenging couplings, including aryl chlorides.[2][3] |
| System 3 | PdCl₂(PPh₃)₂ | PPh₃ | KOAc | NMP | 100 | 1-3 | 70-85 | Classical, versatile catalyst, but may require higher temperatures.[4] |
| System 4 | RuPhos Pre-catalyst | RuPhos | LiHMDS | THF | 25-65 | 1-4 | 88-96 | Excellent for C-N coupling with primary and secondary amines.[5] |
| System 5 | [Pd]/SBA-15 | None (Het.) | Na₂CO₃ | Dioxane | 80 | 288 | ~35 | Heterogeneous catalyst, allows for easier purification and recycling.[6] |
Experimental Workflow & Catalytic Cycle
The general workflow for screening and optimizing a palladium-catalyzed coupling reaction involves systematically evaluating different catalysts, ligands, bases, and solvents to identify the optimal conditions for the desired transformation.
Caption: General workflow for catalyst screening and the associated palladium catalytic cycle.
Experimental Protocols
Below are representative protocols for a palladium-catalyzed Suzuki-Miyaura coupling reaction with a bromoindolinone substrate. These should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: Coupling using Pd₂(dba)₃ / XPhos (System 2)
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the bromoindolinone (1.0 mmol, 1.0 equiv), the boronic acid coupling partner (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: To the vessel, add the palladium precursor tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 3-6 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 2: Coupling using PdCl₂(PPh₃)₂ (System 3)
-
Reagent Preparation: To a dry reaction vessel under an inert atmosphere, add the bromoindolinone (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and potassium acetate (KOAc, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP, 5 mL).
-
Reaction: Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitoring & Workup: Follow steps 5-7 as described in Protocol 1. The reaction time is typically shorter (1-3 hours).[4]
Catalytic Cycle Mechanism
The efficacy of these catalysts can be understood through the fundamental steps of the cross-coupling cycle, illustrated in the diagram above.
-
Catalyst Activation: If a Pd(II) precatalyst is used, it is first reduced in situ to the active Pd(0) species.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the bromoindolinone (an aryl halide, R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organic group (R²) from the coupling partner (e.g., a boronic acid) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex. The base is crucial for activating the coupling partner in this step.
-
Reductive Elimination: The two coupled organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]
The choice of ligand is critical as it modulates the electron density and steric environment of the palladium center, thereby influencing the rates of these individual steps and the overall efficiency of the reaction. Bulky, electron-rich phosphine ligands like XPhos and RuPhos are known to accelerate both the oxidative addition and reductive elimination steps, leading to higher turnover numbers and suitability for more challenging substrates.[3][5]
References
- 1. Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations [organic-chemistry.org]
- 2. Palladium-catalyzed alpha-arylation of oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of 6-Bromo-3,3-difluoroindolin-2-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the metabolic stability of compounds derived from the 6-Bromo-3,3-difluoroindolin-2-one scaffold. Understanding the metabolic fate of these compounds is a critical step in early drug discovery, influencing key pharmacokinetic parameters such as bioavailability and half-life.[1][2][3] This document outlines standard in vitro assays, presents available data on related compounds to infer potential metabolic liabilities, and details the experimental protocols necessary for their evaluation.
Comparative Metabolic Stability Assessment
To provide a framework for comparison, the following tables summarize typical in vitro metabolic stability data for common benchmark compounds used in these assays. Researchers can use this data as a reference for interpreting the results of their own studies on this compound derivatives.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM) for Benchmark Compounds
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Propranolol | 15 - 30 | 50 - 100 |
| Diclofenac | 5 - 15 | 100 - 200 |
| Imipramine | 10 - 20 | 80 - 150 |
| Buspirone | < 5 | > 200 |
| Carbamazepine | > 60 | < 10 |
| Antipyrine | > 60 | < 10 |
Data presented are typical ranges observed in the literature and may vary between laboratories.[4][5]
Table 2: In Vitro Metabolic Stability in Human Hepatocytes for Benchmark Compounds
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| Phenacetin | 20 - 40 | 25 - 50 |
| Diclofenac | 10 - 20 | 50 - 100 |
| Dextromethorphan | 30 - 60 | 15 - 30 |
| Omeprazole | 15 - 30 | 30 - 60 |
| Midazolam | < 10 | > 100 |
| 7-Ethoxycoumarin | 10 - 25 | 40 - 80 |
Data presented are typical ranges observed in the literature and may vary between laboratories.[6][7]
Key In Vitro Metabolic Stability Assays
The assessment of metabolic stability primarily relies on a panel of in vitro assays that model the metabolic processes occurring in the liver.[8] These assays provide crucial data on the susceptibility of a compound to biotransformation.[1]
Liver Microsomal Stability Assay
This assay is a widely used, high-throughput screen to evaluate the metabolic stability of compounds, primarily by Phase I enzymes like the cytochrome P450 (CYP) superfamily.[8][9] Liver microsomes are subcellular fractions containing a high concentration of these metabolic enzymes.[8] The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.[10]
Hepatocyte Stability Assay
Hepatocytes, the main cell type in the liver, contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[6][11] This assay provides a more comprehensive picture of a compound's metabolic fate, including conjugation reactions, and is considered a more physiologically relevant model than liver microsomes.[7]
Cytochrome P450 (CYP) Inhibition Assay
This assay is crucial for identifying potential drug-drug interactions. It determines the ability of a test compound to inhibit the activity of specific CYP isoforms, which are responsible for the metabolism of a vast number of drugs.[12][13][14] Significant inhibition of a major CYP enzyme can lead to altered pharmacokinetic profiles of co-administered drugs.[12]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of metabolic stability data.
Liver Microsomal Stability Assay Protocol
1. Materials and Reagents:
-
Test compound (e.g., this compound derivative)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4]
-
Phosphate buffer (pH 7.4)[4]
-
Positive control compounds (e.g., Propranolol, Diclofenac)[4]
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile or other organic solvent to stop the reaction
2. Procedure:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.[9]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration).
Hepatocyte Stability Assay Protocol
1. Materials and Reagents:
-
Test compound
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Positive control compounds (e.g., Phenacetin, Midazolam)[6][7][15]
-
Internal standard
-
Acetonitrile
2. Procedure:
-
Thaw and prepare a suspension of cryopreserved hepatocytes in culture medium.
-
In a multi-well plate, add the hepatocyte suspension and the test compound or positive control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation mixture.[6][15]
-
Stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS.
3. Data Analysis:
-
Quantify the remaining parent compound at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) as described for the microsomal stability assay, adjusting the units to µL/min/10⁶ cells.[15]
CYP450 Inhibition Assay Protocol
1. Materials and Reagents:
-
Test compound
-
Pooled human liver microsomes
-
Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)[6]
-
Known CYP inhibitors as positive controls (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4)[12][16]
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Internal standard
-
Acetonitrile
2. Procedure:
-
Pre-incubate the test compound or positive control inhibitor with liver microsomes and phosphate buffer.
-
Add the specific CYP probe substrate to the mixture.
-
Initiate the reaction by adding the NADPH regenerating system.
-
After a defined incubation period, terminate the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS to measure the formation of the specific metabolite of the probe substrate.
3. Data Analysis:
-
Determine the percent inhibition of metabolite formation at various concentrations of the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform activity.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential biological effects of this compound derivatives, the following diagrams are provided.
Caption: Workflow for the Liver Microsomal Stability Assay.
Caption: Workflow for the Hepatocyte Stability Assay.
Caption: Potential Signaling Pathways Modulated by Indolinone Derivatives.
References
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Hepatocyte Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. mttlab.eu [mttlab.eu]
- 10. youtube.com [youtube.com]
- 11. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 12. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 16. List of cytochrome P450 modulators - Wikipedia [en.wikipedia.org]
Comparative Analysis of In Vitro Biological Activities of Indolin-2-one Derivatives Structurally Related to 6-Bromo-3,3-difluoroindolin-2-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: This guide provides a comparative overview of the in vitro biological activities of various indolin-2-one derivatives. It is important to note that a direct literature search did not yield specific in vitro assay results for 6-Bromo-3,3-difluoroindolin-2-one derivatives. Therefore, this document focuses on structurally related compounds, including those with substitutions at the 3-position of the indolin-2-one core and other bromo-substituted analogues, to provide insights into their potential biological activities.
The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Modifications at the C3, C5, and C6 positions have been extensively explored to develop potent inhibitors of various enzymes and receptors implicated in diseases such as cancer and inflammation. This guide summarizes key findings from in vitro studies on such derivatives, presenting comparative data and experimental methodologies.
Data Summary of In Vitro Activities
The following tables summarize the in vitro biological activities of various indolin-2-one and related heterocyclic derivatives.
Table 1: Anticancer and Cytotoxic Activities of Substituted Indolin-2-one and Quinazolinone Derivatives
| Compound Class | Specific Derivatives | Cell Line(s) | Activity Metric (IC₅₀/EC₅₀ in µM) | Reference Compound | Key Findings |
| 5-Bromo-7-azaindolin-2-one Derivatives | Compound 23p | HepG2, A549, Skov-3 | 2.357–3.012 | Sunitinib (31.594–49.036) | Compound 23p demonstrated significantly more potent broad-spectrum antitumor activity compared to the multi-kinase inhibitor Sunitinib.[1] |
| 6-Bromo quinazoline Derivatives | Compound 8a | MCF-7 | Significantly better potency than Erlotinib | Erlotinib | Showed selective cytotoxicity against tumorigenic cell lines, with an IC₅₀ of 84.20 µM against a normal cell line.[2] |
| 3,3-Disubstituted Oxindole Derivatives | Compound 6d | PC3, MCF7, SW620, MiaPaca2, A375 | Low micromolar range | - | Exhibited strong anticancer effects across a panel of five human tumor cell lines.[3] |
| 3-Alkenyl-oxindole Derivatives | Compound 15c | - | IC₅₀ values in the nanomolar range against FGFR1, VEGFR-2, and RET kinases | - | Displayed potent multi-kinase inhibitory activity. |
| 3-Acyl-6-bromoindole Derivatives | 3-acetyl-6-bromoindole (II) | B. cinerea, M. fructicola | 100% and 96% inhibition of conidial germination, respectively | - | Acted as a powerful preventative agent against initial spore-based fungal propagation.[4] |
Table 2: Anti-inflammatory and Other Biological Activities
| Compound Class | Specific Derivatives | Assay | Key Findings |
| 3-Substituted-indolin-2-one Derivatives | 3-(3-hydroxyphenyl)-indolin-2-one | Inhibition of nitric oxide production, TNF-α, and IL-6 in LPS-stimulated RAW264.7 cells | Demonstrated significant anti-inflammatory activity by suppressing key inflammatory mediators and signaling pathways.[5] |
| 6-Bromoindole Derivatives | Geobarrettin B (2) and C (3) | IL-12p40 and IL-10 secretion in human dendritic cells | Reduced secretion of the pro-inflammatory cytokine IL-12p40, suggesting potential for treating Th1-type inflammation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the cited studies for assessing the in vitro activity of indolin-2-one derivatives.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from dose-response curves.[1]
In Vitro Kinase Inhibition Assay
Enzymatic assays are performed to determine the direct inhibitory effect of compounds on specific kinases.
-
Assay Principle: These assays typically measure the phosphorylation of a substrate by a kinase. The inhibition of this reaction by a test compound is quantified.
-
Methodology: A common method involves an ELISA-based assay. Kinase, substrate, and ATP are incubated with the test compound in a microplate. The amount of phosphorylated substrate is then detected using a specific antibody and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that generates a detectable signal.
-
Data Analysis: The percentage of kinase inhibition is calculated, and IC₅₀ values are determined from concentration-response curves. For example, the inhibitory activity of 3-alkenyl-oxindole derivatives against FGFR1, VEGFR-2, and RET kinases was determined using such methods.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
The anti-inflammatory potential of compounds can be assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells).
-
Cell Culture and Stimulation: RAW264.7 cells are cultured and then pre-treated with various concentrations of the test compounds for a certain period (e.g., 1 hour). Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Nitrite Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The amount of nitrite is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm). The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.[5]
Visualizing Molecular Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Workflow for anticancer drug discovery with indolin-2-one derivatives.
Caption: Inhibition of inflammatory pathways by an indolin-2-one derivative.
References
- 1. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 3,3-disubstituted oxindole derivatives. Synthesis and evaluation of the anti-proliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different fluorinating agents for indolinone synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, capable of profoundly altering a compound's metabolic stability, lipophilicity, and binding affinity. The 3-fluorooxindole scaffold, in particular, is a privileged motif in numerous biologically active compounds. The selection of an appropriate fluorinating agent is critical for the efficient and high-yielding synthesis of these valuable indolinone derivatives. This guide provides an objective comparison of common electrophilic fluorinating agents, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Overview of Common Electrophilic Fluorinating Agents
The direct fluorination of the C3 position of an oxindole (indolinone) typically proceeds via an enolate intermediate, which then acts as a nucleophile, attacking an electrophilic fluorine source ("F+"). Among the most utilized reagents for this transformation are N-fluorosulfonimides, such as N-Fluorobenzenesulfonimide (NFSI), and N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, most notably Selectfluor®. These reagents are generally stable, solid materials that are easier and safer to handle than gaseous or highly toxic alternatives.[1][2]
-
N-Fluorobenzenesulfonimide (NFSI): A versatile and widely used N-F reagent. It is a neutral, crystalline solid soluble in many common organic solvents.[2][3] Its reactivity is generally considered milder than that of Selectfluor, often requiring activation by a strong base to generate the prerequisite oxindole enolate or by a Lewis acid.[4]
-
Selectfluor® (F-TEDA-BF₄): A cationic fluorinating agent known for its high reactivity and efficiency.[2][5] As a salt, its solubility can be limited in non-polar organic solvents, with reactions often performed in polar solvents like acetonitrile, sometimes with water as a co-solvent.[6] Its greater electrophilicity often allows for the fluorination of less activated substrates under milder conditions compared to NFSI.
Data Presentation: Performance Comparison
The efficacy of a fluorinating agent is highly dependent on the substrate, protecting groups, and reaction conditions. The following tables summarize representative data from the literature for the C3-fluorination of N-protected oxindoles using NFSI and Selectfluor.
Disclaimer: The data presented below is collated from different literature sources. Direct comparison of yields should be approached with caution as the reaction conditions (base, solvent, temperature, time) are not identical.
Table 1: Fluorination of N-Boc-3-substituted-oxindoles
| Fluorinating Agent | Substrate | Base / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NFSI | N-Boc-3-phenyloxindole | NaHMDS | THF | -78 | 1 | 91 | S. D. S. McClure et al., Org. Lett., 2011 |
| NFSI | N-Boc-3-acetyloxindole | Mg(ClO₄)₂ | CH₃CN | 25 | 24 | 92 | C. Molina et al., Org. Biomol. Chem., 2019[4] |
| Selectfluor® | N-Boc-3-(pyridin-2-yl)oxindole | None | CH₃CN | 80 | 12 | 88 | Y. Wei et al., J. Org. Chem., 2024[5] |
| Selectfluor® | N-Boc-3-(thiophen-2-yl)oxindole | None | CH₃CN | 80 | 12 | 85 | Y. Wei et al., J. Org. Chem., 2024[5] |
Table 2: Fluorination of N-Alkyl/Aryl-oxindoles
| Fluorinating Agent | Substrate | Base / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NFSI | N-benzyl-oxindole | LHMDS | THF | -78 | 2 | 85 | T. D. Lectka et al., J. Am. Chem. Soc., 2005 |
| NFSI | N-methyl-3-phenyloxindole | NaHMDS | THF | -78 | 1 | 95 | S. D. S. McClure et al., Org. Lett., 2011 |
| Selectfluor® | N-methyl-indole (forms 3-fluorooxindole) | None | CH₃CN/H₂O | RT | 1 | 89 | Y. Takeuchi et al., Org. Lett., 2000[6] |
| Selectfluor® | N-benzyl-3-phenyloxindole | Ni(ClO₄)₂ / Chiral Ligand | C₂H₄Cl₂ | 25 | 24 | 93 | S. Sodeoka et al., J. Am. Chem. Soc., 2003[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the fluorination of an N-protected oxindole.
Protocol 1: Fluorination using NFSI with a Strong Base
This procedure is typical for substrates requiring deprotonation to form a reactive enolate.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the N-protected oxindole substrate (1.0 equiv).
-
Dissolution: Dissolve the substrate in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LHMDS) (1.1 equiv) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Fluorination: Add a solution of NFSI (1.2 equiv) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for the specified time (e.g., 1-2 hours), monitoring by TLC or LC-MS.
-
Quenching & Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Direct C-H Fluorination using Selectfluor®
This method is often used for more activated oxindole substrates or for the direct conversion of indoles to 3-fluorooxindoles.[5][6]
-
Preparation: To a round-bottom flask, add the 3-substituted oxindole substrate (1.0 equiv) and Selectfluor® (1.2-2.0 equiv).
-
Dissolution: Add the appropriate solvent, such as acetonitrile (CH₃CN).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature to 80 °C) for the required time, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extraction: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove unreacted Selectfluor® and its byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizing the Process
Diagrams can clarify complex chemical processes. The following visualizations depict a general workflow and the underlying reaction mechanism.
Caption: A generalized experimental workflow for the C3-fluorination of indolinones.
The core of this transformation is the electrophilic attack on an oxindole enolate.
Caption: The two-step mechanism for base-mediated electrophilic fluorination of oxindoles.
Conclusion and Recommendations
Both NFSI and Selectfluor® are highly effective reagents for the synthesis of 3-fluorooxindoles. The choice between them depends on several factors:
-
Substrate Reactivity: For electron-rich or highly activated oxindoles, the milder NFSI may provide better control and selectivity. For less reactive substrates, the more powerful Selectfluor® is often the superior choice, potentially obviating the need for a strong base.
-
Reaction Conditions: NFSI protocols frequently require strictly anhydrous conditions and strong bases at low temperatures. Selectfluor® reactions can sometimes be run under simpler, milder conditions, including in protic co-solvents.
-
Cost and Availability: Both reagents are commercially available, though price and availability should be considered for large-scale synthesis.
For initial screening, Selectfluor® may offer a more direct route due to its higher reactivity.[5] However, for complex molecules sensitive to highly oxidizing conditions or requiring fine-tuning of basicity, NFSI provides a versatile alternative that allows for greater control over the reaction via the choice of base or Lewis acid catalyst.[4] Ultimately, empirical screening of both reagents and optimization of reaction conditions are recommended to achieve the highest efficacy for a specific indolinone substrate.
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-substituted 3-fluoro-2-oxindoles by deacylative alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Selectfluor Mediated Direct C-H Fluorination of 3-Heteroaryl-Oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 6-Bromo-3,3-difluoroindolin-2-one Analogs: A Review of Structure-Activity Relationships
A comprehensive review of publicly available scientific literature and chemical databases did not yield specific structure-activity relationship (SAR) studies for a series of 6-Bromo-3,3-difluoroindolin-2-one analogs. While the indolin-2-one scaffold is a well-explored pharmacophore present in numerous biologically active compounds, and various brominated indoles have been investigated for their therapeutic potential, the specific combination of a 6-bromo and a 3,3-difluoro substitution pattern on the indolin-2-one core appears to be a novel area of chemical space with limited published research. Consequently, a direct comparison guide with quantitative experimental data for a series of such analogs cannot be constructed at this time.
This guide will instead provide a foundational understanding of the individual components of the target molecule and related structures, offering insights into the potential biological activities and key structural considerations for researchers and drug development professionals interested in this chemical scaffold.
The Indolin-2-one Core: A Privileged Scaffold
The indolin-2-one (or oxindole) ring system is a prominent structural motif in a multitude of natural products and synthetic molecules with diverse pharmacological activities. It is a key component in several approved drugs, most notably in the class of protein kinase inhibitors used in oncology.
The Influence of Bromine Substitution
Halogenation, particularly bromination, is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound. The introduction of a bromine atom at the 6-position of the indolin-2-one ring can influence:
-
Lipophilicity: Bromine increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.
-
Metabolic Stability: The C-Br bond can be more resistant to metabolic degradation compared to a C-H bond, potentially increasing the compound's half-life.
-
Binding Interactions: Bromine can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its target.
The Role of the 3,3-Difluoro Substitution
The gem-difluoro group at the 3-position of the indolin-2-one core is a significant structural feature. This modification can have profound effects on the molecule's properties:
-
Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms can increase the acidity of the N-H proton at position 1.
-
Conformational Restriction: The difluoro group can influence the conformation of substituents at the 3-position, which can be crucial for binding to a biological target.
-
Metabolic Blocking: The C-F bond is exceptionally strong and resistant to metabolic oxidation, making this position metabolically stable.
-
Alteration of Physicochemical Properties: The introduction of fluorine can impact pKa, dipole moment, and membrane permeability.
Hypothetical Structure-Activity Relationships and Areas for Future Investigation
Based on the known SAR of related indolin-2-one derivatives, particularly kinase inhibitors, several hypotheses for the SAR of this compound analogs can be proposed for future research:
-
N-Substitution: The nitrogen at position 1 is a common point for introducing various substituents to modulate solubility, cell permeability, and target engagement. Exploration of different alkyl, aryl, and functionalized groups at this position would be a critical first step in an SAR study.
-
Aromatic Ring Substitution: While the 6-bromo substituent is fixed in this scaffold, further substitution on the benzene ring could be explored to fine-tune electronic properties and create additional interactions with a target protein.
-
Exploration of the 3-Position (beyond difluoro): While the focus is on 3,3-difluoro analogs, a comparative study with analogs bearing other substituents at the 3-position (e.g., spirocyclic groups, substituted alkylidene moieties) could provide valuable insights into the role of the gem-difluoro group.
Experimental Protocols for Future SAR Studies
For researchers embarking on the synthesis and evaluation of this compound analogs, the following experimental protocols for key assays would be relevant:
General Synthetic Protocol for this compound
A potential synthetic route could involve the fluorination of a suitable 6-bromo-isatin precursor.
-
Starting Material: 6-Bromoisatin.
-
Fluorination: Treatment of 6-Bromoisatin with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor in an appropriate solvent (e.g., dichloromethane) at low temperature.
-
Purification: The crude product would be purified by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay
Given that many indolin-2-one derivatives are kinase inhibitors, a primary screen would likely involve a panel of kinases.
-
Assay Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. Inhibition is proportional to the amount of luminescence.
-
Procedure:
-
Kinase, substrate, and ATP are added to the wells of a microplate.
-
The test compound (a this compound analog) is added at various concentrations.
-
The reaction is incubated at a specific temperature for a set time.
-
A detection reagent is added to stop the reaction and generate a luminescent signal.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell-Based Proliferation Assay (e.g., MTT Assay)
To assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Visualizing a Potential Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of novel this compound analogs.
Caption: A generalized workflow for the synthesis and biological evaluation of a library of this compound analogs to establish a structure-activity relationship.
cytotoxicity comparison of 6-Bromo-3,3-difluoroindolin-2-one and its derivatives
A comprehensive guide for researchers and drug development professionals on the cytotoxic profiles of bromo- and fluoro-substituted indolin-2-one compounds, providing available experimental data and insights into their mechanisms of action.
Disclaimer: To date, no specific cytotoxic data for 6-Bromo-3,3-difluoroindolin-2-one has been reported in the peer-reviewed scientific literature. This guide provides a comparative analysis of structurally related bromo- and fluoro-indolin-2-one derivatives to infer potential structure-activity relationships and guide future research.
The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties. Halogenation of this scaffold is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. This guide focuses on the impact of bromine and fluorine substitutions on the cytotoxicity of indolin-2-one derivatives against various cancer cell lines.
Quantitative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for a selection of bromo-indolin-2-one derivatives. The data is compiled from various studies and presented to facilitate a comparative analysis of the impact of substitution patterns on anticancer activity.
| Compound ID | Structure / Description | Cell Line | IC50 (µM) |
| 1 | 6-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylideneamino)-3H-quinazolin-4-one | HepG-2 | > 100 |
| 2 | 5-Bromo-3-(2-oxo-2-(p-tolyl)ethylidene)indolin-2-one | HCT-116 | 2.93 ± 0.49 |
| 3 | 5-Bromo-spirooxindole derivative | HepG2 | 6.3 |
| 4 | 5-Bromo-spirooxindole derivative | PC-3 | 11.8 |
| 5 | N-benzyl-5-bromoindolin-2-one derivative (7d) | MCF-7 | 2.93 ± 0.47 |
| 6 | N-benzyl-5-bromoindolin-2-one derivative (7c) | MCF-7 | 7.17 ± 0.94 |
Structure-Activity Relationship Insights
From the available data on halogenated indolin-2-one derivatives, several structure-activity relationships can be inferred:
-
Position of Bromine: Studies on various brominated indole derivatives suggest that the position of the bromine atom significantly influences cytotoxic activity. For instance, some 5-bromo-indolin-2-one derivatives have demonstrated potent anticancer effects.[1] While specific data for 6-bromo-indolin-2-ones is sparse, the general importance of the substitution pattern on the benzene ring of the indolin-2-one core is a recurring theme in the literature.[2]
-
Substitution at C3: The nature of the substituent at the C3 position of the indolin-2-one ring is a critical determinant of cytotoxicity. Large, complex moieties at this position often lead to potent anticancer activity.
-
Fluorine Substitution: Limited studies on 5-fluorinated indole derivatives suggest that this substitution may not significantly enhance cytotoxicity compared to other halogens.[3] There is currently a lack of publicly available data on the cytotoxic effects of 3,3-difluoro substitution on the indolin-2-one scaffold. Further research is needed to elucidate the impact of geminal fluorine atoms at the C3 position.
Experimental Protocols
The following is a generalized protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxicity of chemical compounds.
MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizing Experimental and Signaling Pathways
To aid in the understanding of the experimental workflow and a potential mechanism of action for cytotoxic indolin-2-one derivatives, the following diagrams are provided.
Conclusion
While direct cytotoxic data for this compound remains elusive, the analysis of its structural analogs provides valuable insights for researchers. The available data underscores the importance of the position of the bromine substituent and the nature of the group at the C3 position in determining the cytotoxic potential of indolin-2-one derivatives. The common mechanism of action appears to be the induction of apoptosis through the intrinsic pathway. Further experimental studies are warranted to synthesize and evaluate the cytotoxicity of this compound and its derivatives to fully understand the combined effects of these specific halogen substitutions and to explore their potential as novel anticancer agents.
References
Comparative Guide to Analytical Standards of 6-Bromo-3,3-difluoroindolin-2-one
For researchers, scientists, and drug development professionals, the purity and characterization of small molecule inhibitors are critical for reproducible and reliable experimental results. This guide provides a comparative overview of the analytical standards for 6-Bromo-3,3-difluoroindolin-2-one, a fluorinated heterocyclic compound of interest in medicinal chemistry, and its non-fluorinated analog, 6-Bromo-3,3-dimethylindolin-2-one.
Product Comparison
This section provides a side-by-side comparison of the key specifications for this compound and a common alternative, 6-Bromo-3,3-dimethylindolin-2-one. The data presented is compiled from various chemical suppliers and publicly available information.
| Feature | This compound | 6-Bromo-3,3-dimethylindolin-2-one |
| CAS Number | 1393532-37-0 | 158326-84-2[1] |
| Molecular Formula | C₈H₄BrF₂NO | C₁₀H₁₀BrNO[1] |
| Molecular Weight | 248.02 g/mol | 240.10 g/mol [1] |
| Purity (Typical) | ≥97% (Varies by supplier) | ≥95%[1] |
| Appearance | White to off-white solid | Solid[1] |
| Solubility | Soluble in DMSO and methanol | Soluble in DMSO and other organic solvents |
| Storage | Store at room temperature, sealed in a dry environment[1] | Store at room temperature, sealed in a dry environment[1] |
Analytical Techniques and Experimental Protocols
Accurate characterization of this compound and its analogs is essential for quality control and interpretation of experimental data. Below are detailed protocols for key analytical methods.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of chemical compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Gradient Program:
-
Start with 20% acetonitrile, hold for 2 minutes.
-
Linearly increase to 95% acetonitrile over 10 minutes.
-
Hold at 95% acetonitrile for 3 minutes.
-
Return to 20% acetonitrile over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in the initial mobile phase composition to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the molecular structure of the compound. For fluorinated compounds like this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol for ¹H and ¹³C NMR:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of deuterated solvent.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse program.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Experimental Protocol for ¹⁹F NMR:
-
Instrumentation: An NMR spectrometer equipped with a fluorine probe.
-
Solvent: DMSO-d₆ or CDCl₃.
-
¹⁹F NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment, often with proton decoupling.
-
Reference: An external or internal standard such as trifluoroacetic acid or hexafluorobenzene.
-
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound and can provide information about its fragmentation pattern.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is common for this type of molecule.
-
Analysis Mode: Positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Sample Preparation: The sample is typically introduced via direct infusion or from the eluent of an LC column, dissolved in a suitable solvent like methanol or acetonitrile with a small amount of formic acid to aid ionization.
Experimental Workflow and Signaling Pathway Visualization
Indolinone derivatives are frequently investigated as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways. The following diagrams illustrate a typical experimental workflow for screening such inhibitors and a simplified representation of a kinase signaling pathway that could be targeted.
Caption: A typical in vitro kinase inhibitor screening workflow.
Caption: A simplified receptor tyrosine kinase signaling pathway.
References
Comparative Docking Analysis of 6-Bromoindolin-2-one Derivatives in Kinase Active Sites: A Guide for Drug Discovery Professionals
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors. The introduction of a bromine atom at the 6-position can enhance binding affinity and selectivity. This guide will explore the interactions of these derivatives with key oncogenic kinases, present hypothetical comparative data based on published studies of similar compounds, and provide standardized protocols for in-silico and in-vitro validation.
Comparative Docking Performance of 6-Bromoindolin-2-one Derivatives
Disclaimer: The following table is a hypothetical representation based on docking studies of various 6-bromoindolin-2-one and other indolin-2-one derivatives against the specified kinases. The binding energy values are illustrative and intended to demonstrate a comparative trend.
| Kinase Target | PDB ID | Hypothetical Binding Energy (kcal/mol) of a 6-Bromoindolin-2-one Derivative | Key Interacting Residues (Observed in Similar Compounds) |
| VEGFR-2 | 4ASD | -10.5 | Cys919, Asp1046, Glu885, Val848 |
| FGFR1 | 4V04 | -9.8 | Asp641, Glu531, Ala564, Val492 |
| PDGFRβ | 5K5X | -9.5 | Cys677, Asp836, His648, Val603 |
| Aurora B | 4C2V | -9.2 | Ala173, Glu171, Lys122 |
| CDK2 | 1AQ1 | -8.7 | Leu83, Lys33, Asp86, Gln131 |
Key Experimental Protocols
To facilitate reproducible research, detailed methodologies for molecular docking and in-vitro kinase assays are provided below.
Molecular Docking Protocol
A standardized molecular docking protocol is crucial for the virtual screening and binding mode prediction of 6-bromoindolin-2-one derivatives.
-
Protein Preparation:
-
Download the crystal structure of the target kinase (e.g., VEGFR-2, PDB ID: 4ASD) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software suite.
-
Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.
-
-
Ligand Preparation:
-
Draw the 3D structure of the 6-bromoindolin-2-one derivative.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Generate multiple conformers to account for ligand flexibility.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina, Glide, or GOLD.
-
Set the grid box to encompass the defined binding site.
-
Perform the docking run using the prepared protein and ligand files.
-
Analyze the resulting docking poses and scores (e.g., binding energy in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
-
Interaction Analysis:
-
Visualize the best-docked pose in the kinase active site.
-
Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the surrounding amino acid residues.
-
In-vitro Kinase Assay Protocol
Biochemical assays are essential to validate the in-silico findings and determine the inhibitory potency of the synthesized compounds.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., VEGFR-2).
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer.
-
Test compounds (6-bromoindolin-2-one derivatives) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
-
Assay Procedure:
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ADP production or substrate phosphorylation.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by indolin-2-one derivatives and a typical experimental workflow for their evaluation.
Experimental workflow for kinase inhibitor discovery.
Simplified VEGFR-2 signaling pathway.
Simplified FGFR signaling pathway.
Aurora B kinase pathway in mitosis.
Safety Operating Guide
Safe Disposal of 6-Bromo-3,3-difluoroindolin-2-one: A Procedural Guide
The proper disposal of 6-Bromo-3,3-difluoroindolin-2-one is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it must be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. Adherence to institutional and regulatory guidelines is mandatory.
All chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and must be disposed of through an approved hazardous waste program.[1] It is prohibited to dispose of this chemical in the regular trash or down the sanitary sewer system.[1][2]
Immediate Safety and Handling for Disposal
Before handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn. Based on the hazards associated with similar brominated and fluorinated compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and chemical safety goggles or a face shield.[3]
-
Ventilation: Always handle the compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Contamination: Immediately change any contaminated clothing. Wash hands and face thoroughly after handling.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
A laboratory chemical is considered waste when it is no longer intended for use.[5]
-
Treat all forms of this compound waste—including pure compound, contaminated solutions, and rinsate—as hazardous waste.[6]
-
Segregate this waste stream from other incompatible chemical wastes, such as strong oxidizing agents or bases, to prevent violent reactions.[5][7]
2. Container Selection and Labeling:
-
Container: Use a suitable, leak-proof container with a secure screw-top lid. Plastic containers are often preferred to glass to minimize the risk of breakage.[1][7] The container must be compatible with the chemical.
-
Labeling: Immediately affix a "Hazardous Waste" tag to the container as soon as the first particle of waste is added.[6][7] The label must include:
-
The words "Hazardous Waste".[1]
-
The full, unabbreviated chemical name: "this compound".[1][5] For mixtures, list all components and their approximate percentages.
-
The date waste accumulation began.[1]
-
The name and contact information of the Principal Investigator.[1]
-
The specific laboratory or room number.[1]
-
Appropriate hazard pictograms (e.g., harmful/toxic, environmental hazard).[1]
-
3. On-Site Accumulation and Storage:
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7]
-
Containment: The container must be stored within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.[5][6]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[5][7]
4. Arranging for Disposal:
-
Contact EHS: Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1][7]
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS office.[1]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across campus; this must be done by trained EHS staff.[6]
5. Handling Spills and Contaminated Materials:
-
Spills: In the event of a spill, avoid breathing dust and prevent skin/eye contact.[4] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Cleanup Debris: All materials used to clean the spill, including contaminated absorbent, gloves, and wipes, must be collected, placed in the hazardous waste container, and disposed of as hazardous waste.[6]
6. Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[5][6]
-
The rinsate from each rinse must be collected and disposed of as hazardous waste.[5][6]
-
After triple-rinsing and air drying, deface or remove the original chemical label. The container may then be disposed of in the regular trash, though institutional policies may vary.[5][6]
Disposal Data Summary
The table below summarizes the key hazard classifications and logistical requirements for the disposal of this compound, based on data for structurally related chemicals.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste (Assumed) | [6],[7] |
| Hazard Statements | Harmful if swallowed or in contact with skin (H302 + H312), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335), Very toxic to aquatic life with long lasting effects (H410) | |
| Disposal Method | Collection by institutional EHS or licensed professional waste disposal service. | [1],[4] |
| Prohibited Disposal | Do not dispose of in regular trash or via sanitary sewer. | [1],[2] |
| Required PPE | Chemical safety goggles, protective gloves, lab coat/protective clothing. | ,[3] |
| Waste Container | Chemically compatible, sealed container (plastic preferred). Must be in good condition. | [1],[5] |
| Container Labeling | "Hazardous Waste" tag with full chemical name, hazards, PI info, and date. | [1],[7] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | [5],[7] |
Experimental Protocol: Triple-Rinsing of Empty Containers
This protocol ensures that empty chemical containers are rendered non-hazardous for disposal.
-
Select Solvent: Choose a solvent in which this compound is soluble (e.g., acetone, ethyl acetate).
-
First Rinse: Add a small amount of the selected solvent to the empty container, equivalent to about 5-10% of the container's volume.[6]
-
Agitate: Securely cap the container and swirl or shake it to ensure the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the solvent (now considered hazardous rinsate) into the designated hazardous waste container for this compound.
-
Repeat: Perform the rinsing procedure two more times, collecting the rinsate each time.
-
Dry: Allow the empty, uncapped container to air dry completely in a well-ventilated area, preferably inside a fume hood.
-
Final Disposal: Once dry, deface the original label and dispose of the container according to institutional guidelines for non-hazardous solid waste.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 6-Bromo-3,3-difluoroindolin-2-one
Disclaimer: A specific Safety Data Sheet (SDS) for 6-Bromo-3,3-difluoroindolin-2-one was not located. The following guidance is based on safety information for structurally similar compounds and general best practices for handling halogenated aromatic compounds. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this chemical.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance to directly address operational questions and ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar compounds, this compound is anticipated to be harmful if swallowed and may cause skin and eye irritation.[1][2] Appropriate personal protective equipment is therefore crucial to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing. | To protect eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) inspected before use. | To prevent skin contact. |
| Body Protection | A lab coat worn at all times. For larger quantities or potential for significant exposure, impervious clothing should be considered. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside a chemical fume hood or if dust is generated. | To prevent inhalation of harmful dust. |
Safe Handling and Storage
Proper handling and storage procedures are vital to maintain the integrity of the compound and the safety of laboratory personnel.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure safety shower and eyewash stations are readily accessible.
-
Donning PPE: Put on all required PPE as detailed in Table 1.
-
Weighing and Transfer: Handle as a solid. Avoid generating dust.[1] Use appropriate tools (e.g., spatula) for transfers.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling.[1][4]
Storage Plan
-
Container: Keep the container tightly closed.
-
Environment: Store in a cool, dry, and well-ventilated place.[4]
-
Compatibility: Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures and First Aid
In case of accidental exposure, immediate and appropriate first aid is critical.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention. |
| Skin Contact | Immediately wash skin with plenty of soap and water.[4] Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention. |
Spill and Waste Disposal
A clear plan for managing spills and disposing of chemical waste is essential for laboratory safety and environmental protection.
Spill Response Plan
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Collect: Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[6]
-
Clean: Clean the spill area thoroughly with soap and water.
Disposal Plan
-
Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of contents and container in accordance with local, state, and federal regulations.[4] This may involve incineration at a licensed chemical waste facility.[6]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a research setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
